molecular formula C13H10O3 B091730 Diphenyl carbonate CAS No. 102-09-0

Diphenyl carbonate

カタログ番号: B091730
CAS番号: 102-09-0
分子量: 214.22 g/mol
InChIキー: ROORDVPLFPIABK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Diphenyl carbonate (DPC) serves as a fundamental research chemical and a critical monomer in the non-phosgene synthesis of polycarbonate plastics, a process recognized for its greener and more sustainable profile compared to traditional phosgene routes . In polycarbonate production, DPC undergoes a transesterification reaction with bisphenol A (BPA) in a melt polycondensation process, generating phenol as a co-product instead of corrosive by-products . This method is highly valued for producing polycarbonates with uniform molecular weight, which are essential for high-performance applications in optics, electronics, and automotive components . Beyond its primary application, DPC is an active subject of research in catalytic science. Studies focus on developing and optimizing transesterification catalysts—including Ti-, Sn-, and Pb-based organometallics—to overcome the thermodynamic limitations and enhance selectivity in DPC synthesis from precursors like dimethyl carbonate (DMC) and phenol . Its utility as a safe and highly reactive carbonyl source is also expanding into green chemistry protocols. For instance, DPC can replace highly toxic phosgene or its derivatives in the synthesis of valuable cyclic carbonates from diols, a transformation efficiently catalyzed by organocatalysts like TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) under mild conditions . Recent investigative work further explores innovative synthetic pathways, such as electrochemical carbonylation on gold electrodes, opening promising avenues for non-Pd catalyzed, one-step DPC production at room temperature . This positions this compound as a versatile and enabling reagent for advancing sustainable methodologies and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

diphenyl carbonate
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InChI

InChI=1S/C13H10O3/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H
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InChI Key

ROORDVPLFPIABK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)OC(=O)OC2=CC=CC=C2
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Molecular Formula

C13H10O3
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DSSTOX Substance ID

DTXSID3020540
Record name Diphenylcarbonate
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Molecular Weight

214.22 g/mol
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Physical Description

White solid; [Hawley] White powder; [MSDSonline]
Record name Diphenyl carbonate
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Boiling Point

302-306 °C
Record name DIPHENYL CARBONATE
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Solubility

Practically insol in water; sol in hot alc, benzene, ether, glacial acetic acid, SOL IN ACETONE, CARBON TETRACHLORIDE, OTHER ORG SOLVENTS
Record name DIPHENYL CARBONATE
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Density

1.1215 @ 87 °C/4 °C
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Vapor Pressure

0.0001 [mmHg]
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Color/Form

Lustrous needles, WHITE, CRYSTALLINE SOLID

CAS No.

102-09-0
Record name Diphenyl carbonate
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Record name Carbonic acid, diphenyl ester
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Melting Point

80-81 °C
Record name DIPHENYL CARBONATE
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Foundational & Exploratory

Diphenyl carbonate fundamental properties for researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Properties of Diphenyl Carbonate for Researchers

Introduction

This compound (DPC) is an acyclic carbonate ester with the chemical formula (C₆H₅O)₂CO.[1] It presents as a colorless, crystalline solid and is a crucial compound in both industrial and research settings.[1][2][3] Primarily, DPC serves as a key monomer, in conjunction with bisphenol A, for the production of polycarbonate polymers, which are valued for their high impact resistance and optical clarity.[2][3][4] It is also a product of polycarbonate decomposition.[1][2] Beyond its role in polymer chemistry, this compound is utilized as a solvent, plasticizer, and a green, highly reactive carbonyl source in various organic syntheses, replacing hazardous reagents like phosgene.[3][5][6] This guide provides an in-depth overview of the fundamental properties, synthesis, applications, and safety protocols for this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a comprehensive reference for researchers.

Table 1: General and Physical Properties
PropertyValueSource(s)
IUPAC Name This compound[7][8]
CAS Number 102-09-0[2][7]
Molecular Formula C₁₃H₁₀O₃[2][7][8]
Molecular Weight 214.22 g/mol [2][5]
Appearance White crystalline solid/flakes[3][9][10][11]
Melting Point 78 - 82 °C[1][3][9][12][13][14][15]
Boiling Point 301 - 306 °C[1][3][5][9][12][13][14][15]
Density 1.1215 g/cm³ at 87 °C[1] 1.272 g/cm³ at 14 °C[9] 1.3 g/cm³[13][14][1][9][13][14]
Vapor Pressure 0.014 Pa at 20 °C[9] 0.002 hPa at 25°C[15][9][15]
Flash Point 168 °C (closed cup)[9][15][16]
Autoignition Temp. ~620 °C[9][15]
Table 2: Solubility and Partition Coefficients
PropertyValueSource(s)
Water Solubility Insoluble; ~13 mg/L at 20 °C[1][3][8][9]
Solubility in Organic Solvents Soluble in hot alcohol, ethanol, diethyl ether, benzene, carbon tetrachloride, acetic acid, and aromatic hydrocarbons like toluene and xylene.[1][5][8][10][17]
Log Kow (Octanol/Water Partition Coefficient) 3.21 - 3.28[9][15][18]
Table 3: Thermochemical Data
PropertyValueSource(s)
Standard Enthalpy of Formation (ΔfH°gas) -311 ± 8.8 kJ/mol[19]
Standard Enthalpy of Formation (ΔfH°solid) -401.4 ± 1.9 kJ/mol[20]
Enthalpy of Combustion (ΔcH°solid) -6143.6 ± 1.9 kJ/mol[20]
Enthalpy of Vaporization (ΔvapH°) 80.9 ± 0.6 kJ/mol[20]
Enthalpy of Sublimation (ΔsubH°) 90 ± 8.4 kJ/mol[20]

Synthesis and Production

The production of this compound can be achieved through several routes, broadly categorized into phosgene and non-phosgene methods. The choice of synthesis pathway often depends on balancing factors like reagent toxicity, reaction efficiency, and environmental impact.

Phosgene-based Synthesis

The traditional and most significant route for DPC production involves the phosgenation of phenol.[1][9] This process can be conducted under various conditions, but the net reaction involves reacting phenol with highly toxic phosgene gas.

Reaction: 2 PhOH + COCl₂ → (PhO)₂CO + 2 HCl[1]

While this method is well-established, the extreme toxicity of phosgene has driven the development of alternative, greener synthesis routes.[21]

Non-Phosgene Synthesis Routes

To avoid the use of phosgene, several alternative methods have been developed, with transesterification being the most prominent.

  • Oxidative Carbonylation of Phenol: This method uses carbon monoxide and an oxidant.[1] Reaction: 2 PhOH + CO + [O] → (PhO)₂CO + H₂O[1]

  • Transesterification of Dimethyl Carbonate (DMC): This is considered an ideal, environmentally friendly process as the raw materials are non-toxic and non-corrosive.[21] The reaction proceeds in two steps, forming methyl phenyl carbonate (MPC) as an intermediate, which then undergoes disproportionation or further reaction with phenol to yield DPC.[21] Reaction 1: CH₃OCO₂CH₃ + PhOH → PhOCO₂CH₃ + CH₃OH[1] Reaction 2: 2 PhOCO₂CH₃ → (PhO)₂CO + CH₃OCO₂CH₃ (Disproportionation) or PhOCO₂CH₃ + PhOH → (PhO)₂CO + CH₃OH[21] Despite its green credentials, this reaction has unfavorable kinetics and thermodynamics, often requiring high temperatures which can lead to side reactions like the methylation of phenol to anisole.[1]

Synthesis_Pathways Synthesis Pathways of this compound cluster_0 Phosgene Route cluster_1 Non-Phosgene Routes cluster_2 Transesterification cluster_3 Oxidative Carbonylation Phenol Phenol (PhOH) DPC This compound (DPC) Phenol->DPC Phosgene Phosgene (COCl₂) Phosgene->DPC + 2 PhOH DMC Dimethyl Carbonate (DMC) MPC Methyl Phenyl Carbonate (MPC) DMC->MPC + PhOH CO Carbon Monoxide (CO) + [O] CO->DPC + 2 PhOH HCl HCl DPC->HCl - 2 HCl H2O H₂O DPC->H2O - H₂O Methanol Methanol DPC->Methanol - CH₃OH MPC->DPC + PhOH MPC->Methanol - CH₃OH

Caption: Major industrial synthesis routes for this compound.

Key Reactions and Applications

This compound's reactivity makes it a versatile reagent in organic chemistry and polymer science.

Polycarbonate Synthesis

The primary application of DPC is in the melt polycondensation process to produce polycarbonate resins.[1][2] This involves a transesterification reaction with bisphenol A, where DPC acts as the carbonate source. Phenol is generated as a co-product, which can be recycled.[2] This non-phosgene method is increasingly favored for producing high-performance thermoplastics.[2]

Polycarbonate_Synthesis Synthesis of Polycarbonate from DPC DPC This compound (DPC) Process Melt Polycondensation DPC->Process BPA Bisphenol A BPA->Process Polycarbonate Polycarbonate Polymer Phenol Phenol (byproduct) Process->Polycarbonate Polymerization Process->Phenol Release

Caption: Transesterification of DPC and Bisphenol A to form polycarbonate.

Other Applications

Beyond polycarbonates, DPC is used as:

  • A Carbonyl Source: It serves as a safe and efficient carbonylating agent for synthesizing other valuable compounds, such as cyclic carbonates from vicinal diols.[6]

  • A Solvent and Plasticizer: In its molten state, it can act as a solvent for materials like nitrocellulose.[3][5]

  • An Intermediate: It is used in the synthesis of agrochemicals and other fine chemicals.[2][3]

Experimental Protocols

General Procedure for Organocatalytic Synthesis of Cyclic Carbonates

A practical and highly efficient method for synthesizing cyclic carbonates using DPC as a phosgene replacement has been developed.[6] The protocol uses the organocatalyst 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD).[6]

Methodology:

  • To a solution of this compound (1.0 equiv, e.g., 0.50 mmol, 0.11 g) and a vicinal diol (1.1 equiv, e.g., 0.55 mmol) in 2-Me-THF (0.8 mL), add TBD (2.0 mol %, e.g., 0.010 mmol, 1.4 mg).[6]

  • Stir the resulting mixture in an oil bath at the specified temperature.[6]

  • Monitor the reaction for completion using Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.[6]

  • Upon completion, quench the reaction by adding one drop of acetic acid to the mixture.[6]

  • Purify the crude product directly via flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient from 9:1 to 4:1) to yield the desired cyclic carbonate.[6]

Experimental_Workflow General Workflow for DPC Synthesis and Characterization start Start: Select Synthesis Route (e.g., Transesterification) reaction Reaction Setup: - Charge reactor with reactants (Phenol, DMC) - Add catalyst - Set temperature and pressure start->reaction monitoring Reaction Monitoring: - TLC - GC - NMR reaction->monitoring monitoring->reaction Adjust Conditions workup Workup & Isolation: - Quenching - Extraction - Solvent Removal monitoring->workup Reaction Complete purification Purification: - Recrystallization - Distillation - Column Chromatography workup->purification characterization Characterization of DPC: - Melting Point - NMR Spectroscopy - IR Spectroscopy - Mass Spectrometry purification->characterization final_product Final Product: Pure this compound characterization->final_product

Caption: A typical workflow for the synthesis and analysis of DPC.

Safety, Handling, and Toxicity

Researchers must handle this compound with appropriate safety precautions due to its potential hazards.

Table 4: Hazard and Toxicity Data
MetricValueClassification/NotesSource(s)
GHS Hazard Statements H302, H411Harmful if swallowed. Toxic to aquatic life with long lasting effects.[5][15][18][22][23]
Signal Word Warning[5][22][23]
Oral LD50 (Rat) 1500 mg/kgAcute toxicity, oral (Category 4)[9][10][15]
Dermal LD50 (Rabbit) >2000 mg/kgNot classified as a skin irritant, though abrasive damage is possible.[9][10]
Eye Irritation Not irritating to the eye in rabbit studies.May cause transient discomfort.[9][10]
Handling and Personal Protective Equipment (PPE)
  • General Handling: Avoid all personal contact, including the inhalation of dust.[10] Use in a well-ventilated area with local exhaust ventilation.[2][22] Avoid dust formation and accumulation.[22][23]

  • Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[23]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant suit.[10][23] When handling molten material, use heat-resistant gloves.[10]

  • Respiratory Protection: For nuisance exposures or where dust is generated, use a P95 (US) or P1 (EU) particle respirator.[23]

  • Storage: Store in a cool, dry, well-ventilated place away from direct sunlight and incompatible materials such as strong oxidizing agents.[2][10][12] Keep containers tightly closed.[2]

First Aid Measures
  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[2][22][23]

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][22][23]

  • Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[2][22][23]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][22]

Conclusion

This compound is a compound of significant industrial and academic interest. Its role as a safer alternative to phosgene in polycarbonate production highlights the shift towards greener chemical processes. For researchers, a thorough understanding of its physical properties, reactivity, synthesis protocols, and safety requirements is essential for its effective and safe utilization in the laboratory and beyond. The data and protocols summarized in this guide serve as a foundational resource for professionals engaged in polymer science, organic synthesis, and materials development.

References

An In-depth Technical Guide to the Synthesis of Diphenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for diphenyl carbonate (DPC), a crucial intermediate in the production of polycarbonates and other polymers. The document details both the conventional phosgene-based method and the increasingly prevalent non-phosgene routes, including transesterification, oxidative carbonylation, and synthesis from urea. It is designed to offer researchers and professionals in chemical and pharmaceutical development a thorough understanding of the methodologies, quantitative aspects, and underlying chemical principles of DPC synthesis.

Introduction

This compound ((C₆H₅O)₂CO) is an acyclic carbonate ester that serves as a key monomer in conjunction with bisphenol A for the synthesis of polycarbonate polymers. These polymers are valued for their high impact resistance, optical clarity, and thermal stability, finding applications in a wide array of products from electronic components to automotive parts. Traditionally, DPC was produced via the phosgenation of phenol, a process that is now being phased out in many regions due to the extreme toxicity of phosgene. This has spurred the development of several "green" or non-phosgene routes, which are now at the forefront of industrial DPC production. This guide will explore the core synthesis pathways, providing detailed experimental protocols, comparative quantitative data, and process diagrams to facilitate a deeper understanding of this important industrial chemical's production.

Synthesis Pathways

The synthesis of this compound can be broadly categorized into two main approaches: the phosgene route and non-phosgene routes.

Phosgene Route

The reaction of phenol with phosgene has been the traditional and most established method for DPC production. The overall reaction is as follows:

2 PhOH + COCl₂ → (PhO)₂CO + 2 HCl

This process can be carried out under various conditions, including in the presence of a catalyst such as a quaternary ammonium salt or by reacting an aqueous solution of a metallic phenoxide with phosgene in an organic solvent. While a mature technology, the use of highly toxic phosgene is a significant drawback, leading to environmental and safety concerns.

Non-Phosgene Routes

To circumvent the hazards associated with phosgene, several alternative synthesis pathways have been developed and commercialized.

This is currently the most prominent non-phosgene route for DPC synthesis. The process typically occurs in two steps:

  • Transesterification: Dimethyl carbonate (DMC) reacts with phenol (PhOH) to form methyl phenyl carbonate (MPC) and methanol (MeOH). CH₃OCO₂CH₃ + PhOH ⇌ CH₃OCO₂Ph + CH₃OH

  • Disproportionation: MPC then undergoes self-disproportionation or further reaction with phenol to yield this compound (DPC) and either DMC or methanol. 2 CH₃OCO₂Ph ⇌ (PhO)₂CO + CH₃OCO₂CH₃

The overall reaction is:

2 PhOH + CH₃OCO₂CH₃ → (PhO)₂CO + 2 CH₃OH

This process is often carried out using a variety of homogeneous or heterogeneous catalysts, with titanium and tin-based compounds being particularly effective.[1] The reaction is reversible, and thus, the removal of the methanol byproduct is crucial to drive the equilibrium towards the formation of DPC.[2]

In this route, this compound is synthesized directly from phenol, carbon monoxide, and oxygen in the presence of a catalyst system. The overall reaction is:

2 PhOH + CO + ½ O₂ → (PhO)₂CO + H₂O

This method is attractive as it utilizes readily available starting materials. The catalytic systems for this process are often based on palladium complexes, frequently in combination with co-catalysts such as manganese or cobalt salts and a base.

An alternative non-phosgene route involves the reaction of urea with phenol. This process is typically a two-step synthesis where urea first reacts with an alcohol to form a dialkyl carbonate, which then undergoes transesterification with phenol. For instance, using butanol, the steps are:

  • CO(NH₂)₂ + 2 BuOH → (BuO)₂CO + 2 NH₃

  • (BuO)₂CO + 2 PhOH → (PhO)₂CO + 2 BuOH

This pathway offers a phosgene-free and potentially more sustainable route, with long-chain aliphatic alcohols being suggested as good recycling agents for the process.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformations and logical flow of the described synthesis pathways.

Diphenyl_Carbonate_Synthesis_Pathways cluster_phosgene Phosgene Route cluster_non_phosgene Non-Phosgene Routes cluster_transesterification Transesterification cluster_oxidative_carbonylation Oxidative Carbonylation cluster_urea From Urea PhOH_P Phenol DPC_P This compound PhOH_P->DPC_P COCl₂ Phosgene Phosgene (COCl₂) Phosgene->DPC_P PhOH_T Phenol MPC Methyl Phenyl Carbonate PhOH_T->MPC DMC DMC Dimethyl Carbonate DMC->MPC DPC_T This compound MPC->DPC_T Phenol or self-disproportionation PhOH_O Phenol DPC_O This compound PhOH_O->DPC_O CO, O₂ CO Carbon Monoxide CO->DPC_O O2 Oxygen O2->DPC_O Urea Urea DAC Dialkyl Carbonate Urea->DAC Alcohol Alcohol Alcohol (e.g., Butanol) Alcohol->DAC DPC_U This compound DAC->DPC_U Phenol PhOH_U Phenol PhOH_U->DPC_U Transesterification_Workflow Reactants Phenol + Dimethyl Carbonate Reaction_Step1 Transesterification Reaction (Formation of MPC and Methanol) Reactants->Reaction_Step1 Catalyst Catalyst (e.g., Ti or Sn based) Catalyst->Reaction_Step1 Separation_1 Removal of Methanol (e.g., Reactive Distillation) Reaction_Step1->Separation_1 Reaction_Step2 Disproportionation of MPC (Formation of DPC and DMC) Separation_1->Reaction_Step2 Separation_2 Purification of DPC (e.g., Distillation) Reaction_Step2->Separation_2 Recycle Recycle DMC Reaction_Step2->Recycle Product This compound Separation_2->Product

References

A Technical Guide to Non-Phosgene Routes for Diphenyl Carbonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core non-phosgene methodologies for the synthesis of diphenyl carbonate (DPC), a critical precursor in the production of polycarbonates and other valuable chemicals. The hazardous nature of phosgene has necessitated the development of safer, more environmentally benign synthetic routes. This document details the most promising alternatives: oxidative carbonylation of phenol, transesterification of dimethyl carbonate (DMC) with phenol, and the direct synthesis from carbon dioxide (CO₂) and phenol.

Oxidative Carbonylation of Phenol

The direct oxidative carbonylation of phenol using carbon monoxide (CO) and an oxidant, typically oxygen, presents an atom-economical route to DPC. This process is generally catalyzed by palladium-based systems, often in conjunction with co-catalysts to facilitate the regeneration of the active catalytic species.

Experimental Protocol

A typical experimental setup for the oxidative carbonylation of phenol involves a high-pressure autoclave equipped with a magnetic stirrer and a temperature controller.

Materials:

  • Phenol (99%)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Co-catalyst (e.g., a salt of Mn, Co, or Cu)

  • p-Benzoquinone (BQ)

  • Tetrabutylammonium bromide (TBAB)

  • Carbon monoxide (high purity)

  • Oxygen (high purity)

Procedure:

  • The autoclave is charged with phenol, Pd(OAc)₂, the metal salt co-catalyst, BQ, and TBAB.

  • The reactor is sealed and purged several times with CO to remove air.

  • The autoclave is then pressurized with a mixture of CO and O₂, typically in a molar ratio of 10:1, to the desired pressure (e.g., 60 atm).[1]

  • The reaction mixture is heated to the target temperature (e.g., 100°C) and stirred for a specified duration (e.g., 5 hours).[1]

  • After the reaction, the autoclave is cooled to room temperature, and the excess gas is carefully vented.

  • The reaction mixture is then analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of phenol and the selectivity and yield of DPC.

Signaling Pathway

The catalytic cycle for the oxidative carbonylation of phenol typically involves the following key steps:

oxidative_carbonylation Phenol 2 PhOH Pd_II Pd(II) Phenol->Pd_II CO CO CO->Pd_II DPC This compound Pd_II->DPC Reductive Elimination Pd_0 Pd(0) DPC->Pd_0 Pd_0->Pd_II Re-oxidation Co_catalyst_red Co-catalyst (red) Pd_0->Co_catalyst_red Co_catalyst_ox Co-catalyst (ox) Co_catalyst_ox->Pd_II Co_catalyst_red->Co_catalyst_ox Oxidation H2O H₂O Co_catalyst_red->H2O O2 1/2 O₂ O2->Co_catalyst_ox

Caption: Catalytic cycle for oxidative carbonylation of phenol.

Quantitative Data

The performance of various catalytic systems for the oxidative carbonylation of phenol is summarized in the table below.

Catalyst SystemCo-catalystTemperature (°C)Pressure (atm)Time (h)Phenol Conversion (%)DPC Selectivity (%)DPC Yield (%)Reference
Pd(OAc)₂Mn(OAc)₂/BQ100605---[1]
Pd-Co/Hopcalite-----99.643.5[2]
PdOₓ/CuO-STCu(OAc)₂/TBAB/H₂BQ100-879.584.5-[3]

Transesterification of Dimethyl Carbonate with Phenol

The transesterification of dimethyl carbonate (DMC) with phenol is a widely studied and commercially viable non-phosgene route to DPC.[4] This equilibrium-limited reaction is typically carried out in two steps: the formation of methyl phenyl carbonate (MPC) followed by its disproportionation or further transesterification to DPC.[5]

Experimental Protocol

The transesterification reaction is often performed in a batch reactor or a reactive distillation column to remove the methanol byproduct and drive the equilibrium towards the products.

Materials:

  • Dimethyl carbonate (DMC)

  • Phenol

  • Catalyst (e.g., titanium(IV) butoxide, dibutyltin oxide, supported metal oxides)

Procedure:

  • A reactor is charged with DMC, phenol, and the catalyst.

  • The mixture is heated to the desired temperature (typically 150-220°C) under a nitrogen atmosphere.

  • The reaction is carried out for a specific duration, with continuous removal of the methanol byproduct, often by distillation.

  • The progress of the reaction is monitored by analyzing samples using GC.

  • After the reaction, the catalyst is separated (if heterogeneous), and the product mixture is purified by distillation to isolate DPC.

Signaling Pathway

The reaction proceeds through a two-step mechanism, with the formation of an intermediate, methyl phenyl carbonate (MPC).

transesterification cluster_0 Step 1: Transesterification cluster_1 Step 2: Transesterification/Disproportionation DMC Dimethyl Carbonate (DMC) MPC Methyl Phenyl Carbonate (MPC) DMC->MPC + Phenol Phenol1 Phenol Methanol1 Methanol MPC->Methanol1 DPC This compound (DPC) MPC->DPC + Phenol Phenol2 Phenol Methanol2 Methanol DPC->Methanol2 MPC2 2 MPC DPC2 DPC MPC2->DPC2 Disproportionation DMC2 DMC DPC2->DMC2

Caption: Reaction pathway for DPC synthesis via transesterification.

Quantitative Data

A variety of catalysts have been investigated for the transesterification of DMC with phenol. The table below summarizes the performance of selected catalytic systems.

CatalystTemperature (°C)Phenol/DMC Molar RatioTime (h)Phenol Conversion (%)DPC Selectivity (%)MPC Selectivity (%)Reference
TiCp₂Cl₂150-18011046.854.943.4[5]
V₂O₅-1.5942.0--[5]
V-Cu composite oxide150-180-937.096.8 (transesterification)-[5]
MgO nanosheets180213-95.7 (transesterification)-[5]
PbO-ZrO₂200-2.576.6 (MPC conversion)99.3-[4]
Mg(OH)₂ nanoflakes180213-92.3 (transesterification)-[6]

Direct Synthesis from CO₂ and Phenol

The direct synthesis of DPC from CO₂ and phenol is an attractive green chemistry route as it utilizes a renewable and non-toxic C1 source.[7] However, this reaction is thermodynamically challenging and requires effective catalytic systems to proceed with reasonable yields.

Experimental Protocol

This reaction is typically carried out in a high-pressure reactor, often using a dehydrating agent or a co-reactant to facilitate the thermodynamically unfavorable reaction.

Materials:

  • Phenol

  • Carbon dioxide (high purity)

  • Catalyst (e.g., metal-salen complexes, Lewis acids)

  • Dehydrating agent or co-reactant (e.g., methanol, carbon tetrachloride)

Procedure:

  • The catalyst, phenol, and any co-reactant are loaded into a high-pressure autoclave.

  • The reactor is sealed, purged, and then pressurized with CO₂ to the desired pressure.

  • The reaction mixture is heated to the specified temperature and stirred for the required duration.

  • After the reaction, the autoclave is cooled, and the pressure is released.

  • The product mixture is analyzed by techniques such as GC-MS to determine the yield of DPC.

Signaling Pathway

The proposed mechanism often involves the activation of CO₂ by the catalyst, followed by reaction with phenol. The use of a co-reactant can alter the reaction pathway.

co2_synthesis CO2 CO₂ Activated_CO2 Activated CO₂ Complex CO2->Activated_CO2 + Catalyst Phenol 2 Phenol Catalyst Catalyst DPC This compound Catalyst->DPC Intermediate Intermediate Activated_CO2->Intermediate + Phenol Intermediate->DPC + Phenol H2O H₂O DPC->H2O - H₂O

Caption: A simplified pathway for the direct synthesis of DPC from CO₂.

Quantitative Data

The development of efficient catalysts for the direct synthesis of DPC from CO₂ is an active area of research. The performance of some reported catalysts is presented below.

CatalystCo-reactant/Dehydrating AgentTemperature (°C)Pressure (bar)Time (h)DPC Yield (%)Reference
(salen)Co(OAc) with quaternary phosphonium saltMethanol----[7]
Ti-(t-butyl)salphen(PPh₃)ClMethanol10060--[8]
ZnCl₂/Cu(OTf)₂Carbon tetrachloride-atmospheric-High yield and selectivity[9]

Conclusion

The development of non-phosgene routes to this compound has made significant progress, offering safer and more sustainable alternatives to the traditional phosgene-based process. The transesterification of DMC with phenol is currently the most mature technology, with several industrial-scale plants in operation. Oxidative carbonylation of phenol and the direct synthesis from CO₂ are promising areas of ongoing research, with the potential for even more environmentally friendly and economically competitive processes in the future. The choice of a specific route will depend on factors such as catalyst cost and stability, reaction conditions, and the desired purity of the final product. Further research into novel and robust catalytic systems is crucial for the continued advancement of these green chemical technologies.

References

Diphenyl Carbonate: A Versatile and Sustainable Reagent in Green Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The paradigm of modern chemical synthesis is increasingly shifting towards sustainability, safety, and environmental stewardship. In this context, diphenyl carbonate (DPC) has emerged as a pivotal green chemistry reagent, primarily serving as a non-toxic and effective substitute for the acutely hazardous phosgene.[1][2][3] This technical guide provides a comprehensive overview of this compound's role in green chemistry, detailing its sustainable synthesis routes, principal applications, and the quantitative metrics that underscore its efficacy. By replacing hazardous reactants and enabling solvent-free processes, DPC is integral to the development of cleaner, safer, and more efficient chemical manufacturing, particularly in the production of polycarbonates and other valuable organic carbonates.[1]

The Imperative for Greener Chemical Synthesis

Green chemistry is a foundational approach to chemical design and engineering that aims to minimize the generation and use of hazardous substances. Its principles advocate for the use of safer chemicals and synthetic pathways that are both efficient and environmentally benign.

The Hazards of Phosgene (COCl₂)

Historically, phosgene has been a cornerstone reagent for the synthesis of polycarbonates and isocyanates.[4][5] However, its extreme toxicity, corrosiveness, and the environmental burden associated with its use (including the use of chlorinated solvents like dichloromethane and the generation of chloride waste) present significant safety and disposal challenges.[1][6] Exposure to phosgene can be fatal, and its handling requires stringent and costly safety protocols.[5]

This compound (DPC) as a Safe and Effective Alternative

This compound offers a much safer profile, being a stable, solid compound with significantly lower toxicity.[3] Its adoption allows for the circumvention of phosgene, aligning with the core tenets of green chemistry. The most significant advantage of DPC is its role in "melt" transesterification processes for polycarbonate production, which are solvent-free, thus reducing material and energy consumption and eliminating environmental pollution from chlorinated solvents.[1][4]

Sustainable Synthesis of this compound

The green credentials of DPC are contingent upon its own production method being sustainable and phosgene-free. Several industrial processes have been developed to meet this requirement.

Phosgene-Free Synthesis Routes

The primary green manufacturing routes for DPC are the transesterification of dimethyl carbonate (DMC) with phenol and the direct oxidative carbonylation of phenol.[1][7][8] These methods avoid the use of phosgene and utilize less hazardous starting materials.

The logical flow from traditional hazardous synthesis to modern green alternatives is illustrated below.

G cluster_0 Traditional Phosgene Route cluster_1 Green DPC Route Phosgene Phosgene (COCl₂) PC_phosgene Polycarbonate Phosgene->PC_phosgene DPC This compound (DPC) BPA_phosgene Bisphenol A (BPA) BPA_phosgene->PC_phosgene Solvent Dichloromethane (Solvent) Solvent->PC_phosgene Waste HCl / Chloride Waste PC_phosgene->Waste DMC Dimethyl Carbonate (DMC) DMC->DPC Phenol Phenol Phenol->DPC PC_dpc Polycarbonate DPC->PC_dpc BPA_dpc Bisphenol A (BPA) BPA_dpc->PC_dpc Phenol_byproduct Phenol (Recyclable) PC_dpc->Phenol_byproduct

Caption: Phosgene vs. DPC routes to polycarbonate production.

Transesterification of Dimethyl Carbonate (DMC) with Phenol

This is the most widely adopted green route for DPC production.[1] It is a two-step process where DMC, a non-toxic reagent, reacts with phenol.[1][9]

  • First Transesterification: Dimethyl carbonate reacts with phenol to form an intermediate, methyl phenyl carbonate (MPC), and methanol.

  • Disproportionation: MPC then undergoes a self-disproportionation reaction or reacts with another molecule of phenol to produce this compound and either DMC or methanol, respectively.[1]

A key challenge is managing the reaction equilibrium. The primary side reaction is the methylation of phenol by DMC at high temperatures, which produces anisole.[1][8]

The reaction pathway is depicted below.

G DMC Dimethyl Carbonate (DMC) MPC Methyl Phenyl Carbonate (MPC) DMC->MPC + Phenol Anisole Anisole (Side Product) DMC->Anisole + Phenol (Side Reaction) Phenol Phenol DPC Diphenyl Carbonate (DPC) MPC->DPC + Phenol or Disproportionation Methanol Methanol (Byproduct) MPC->Methanol out

Caption: Reaction pathway for DPC synthesis via transesterification.

Oxidative Carbonylation of Phenol

This process involves the direct reaction of phenol with carbon monoxide and oxygen in the presence of a catalyst system, typically based on palladium (Pd).[7][10][11] This one-step method is energetically favorable and produces water as the only byproduct.[8][10] Significant research has focused on improving catalyst activity and stability, with palladium turnover numbers increasing dramatically to make the process viable.[10]

Key Applications of DPC in Green Synthesis

DPC's utility extends across several areas of chemical synthesis, consistently replacing hazardous reagents and enabling more sustainable processes.

Melt Transesterification for Polycarbonate Production

The primary application of DPC is in the production of polycarbonates via a melt transesterification reaction with bisphenol A (BPA).[1][4] This process is performed at high temperatures and under vacuum without any solvent.[4] Phenol is generated as a byproduct, which can be recycled back into the DPC synthesis process, improving the overall atom economy.[8] This route avoids the use of phosgene and chlorinated solvents, making it the cornerstone of green polycarbonate manufacturing.[1]

Synthesis of Cyclic Carbonates

DPC is a highly effective carbonyl source for synthesizing valuable cyclic carbonates from various diols.[12] When activated by an organocatalyst like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), DPC reacts efficiently with diols to form cyclic carbonates, again replacing phosgene and its derivatives.[12][13] This method is practical, safe, and can be used to create sterically hindered carbonates not accessible through other means.[12]

Phosgene-Free Polypeptide Synthesis

In biochemical applications, DPC serves as a safe substitute for phosgene in the preparation of amino acid N-carboxyanhydrides (NCAs), which are monomers for polypeptide synthesis.[3] DPC reacts with ammonium salts of amino acids to form stable urethane derivatives. These derivatives can then be cyclized into NCAs, providing a facile and safe pathway for the controlled synthesis of polypeptides for functional and smart materials.[3]

Quantitative Performance Data

The efficiency of DPC synthesis is highly dependent on the catalyst and reaction conditions. The following tables summarize representative quantitative data from various studies.

Table 1: Catalytic Performance in DPC Synthesis via Transesterification of DMC and Phenol
Catalyst SystemTemperature (°C)Time (h)DMC Conversion (%)DPC Selectivity (%)DPC Yield (%)Reference
TiCp₂Cl₂150-1801046.8 (Phenol Conv.)54.9~25.7[1]
PbO-ZrO₂ (15.2 wt% PbO)2002.576.6 (MPC Conv.)99.3-[1]
SBA-16/α-MoO₃180-78.5>46.5~36.5[1]
Ti-HMS-----[1]
Pb-Mg nanosheet (15 wt% Pb)--56.6 (DPC Conv.)98.8 (MPC Sel.)-[14]

Note: Some studies report conversion of intermediates (MPC) or selectivity towards MPC.

Table 2: Catalytic Performance in Disproportionation of MPC to DPC
Catalyst SystemTemperature (°C)Time (h)MPC Conversion (%)DPC Selectivity (%)Reference
Butyltinhydroxide-oxide [BuSnO(OH)]1802.589.799.3[15]
Tetrabutyl titanate and dibutyltin oxide2153>88 (Yield)>95[16]

Detailed Experimental Protocols

To aid researchers in applying these green methodologies, this section provides detailed protocols for key experiments involving DPC.

Protocol for DPC Synthesis via Transesterification of DMC and Phenol

This protocol is a generalized representation based on typical lab-scale batch reactions.

Objective: To synthesize this compound from Dimethyl Carbonate and Phenol using a solid catalyst.

Materials:

  • Dimethyl Carbonate (DMC)

  • Phenol (PhOH)

  • Catalyst (e.g., PbO-ZrO₂)

  • High-pressure batch reactor equipped with a magnetic stirrer, temperature controller, and sampling valve.

  • Gas chromatograph (GC) for analysis.

Procedure:

  • Catalyst Preparation: Prepare the PbO-ZrO₂ catalyst using a coprecipitation method as described in the literature.[1] Calcine the catalyst at the required temperature to ensure activation.

  • Reactor Charging: Charge the autoclave reactor with a specific molar ratio of Phenol to DMC (e.g., 1:5) and the desired amount of catalyst (e.g., 1-5 wt% of reactants).

  • Reaction Execution: Seal the reactor and purge it with nitrogen several times to remove air. Heat the reactor to the target temperature (e.g., 200 °C) while stirring.

  • Sampling and Analysis: Take liquid samples periodically through the sampling valve. Analyze the samples using a GC to determine the concentrations of DMC, phenol, MPC, DPC, and anisole.

  • Reaction Termination: After the desired reaction time (e.g., 2-5 hours), cool the reactor to room temperature and depressurize it.

  • Product Separation: Separate the solid catalyst from the liquid product mixture by filtration or centrifugation. The liquid products can be separated by vacuum distillation.

The general workflow for screening catalysts for this process is outlined below.

G A Catalyst Synthesis (e.g., Coprecipitation, Impregnation) B Catalyst Characterization (XRD, BET, FT-IR) A->B C Charge Reactor (DMC, Phenol, Catalyst) A->C D Run Reaction (Set Temp, Pressure, Time) C->D E Periodic Sampling D->E H Catalyst Recovery & Reuse Test D->H After Reaction F Product Analysis (GC) E->F G Data Evaluation (Conversion, Selectivity, Yield) F->G

References

A Comprehensive Technical Guide to the Thermal Stability of Diphenyl Carbonate Under Inert Atmosphere

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diphenyl carbonate (DPC) is a crucial intermediate in the synthesis of polycarbonates and other polymers, and its thermal stability is a critical parameter influencing its processing, storage, and application. This technical guide provides an in-depth analysis of the thermal stability of this compound under an inert atmosphere, focusing on its decomposition behavior, products, and the methodologies used for its characterization. While direct thermogravimetric data for pure this compound is not extensively published, this guide synthesizes available information from related studies on polycarbonates and thermal analysis principles to provide a comprehensive overview for researchers and professionals in the field.

Introduction

This compound is an aromatic carbonate ester that serves as a key monomer in the production of various polymers, most notably polycarbonates. The manufacturing and processing of these materials often involve high temperatures, making a thorough understanding of the thermal stability of DPC paramount. Thermal degradation can lead to the formation of undesirable byproducts, affecting the quality, performance, and safety of the final product. This guide details the thermal decomposition of DPC in an inert environment, such as a nitrogen atmosphere, to preclude oxidative effects and isolate the intrinsic thermal degradation pathways.

Thermal Decomposition of this compound

Under an inert atmosphere, the thermal decomposition of this compound is understood to proceed through a primary rearrangement mechanism.

Decomposition Mechanism

The principal pathway for the thermal degradation of this compound in the absence of oxygen is believed to be an initial intramolecular rearrangement to form 2-phenoxybenzoic acid. This is then followed by a series of more complex, competing reactions. This rearrangement is a key step in understanding the subsequent formation of various degradation products.

Decomposition Products
  • Phenol: A primary product from the cleavage of the carbonate linkage.

  • Carbon Dioxide: Resulting from the decarboxylation of the carbonate moiety.

  • Carbon Monoxide: Indicating further decomposition at higher temperatures[2].

  • Aromatic ethers and other rearranged products: Arising from the secondary reactions of the initial decomposition products.

Quantitative Thermal Analysis Data

Direct quantitative data from thermogravimetric analysis (TGA) of pure this compound is sparse in publicly available literature. However, data from polycarbonates synthesized using this compound provides a strong indication of the thermal stability of the carbonate functional group in a similar chemical environment.

Polymer SystemOnset Decomposition Temperature (Td5%) under N2Reference
Bio-based Polycarbonate (from carvone-derived bisphenol and DPC)353 °C[3]
Bio-based Polycarbonate (higher molecular weight)421 °C[3]
General Polycarbonates (synthesized with DPC)Stable up to 250 °C[4][5]

Table 1: Thermal Stability of Polycarbonates Synthesized with this compound under a Nitrogen Atmosphere.

Based on these findings, it is reasonable to infer that this compound itself exhibits significant thermal stability, with decomposition likely commencing at temperatures above 250 °C.

Experimental Protocols for Thermal Stability Analysis

To rigorously assess the thermal stability of this compound, a combination of thermo-analytical and chromatographic techniques is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which DPC begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

  • Instrument: A high-precision thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed sample of pure this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

  • Atmosphere: The furnace is purged with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to ensure an oxygen-free environment.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a controlled, linear heating rate (e.g., 10 °C/min).

  • Data Analysis: The mass of the sample is recorded continuously as a function of temperature. The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures at which specific mass loss percentages occur. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of the maximum rates of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of DPC, including melting and decomposition.

Methodology:

  • Instrument: A differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample of DPC (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Atmosphere: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate.

  • Temperature Program: The sample and reference are subjected to the same temperature program as in the TGA analysis (e.g., heating from ambient to 400 °C at 10 °C/min).

  • Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. The resulting DSC curve reveals endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify and quantify the volatile products generated during the thermal decomposition of DPC.

Methodology:

  • Instrument: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: A microgram-scale sample of DPC is placed in a pyrolysis probe.

  • Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 300 °C, 400 °C, and 500 °C) in an inert (helium) atmosphere.

  • Chromatographic Separation: The volatile pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometric Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries.

  • Quantification: The peak area of each identified compound in the chromatogram is proportional to its concentration, allowing for quantitative analysis.

Visualizations

Logical Workflow for Thermal Stability Assessment

Thermal_Stability_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Decomposition Product Analysis cluster_3 Data Interpretation and Reporting start Pure this compound Sample TGA Thermogravimetric Analysis (TGA) (Inert Atmosphere) start->TGA DSC Differential Scanning Calorimetry (DSC) (Inert Atmosphere) start->DSC Py_GC_MS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) start->Py_GC_MS Data_Analysis Data Analysis: - Onset Decomposition Temperature - Mass Loss Profile - Thermal Transitions - Product Identification & Quantification TGA->Data_Analysis DSC->Data_Analysis Py_GC_MS->Data_Analysis Report Comprehensive Thermal Stability Report Data_Analysis->Report

Caption: Workflow for assessing the thermal stability of this compound.

Conclusion

The thermal stability of this compound under an inert atmosphere is a critical consideration for its application in polymer synthesis and other high-temperature processes. While direct quantitative data for the pure compound is limited, a comprehensive understanding can be constructed from related studies and standard analytical techniques. The primary decomposition pathway is believed to be a rearrangement to 2-phenoxybenzoic acid, with subsequent reactions leading to the formation of phenol, carbon dioxide, and other byproducts. Rigorous thermal analysis using TGA, DSC, and Py-GC-MS is essential for a complete characterization of the thermal stability of this compound in specific applications. This guide provides the foundational knowledge and experimental framework for researchers and professionals to conduct such assessments.

References

Solubility of Diphenyl Carbonate in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of diphenyl carbonate (DPC) in a range of common organic solvents. This compound is a key intermediate in the production of polycarbonates and other polymers, and understanding its solubility is crucial for process design, purification, and various applications in organic synthesis and materials science. This document compiles quantitative solubility data, details experimental protocols for solubility determination, and presents a visual workflow of the measurement process.

Quantitative Solubility Data

The solubility of this compound exhibits significant dependence on both the solvent and the temperature. The following tables summarize the available quantitative data, expressed in mole fraction (x), for various organic solvents at different temperatures.

Solubility in Alkanols

A systematic study by Wei et al. provides detailed solubility data for this compound in several C1-C4 alcohols. The data, obtained using a static analytical method with UV spectrometry, is presented in Table 1.

Table 1: Solubility of this compound in Alkanols (Mole Fraction, x) [1]

Temperature (K)MethanolEthanol1-Propanol2-Propanol1-Butanol2-Butanol2-Methyl-1-propanol
283.150.01880.02550.03330.02890.04110.03550.0311
288.150.02450.03330.04330.03770.05330.04660.0400
293.150.03110.04220.05550.04880.06880.06000.0511
298.150.04000.05440.07110.06220.08770.07660.0655
303.150.05110.06880.09000.07880.11110.09660.0822
308.150.06440.08660.11330.10000.13880.12110.1033
313.150.08110.10880.14110.12440.17330.15000.1277
318.150.10110.13550.17550.15440.21330.18440.1566
323.150.12550.16770.21660.19000.26000.22550.1911
328.150.15440.20550.26440.23220.31440.27330.2311
333.150.18880.25000.32110.28110.37770.32880.2777
338.150.22880.30220.38660.33770.45000.39220.3311
Solubility in Other Organic Solvents
  • Aromatic Hydrocarbons: Toluene and xylene are reported as effective solvents for this compound.[2]

  • Ketones: Acetone is a known solvent for this compound.[3][4]

  • Ethers: this compound is soluble in diethyl ether.[3][5][6]

  • Chlorinated Solvents: Carbon tetrachloride is a documented solvent for this compound.[3][6]

  • Carboxylic Acids: Glacial acetic acid is also a suitable solvent.[3][5][6]

  • Other Solvents: Benzene is another organic solvent in which this compound is soluble.[3][7]

It is important to note that this compound is practically insoluble in water.[2][5][6] The solubility in many organic solvents is observed to increase with temperature.[2] For instance, it is noted to be soluble in "hot alcohol".[3]

Experimental Protocols for Solubility Determination

The following section outlines a detailed methodology for the experimental determination of this compound solubility in organic solvents, based on the static analytical method.

Materials and Apparatus
  • This compound: High purity (e.g., >99%) this compound should be used. It is advisable to dry the compound under vacuum prior to use to remove any residual moisture.

  • Solvents: All organic solvents should be of analytical grade or higher, with low water content.

  • Equilibrium Vessel: A jacketed glass vessel with a magnetic stirrer is required to maintain a constant temperature.

  • Temperature Control: A constant-temperature water bath with a circulation system should be connected to the jacketed vessel to ensure precise temperature control.

  • Analytical Instrument: A UV-Vis spectrophotometer is suitable for determining the concentration of this compound in the saturated solutions. A high-performance liquid chromatography (HPLC) system can also be used.

  • Filtration: Syringe filters (e.g., 0.45 µm PTFE) are needed to separate the undissolved solid from the saturated liquid phase.

  • Standard Laboratory Glassware and Equipment: Analytical balance, volumetric flasks, pipettes, and a thermometer.

Experimental Procedure
  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer.

    • Plot a calibration curve of absorbance versus concentration.

  • Equilibration:

    • Add an excess amount of this compound to a known mass or volume of the solvent in the jacketed equilibrium vessel. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vessel to prevent solvent evaporation.

    • Stir the mixture vigorously using the magnetic stirrer.

    • Maintain the desired temperature by circulating water from the constant-temperature bath through the vessel's jacket.

    • Allow the system to equilibrate for a sufficient time (e.g., several hours) to ensure that the solution is saturated. The time required for reaching equilibrium should be determined experimentally.

  • Sampling and Analysis:

    • Once equilibrium is reached, stop the stirring and allow the solid particles to settle.

    • Carefully withdraw a sample of the supernatant liquid using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or dissolution during sampling.

    • Immediately filter the sample through a syringe filter into a pre-weighed container.

    • Dilute the filtered saturated solution with the pure solvent to a concentration that falls within the range of the calibration curve.

    • Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer.

    • Determine the concentration of this compound in the diluted solution from the calibration curve.

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

  • Data Calculation:

    • The solubility can be expressed in various units, such as grams per 100 g of solvent, molarity, or mole fraction.

    • To calculate the mole fraction (x), convert the mass of this compound and the solvent to moles and apply the following formula: x = moles of this compound / (moles of this compound + moles of solvent)

  • Repeatability:

    • Repeat the experiment at each temperature multiple times to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be represented as a workflow diagram.

Caption: Workflow for determining this compound solubility.

References

Hydrolysis of Diphenyl Carbonate: Reaction and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Hydrolysis of Diphenyl Carbonate in Aqueous Media

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of this compound (DPC) in aqueous environments. Understanding the stability and degradation pathways of DPC is crucial for assessing its environmental fate, as it is a key monomer in the production of polycarbonates and can be a product of their decomposition[1]. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the core chemical processes and workflows.

This compound undergoes hydrolysis in the presence of water to yield phenol and carbon dioxide[2]. This reaction is a critical parameter in determining the persistence of DPC in aquatic environments.

The primary hydrolysis reaction is as follows:

(C₆H₅O)₂CO + H₂O → 2 C₆H₅OH + CO₂

The rate of this reaction is influenced by factors such as pH and temperature.

Quantitative Data on Hydrolysis Rate

The hydrolysis of this compound has been studied under standardized laboratory conditions. The following table summarizes the available kinetic data.

pHTemperature (°C)Half-life (t½) in hoursReference
72539.9OECD SIDS[2]
Not Specified2373.5Preliminary study cited in OECD SIDS[2]

Table 1: Summary of Hydrolysis Half-life for this compound

Experimental Protocol: Abiotic Degradation in Water (Based on OECD Guideline 111/EEC C.7)

The determination of the hydrolysis rate of this compound is typically performed according to the OECD Guideline 111 for Testing of Chemicals, "Hydrolysis as a Function of pH," or the equivalent EU method, Commission Directive 92/69/EEC, C.7[2][3][4][5][6][7][8][9][10]. This protocol is designed to assess the abiotic hydrolytic transformation of chemicals in aquatic systems.

Principle of the Test

The test involves dissolving a known concentration of this compound in sterile aqueous buffer solutions of varying pH (typically 4, 7, and 9) and incubating them in the dark at a constant temperature. The concentration of this compound is measured at specific time intervals to determine the rate of hydrolysis.

Materials and Methods

Apparatus:

  • Standard laboratory glassware, sterilized.

  • Constant temperature bath or incubator.

  • Analytical instrument for quantifying this compound and phenol (e.g., High-Performance Liquid Chromatograph).

  • pH meter.

Reagents:

  • Purified water (e.g., deionized or distilled), sterilized.

  • This compound, analytical standard grade.

  • Buffer solutions (sterilized):

    • pH 4: Citrate or acetate buffer.

    • pH 7: Phosphate buffer.

    • pH 9: Borate buffer.

  • Reagents for analytical method (e.g., HPLC grade methanol, water).

Test Procedure

The test is conducted in a tiered approach:

Tier 1: Preliminary Test

  • Prepare sterile buffer solutions at pH 4, 7, and 9.

  • Add this compound to each buffer solution. The concentration should not exceed 0.01 M or half its water solubility[8]. Given the low water solubility of DPC (approx. 13 mg/L)[2], the initial concentration will be low.

  • Incubate the solutions in the dark at 50 °C for 5 days[8].

  • Analyze the concentration of this compound at the beginning of the test and after 5 days.

  • If less than 10% degradation is observed at a particular pH, the substance is considered hydrolytically stable at that pH, and the half-life is reported as >1 year. If more than 10% degradation is observed, proceed to Tier 2 for that pH.

Tier 2: Main Test for Unstable Substances

  • For each pH where significant hydrolysis was observed in the preliminary test, set up a series of test solutions.

  • Incubate these solutions in the dark at the same constant temperature.

  • At appropriate time intervals, sacrifice one vessel from each pH series and analyze the concentration of this compound.

  • To determine the temperature dependence of the hydrolysis rate, the study should be performed at a minimum of two additional temperatures. This allows for the calculation of the hydrolysis rate at 25°C by extrapolation using an Arrhenius plot[7].

Tier 3: Identification of Hydrolysis Products

  • The primary hydrolysis products of this compound are phenol and carbon dioxide[2]. Analytical methods should be capable of identifying and quantifying phenol to confirm the degradation pathway.

Data Analysis

The hydrolysis of this compound is assumed to follow pseudo-first-order kinetics. The rate constant (k) is calculated from the slope of the plot of the natural logarithm of the concentration versus time. The half-life (t½) is then calculated using the following equation:

t½ = ln(2) / k

Analytical Methodologies

Accurate quantification of this compound and its hydrolysis product, phenol, is critical for determining the hydrolysis rate. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.

HPLC Method for this compound and Phenol

The following is a representative HPLC method based on available literature for the analysis of DPC and phenol[11].

ParameterSpecification
Column C18 reverse-phase column
Mobile Phase Isocratic or gradient mixture of methanol and water
Detector UV detector at an appropriate wavelength (e.g., 254 nm)
Flow Rate Typically 1.0 mL/min
Injection Volume 10-20 µL
Standard Preparation Standards of this compound and phenol are prepared in the mobile phase or a compatible solvent.

Table 2: Representative HPLC Method Parameters

Sample Preparation: Aqueous samples from the hydrolysis experiment can often be directly injected after filtration through a 0.45 µm filter.

Other analytical techniques such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) can also be used for the analysis of phenol, potentially after a derivatization step[12]. Spectrophotometric methods are also available for phenol determination[13].

Visualizations of Core Concepts

To aid in the understanding of the hydrolysis of this compound, the following diagrams illustrate the chemical reaction, the experimental workflow, and the logical relationship between experimental parameters.

Hydrolysis_Mechanism DPC This compound ((C₆H₅O)₂CO) Intermediate Unstable Intermediate DPC->Intermediate Nucleophilic attack by H₂O H2O Water (H₂O) H2O->Intermediate Phenol 2x Phenol (C₆H₅OH) Intermediate->Phenol CO2 Carbon Dioxide (CO₂) Intermediate->CO2

Caption: Hydrolysis mechanism of this compound.

OECD_111_Workflow cluster_tier1 Tier 1: Preliminary Test cluster_tier2 Tier 2: Main Test T1_Start Start: Incubate DPC in buffers (pH 4, 7, 9) at 50°C for 5 days T1_Analyze Analyze DPC concentration T1_Start->T1_Analyze T1_Decision > 10% Hydrolysis? T1_Analyze->T1_Decision T1_Stable Stable (t½ > 1 year) T1_Decision->T1_Stable No T1_Unstable Unstable T1_Decision->T1_Unstable Yes T2_Start Incubate at multiple temperatures for unstable pH T1_Unstable->T2_Start T2_Sample Sample at time intervals T2_Start->T2_Sample T2_Analyze Analyze DPC & Phenol T2_Sample->T2_Analyze T2_Calculate Calculate k and t½ (Arrhenius Plot) T2_Analyze->T2_Calculate

Caption: Experimental workflow for OECD Guideline 111.

Logical_Relationships Parameters Experimental Parameters pH pH Parameters->pH Temp Temperature Parameters->Temp Time Time Parameters->Time Rate Hydrolysis Rate (k) pH->Rate Temp->Rate Conc DPC Concentration Time->Conc Conc->Rate HalfLife Half-life (t½) Rate->HalfLife

Caption: Factors influencing hydrolysis rate and half-life.

Conclusion

The hydrolysis of this compound in aqueous media is a well-characterized process that primarily yields phenol and carbon dioxide. The reaction follows pseudo-first-order kinetics, with a reported half-life of approximately 40 hours under neutral pH and at 25°C. The standardized protocol for determining this environmental fate parameter is outlined in OECD Guideline 111. This guide provides the necessary framework, including experimental procedures and analytical methods, for researchers to reliably assess the hydrolytic stability of this compound. Further research could provide a more detailed quantitative understanding of how pH and temperature variations under environmentally relevant conditions affect the hydrolysis rate.

References

An In-depth Technical Guide to the Synthesis of Polycarbonate from Diphenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of polycarbonates using diphenyl carbonate (DPC) as a key monomer. It delves into the prevalent non-phosgene, environmentally friendly melt transesterification process, offering detailed insights into reaction mechanisms, experimental protocols, and critical process parameters. This document is intended to be a valuable resource for professionals in research and development seeking to understand and implement this important polymerization technique.

Introduction: The Shift to a Greener Polycarbonate Synthesis

Polycarbonates are a class of thermoplastics known for their exceptional impact resistance, optical clarity, and thermal stability. Traditionally, their synthesis involved the use of highly toxic phosgene. However, environmental and safety concerns have driven the development of non-phosgene routes, with the melt transesterification of this compound and a diol, typically bisphenol A (BPA), emerging as the leading industrial method.[1][2][3] This solvent-free process offers a simpler, more environmentally benign alternative, producing high-quality polycarbonates with uniform molecular weight.[1]

The overall reaction involves the transesterification of this compound with a bisphenol, such as bisphenol A, to form polycarbonate and phenol as a byproduct. This process is typically carried out in a molten state at elevated temperatures and under vacuum to drive the reaction forward by removing the phenol byproduct.

Reaction Mechanism: The Core of Polycarbonate Formation

The synthesis of polycarbonate via the melt transesterification of this compound and a diol, such as bisphenol A, is a two-stage process. The initial transesterification is followed by a polycondensation step. The reaction is typically catalyzed by either metal-based or metal-free catalysts.

A generally accepted mechanism involves the nucleophilic attack of the hydroxyl group of the bisphenol on the carbonyl carbon of the this compound.[4] This leads to the formation of a tetrahedral intermediate, which then collapses to form a new carbonate linkage and releases a molecule of phenol. This process is repeated, leading to the growth of the polymer chain.

Key Mechanistic Steps:

  • Initiation: The catalyst activates either the hydroxyl group of the bisphenol or the carbonyl group of the this compound, making it more susceptible to nucleophilic attack.

  • Propagation: The activated species reacts with the other monomer to form a carbonate bond and eliminate a phenol molecule. The growing polymer chain has reactive end-groups (hydroxyl or phenyl carbonate) that continue to react with monomers or other oligomers.

  • Polycondensation: As the reaction proceeds and the temperature is increased under vacuum, phenol is continuously removed, shifting the equilibrium towards the formation of high molecular weight polycarbonate.

The choice of catalyst can influence the specific reaction pathway and efficiency. For instance, some catalysts may operate through a synergistic mechanism where they activate both the nucleophile and the electrophile.[4]

Polycarbonate_Synthesis_Pathway DPC This compound (DPC) Intermediate Tetrahedral Intermediate DPC->Intermediate Nucleophilic attack by BPA-OH BPA Bisphenol A (BPA) BPA->Intermediate Catalyst Catalyst Catalyst->Intermediate Activation Oligomer Polycarbonate Oligomer Intermediate->Oligomer Phenol elimination Phenol Phenol (byproduct) Intermediate->Phenol Oligomer->Phenol Polycarbonate High Molecular Weight Polycarbonate Oligomer->Polycarbonate Polycondensation (removal of phenol) Experimental_Workflow Start Start Charge Charge DPC and BPA to Reactor Start->Charge Purge Purge with Nitrogen Charge->Purge Heat1 Heat to 150-220°C Add Catalyst Purge->Heat1 Transesterification Transesterification (1-3 hours) Heat1->Transesterification Heat2 Increase Temperature (230-300°C) Apply Vacuum Transesterification->Heat2 Polycondensation Polycondensation (several hours) Heat2->Polycondensation Recover Extrude, Cool, and Pelletize Polycarbonate Polycondensation->Recover End End Recover->End

References

An In-depth Technical Guide to the Environmental Fate and Toxicity of Diphenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and toxicological profile of diphenyl carbonate (DPC). The information is compiled from a variety of scientific sources and is intended to be a resource for professionals in research, drug development, and environmental science.

Environmental Fate

The environmental fate of a chemical substance describes its transport and transformation in the environment. For this compound, the key processes are hydrolysis, biodegradation, and photodegradation. Bioaccumulation is not considered a significant fate process.

Abiotic Degradation

Hydrolysis: this compound undergoes hydrolysis in the presence of water, breaking down into phenol and carbon dioxide.[1][2] A study on the abiotic degradation of this compound in water determined a half-life of 73.5 hours at 23°C.[1] Further investigation according to Directive 92/69/EEC, C.7, predicted a half-life of 39.9 hours at pH 7 and 25°C.[1][2]

Photodegradation: In the atmosphere, this compound is expected to be degraded by reaction with photochemically-produced hydroxyl radicals. The estimated half-life for this indirect photodegradation is 96 hours (4 days).[3] Direct photolysis may also occur as this compound has a functional group that can absorb light at wavelengths greater than 290 nm.[3] However, due to low absorption in the UV-B range, significant direct photodegradation is not expected.[1]

Biodegradation

This compound is not readily biodegradable but can be biodegraded by adapted microorganisms.[1][4] In a closed bottle test following Directive 92/69/EEC, C.4-E, 37% of the substance degraded in 28 days.[1][4] However, in a separate closed bottle test (OECD TG 301 D) using adapted domestic sewage, over 99% of the this compound degraded after 20 days.[1][4]

Bioaccumulation and Environmental Distribution

The potential for bioaccumulation of this compound in aquatic organisms is considered low.[1][4] This is supported by a calculated bioconcentration factor (BCF) of 67.[3] Based on an estimated soil organic carbon-water partitioning coefficient (Koc) of 3,900, this compound is expected to have slight mobility in soil.[3] Volatilization from water surfaces is predicted to be an important fate process, with estimated half-lives of 12 hours for a model river and 10 days for a model lake.[2] However, this process is likely to be attenuated by adsorption to suspended solids and sediment.[2]

Ecotoxicity

The ecotoxicity of this compound has been evaluated in various aquatic organisms. The results indicate that the substance is toxic to aquatic life.[5]

Aquatic Toxicity

The acute toxicity of this compound to fish, invertebrates, and algae has been determined. For the fish Danio rerio, the 96-hour median lethal concentration (LC50) was found to be 3.9 mg/L.[1][4] The 48-hour median effective concentration (EC50) for the invertebrate Daphnia magna was 6.5 mg/L.[1][4] Algae appear to be more sensitive, with a 72-hour EC50 for growth rate inhibition in Desmodesmus subspicatus of 0.9 mg/L.[1][4]

Mammalian Toxicity

The mammalian toxicity of this compound has been assessed through acute oral and dermal studies, as well as developmental toxicity studies.

Acute Toxicity

The acute oral LD50 in rats is 1500 mg/kg body weight, with clonic convulsions observed at doses near the LD50.[1][4] The acute dermal toxicity is low, with LD50 values exceeding 2000 mg/kg body weight in both rats and rabbits, with no clinical signs of toxicity noted.[1][4] this compound was not found to be irritating to the skin or eyes of rabbits.[1][4]

Developmental Toxicity

In a developmental toxicity study in rats (OECD TG 414), severe maternal toxicity, including mortality and convulsions, was observed at a dose of 750 mg/kg bw/day.[1] At this dose, fetuses exhibited reduced body weights and an increased incidence of malformations.[1] The No-Observed-Adverse-Effect Level (NOAEL) for both maternal and developmental toxicity was determined to be 50 mg/kg bw/day.[1]

Data Summary Tables

Table 1: Environmental Fate of this compound

ParameterValueConditionsGuidelineReference
Hydrolysis Half-life 39.9 hourspH 7, 25°CDirective 92/69/EEC, C.7[1][2]
Atmospheric Photodegradation Half-life 4.0 daysCalculated, indirect-[1]
Biodegradation (not readily) 37% after 28 daysClosed Bottle TestDirective 92/69/EEC, C.4-E[1][4]
Biodegradation (adapted organisms) >99% after 20 daysClosed Bottle TestOECD TG 301 D[1][4]
Bioconcentration Factor (BCF) 66.9Calculated-[1][4]
Soil Organic Carbon-Water Partitioning Coefficient (Koc) 3926Calculated-[1]

Table 2: Ecotoxicity of this compound

OrganismEndpointValue (mg/L)Exposure DurationGuidelineReference
Danio rerio (fish)LC503.996 hoursDirective 92/69/EEC, C.1[1][4]
Daphnia magna (invertebrate)EC506.548 hoursDirective 92/69/EEC, C.2[1][4]
Desmodesmus subspicatus (algae)ErC50 (growth rate)0.972 hoursDirective 92/69/EEC, C.3[1][4]
Desmodesmus subspicatus (algae)EbC50 (biomass)0.572 hoursDirective 92/69/EEC, C.3[1]
Desmodesmus subspicatus (algae)NOEC (growth rate)0.2272 hoursDirective 92/69/EEC, C.3[1]
Desmodesmus subspicatus (algae)NOEC (biomass)0.1172 hoursDirective 92/69/EEC, C.3[1]

Table 3: Mammalian Toxicity of this compound

TestSpeciesEndpointValueGuidelineReference
Acute Oral Toxicity RatLD501500 mg/kg bw-[1][4]
Acute Dermal Toxicity RatLD50>2000 mg/kg bw-[1][4]
Acute Dermal Toxicity RabbitLD50>2000 mg/kg bw-[1][4]
Skin Irritation Rabbit-Not irritatingOECD TG 404[1][4]
Eye Irritation Rabbit-Not irritatingOECD TG 405[1][4]
Developmental Toxicity RatNOAEL50 mg/kg bw/dayOECD TG 414[1]

Experimental Protocols

The following sections provide an overview of the methodologies for the key experiments cited in this guide, based on the referenced OECD and EEC guidelines.

Biodegradation: Closed Bottle Test (OECD TG 301 D)

This test is designed to assess the ready biodegradability of a substance in an aerobic aqueous medium.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge) and kept in a completely filled, closed bottle in the dark at a constant temperature. The degradation is followed by analysis of dissolved oxygen over a 28-day period.

  • Test System:

    • Test Vessels: Glass bottles with ground-glass stoppers (e.g., 250-300 mL BOD bottles).

    • Inoculum: Activated sludge from a domestic wastewater treatment plant, washed and resuspended in the mineral medium.

    • Mineral Medium: A solution of mineral salts in water, providing essential nutrients for the microorganisms.

    • Test Substance Concentration: Typically 2-5 mg/L, corresponding to a theoretical oxygen demand (ThOD) of at least 100 mg/L.

  • Procedure:

    • Prepare the mineral medium and saturate it with air.

    • Add the test substance to the test bottles to achieve the desired concentration.

    • Inoculate the bottles with the prepared activated sludge.

    • Fill the bottles completely with the inoculated medium, ensuring no air bubbles are trapped.

    • Prepare blank controls (inoculum only) and reference controls (with a readily biodegradable substance like sodium benzoate or aniline).

    • Incubate the bottles in the dark at 20 ± 1°C for 28 days.

    • Measure the dissolved oxygen concentration in replicate bottles at the start and at regular intervals during the 28-day period.

  • Data Analysis: The percentage biodegradation is calculated from the difference in oxygen consumption between the test bottles and the blank controls, expressed as a percentage of the ThOD.

Acute Dermal Irritation/Corrosion (OECD TG 404)

This test evaluates the potential of a substance to cause irritation or corrosion to the skin.

  • Principle: The test substance is applied in a single dose to a small area of the skin of an experimental animal (typically an albino rabbit). The degree of irritation is observed and scored at specified intervals.

  • Test System:

    • Animal Model: Healthy, young adult albino rabbits.

    • Test Site: A small area (approximately 6 cm²) of the dorsal skin is clipped free of fur.

  • Procedure:

    • Apply 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance to the prepared skin area.

    • Cover the test site with a gauze patch and a non-irritating tape.

    • After a 4-hour exposure period, remove the patch and any residual test substance.

    • Observe and score the skin reactions (erythema and edema) at 1, 24, 48, and 72 hours after patch removal.

  • Data Analysis: The scores for erythema and edema are recorded and used to classify the substance's irritation potential.

Acute Eye Irritation/Corrosion (OECD TG 405)

This test assesses the potential of a substance to cause irritation or corrosion to the eyes.

  • Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit). The untreated eye serves as a control. The degree of eye irritation is observed and scored at specific intervals.

  • Test System:

    • Animal Model: Healthy, young adult albino rabbits.

  • Procedure:

    • Gently pull the lower eyelid away from the eyeball to form a cup.

    • Instill 0.1 mL (for liquids) or not more than 100 mg (for solids) of the test substance into the conjunctival sac.

    • Hold the eyelids gently together for about one second to prevent loss of the material.

    • Examine the eyes at 1, 24, 48, and 72 hours after application.

  • Data Analysis: Score the reactions of the cornea, iris, and conjunctivae at each observation point to determine the irritation potential.

Prenatal Developmental Toxicity Study (OECD TG 414)

This study is designed to provide information on the effects of prenatal exposure to a substance on the pregnant animal and the developing organism.

  • Principle: The test substance is administered to pregnant female animals (typically rats or rabbits) during the period of major organogenesis. The dams are observed for signs of toxicity, and the fetuses are examined for external, visceral, and skeletal abnormalities.

  • Test System:

    • Animal Model: Pregnant female rats or rabbits.

    • Dose Levels: At least three dose levels and a concurrent control group. The highest dose should induce some maternal toxicity but not death or severe suffering. The lowest dose should not produce any evidence of maternal or developmental toxicity.

  • Procedure:

    • Administer the test substance daily by an appropriate route (e.g., oral gavage) from the time of implantation to the day before cesarean section.

    • Monitor the dams daily for clinical signs of toxicity, and record body weight and food consumption.

    • Perform a cesarean section on the dams approximately one day prior to the expected day of parturition.

    • Examine the uterine contents, including the number of corpora lutea, implantation sites, resorptions, and live and dead fetuses.

    • Examine all fetuses for external abnormalities, and a proportion for visceral and skeletal abnormalities.

  • Data Analysis: The data are analyzed to determine the effects of the test substance on maternal and fetal parameters. The NOAEL for maternal and developmental toxicity is determined.

Visualizations

The following diagrams illustrate key processes and workflows related to the environmental fate and toxicity of this compound.

Environmental_Fate_of_Diphenyl_Carbonate Environmental Fate of this compound cluster_air Atmosphere cluster_water Water cluster_soil Soil/Sediment DPC This compound in the Environment Photodegradation Indirect Photodegradation (t½ = 4 days) DPC->Photodegradation Volatilization Hydrolysis Hydrolysis (t½ = 39.9 hours) DPC->Hydrolysis Biodegradation_Water Biodegradation (by adapted organisms) DPC->Biodegradation_Water Bioaccumulation Low Bioaccumulation (BCF = 67) DPC->Bioaccumulation Adsorption Adsorption to Soil/Sediment (Koc = 3926) DPC->Adsorption Products Degradation Products (Phenol, CO2) Photodegradation->Products Hydrolysis->Products Biodegradation_Water->Products Biodegradation_Soil Biodegradation Adsorption->Biodegradation_Soil Biodegradation_Soil->Products

Caption: Overall environmental fate of this compound.

Hydrolysis_Pathway Hydrolysis of this compound DPC This compound (C13H10O3) Phenol Phenol (2 x C6H5OH) DPC->Phenol CO2 Carbon Dioxide (CO2) DPC->CO2 H2O Water (H2O) H2O->DPC +

Caption: Hydrolysis pathway of this compound.

Aquatic_Toxicity_Workflow Acute Aquatic Toxicity Testing Workflow (e.g., Fish LC50) start Start prep Prepare Test Solutions (different concentrations of DPC) start->prep acclimate Acclimate Test Organisms (e.g., Danio rerio) start->acclimate expose Expose Organisms to Test Solutions (e.g., 96 hours) prep->expose acclimate->expose observe Observe and Record Mortality at specified intervals expose->observe analyze Analyze Data (Calculate LC50) observe->analyze report Report Results analyze->report

Caption: Generic workflow for an acute aquatic toxicity test.

References

An In-depth Technical Guide to Diphenyl Carbonate Decomposition: Products and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diphenyl carbonate (DPC) is a critical precursor in the non-phosgene synthesis of polycarbonates and serves as a valuable reagent in organic synthesis.[1][2] However, its utility is intrinsically linked to its stability. Understanding the decomposition pathways of DPC is paramount for optimizing reaction conditions, ensuring product purity, and predicting the environmental fate of DPC-derived materials. This guide provides a comprehensive overview of the primary decomposition mechanisms of this compound—thermal, hydrolytic, photochemical, and catalytic—detailing the products formed and the experimental protocols used for their characterization.

Thermal Decomposition

The thermal degradation of this compound is a complex process that is highly dependent on the physical phase (gas or condensed) and temperature. When heated, DPC does not simply break down into phenol and carbon dioxide; instead, it undergoes a significant intramolecular rearrangement.[3][4]

Mechanism and Products

The principal mechanism for the thermal decomposition of DPC involves an initial intramolecular rearrangement to form 2-phenoxybenzoic acid.[3] This intermediate is the gateway to several subsequent, competing reactions that dictate the final product distribution.

The primary decomposition products identified are:

  • Phenol

  • Carbon Dioxide (CO2)

  • Diphenyl ether

  • Dibenzofuran

  • Xanthone

The formation of these products is governed by the fate of the 2-phenoxybenzoic acid intermediate. At lower temperatures, particularly in the condensed phase, the acid undergoes dehydration to form xanthone. At higher temperatures, typical of the gas phase, decarboxylation becomes dominant, leading to the formation of diphenyl ether and carbon dioxide.

Thermal_Decomposition Figure 1. Primary Thermal Decomposition Pathway of this compound DPC This compound PBA 2-Phenoxybenzoic Acid (Intermediate) DPC->PBA Intramolecular Rearrangement Xanthone Xanthone + H₂O PBA->Xanthone Dehydration (Condensed Phase) DPE Diphenyl Ether + CO₂ PBA->DPE Decarboxylation (Gas Phase)

Figure 1. Primary Thermal Decomposition Pathway of this compound
Quantitative Data

The product distribution from thermal decomposition is highly sensitive to the reaction conditions. The following table summarizes the key products observed under different phases.

PhaseTemperature Range (°C)Major ProductsMinor ProductsReference
Condensed350 - 450Xanthone, WaterDiphenyl ether, CO2, Phenyl 2-phenoxybenzoate[3]
Gas360 - 500Diphenyl ether, CO2Phenol, Dibenzofuran, Xanthone[3]
Experimental Protocol: Pyrolysis-Gas Chromatography

A common method for studying thermal decomposition involves pyrolysis followed by product analysis.

  • Sample Preparation : A known quantity of high-purity this compound is placed into a reaction vessel (e.g., a sealed glass tube for condensed-phase studies or a flow reactor for gas-phase studies).

  • Pyrolysis : The vessel is heated to the target temperature (e.g., 350-500°C) for a defined period. For gas-phase analysis, the sample is vaporized and passed through a heated reactor tube (e.g., gold tube) with an inert carrier gas.

  • Product Collection : Volatile products are trapped, often cryogenically, at the exit of the reactor. The residue in the vessel is dissolved in a suitable solvent.

  • Analysis : Both the trapped volatile components and the dissolved residue are analyzed using gas chromatography (GC) equipped with a flame ionization detector (FID) or a mass spectrometer (MS) for product identification and quantification against known standards.

Hydrolysis

In the presence of water, this compound undergoes hydrolysis, a critical degradation pathway under environmental conditions.[5]

Mechanism and Products

The mechanism is a straightforward nucleophilic acyl substitution where a water molecule attacks the electrophilic carbonyl carbon of the DPC molecule. This leads to the formation of an unstable carbonic acid intermediate which subsequently decomposes.

The final, stable products of hydrolysis are:

  • Phenol (2 equivalents)

  • Carbon Dioxide (1 equivalent)

Hydrolysis_Mechanism Figure 2. Hydrolysis of this compound DPC This compound Products 2 Phenol + H₂CO₃ DPC->Products Nucleophilic Attack H2O + 2 H₂O FinalProducts 2 Phenol + CO₂ + H₂O Products->FinalProducts Decomposition

Figure 2. Hydrolysis of this compound
Quantitative Data

The rate of hydrolysis is pH-dependent. Studies have provided specific half-life values under controlled conditions.

pHTemperature (°C)Half-life (t1/2)Reference
-2373.5 hours[5]
72539.9 hours[5]
Experimental Protocol: Abiotic Degradation Study (Directive 92/69/EEC, C.7)

The hydrolysis rate is determined according to internationally recognized guidelines, such as the former EU Directive 92/69/EEC, C.7.[5][6]

  • Test System : Sterile aqueous buffer solutions of different pH values (e.g., 4, 7, and 9) are prepared.

  • Incubation : A small amount of the test substance (this compound) is added to the buffer solutions to create a concentration that is below its water solubility limit. The solutions are maintained at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.

  • Sampling : Aliquots of the test solutions are withdrawn at appropriate time intervals.

  • Analysis : The concentration of the remaining this compound in the samples is determined using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation : The rate constant and half-life of hydrolysis are calculated assuming pseudo-first-order kinetics.

Photodecomposition

While direct photolysis of this compound by environmental UV-B light is not considered significant due to its low absorption in that range, irradiation with higher energy UV light can induce decomposition.[5][7] This process is particularly relevant in the study of polycarbonate photodegradation, where DPC is used as a model compound.[8]

Mechanism and Products

The primary photochemical pathway is the photo-Fries rearrangement , where the carbonate ester rearranges upon UV excitation to form phenyl salicylate-type products.[9] Further photolysis can lead to subsequent products.

Key photoproducts identified in early-stage photolysis include:

  • Phenyl salicylate

  • Salicylic acid type products

Photo_Fries_Rearrangement Figure 3. Photo-Fries Rearrangement of this compound DPC This compound Excited Excited State DPC->Excited Rearrangement Phenyl Salicylate Excited->Rearrangement Rearrangement

Figure 3. Photo-Fries Rearrangement of this compound
Experimental Protocol: Solution Photolysis

  • Sample Preparation : A dilute solution of recrystallized this compound is prepared in a spectro-grade solvent (e.g., dichloromethane or tetrahydrofuran).

  • Irradiation : The solution is placed in a quartz cuvette and irradiated using a lamp source with a specific wavelength output (e.g., 300-nm lamps in a Rayonet reactor).[9]

  • Analysis : At various time intervals, the solution is analyzed to identify and quantify photoproducts. Fluorescence spectroscopy is particularly effective for detecting the formation of phenyl salicylate and salicylic acid type products at very early stages of photolysis.[9] HPLC is used for separation and quantification of the products formed.

Catalytic Decomposition and Transesterification Equilibria

While many studies focus on the synthesis of DPC via transesterification, the reverse reactions represent a form of catalytic decomposition.[2][10] In the presence of catalysts and nucleophiles like alcohols, DPC can be converted back to its precursors or other ester derivatives.

Mechanism and Products

Transesterification is an equilibrium-driven process. The decomposition of DPC via this route is essentially the reverse of its synthesis. For example, in the presence of methanol and a suitable catalyst (e.g., titanium alkoxides, zinc compounds), DPC can undergo transesterification.[11][12]

The reaction involves the following equilibrium: 2 Phenol + Dimethyl Carbonate (DMC) ⇌ Methyl Phenyl Carbonate (MPC) + Methanol + Phenol ⇌ this compound (DPC) + 2 Methanol

Decomposition products in this context are the species on the left side of the equilibrium:

  • Methyl Phenyl Carbonate (MPC)

  • Phenol

  • Dimethyl Carbonate (DMC)

  • Methanol

The mechanism involves the activation of the DPC carbonyl group by the catalyst, making it susceptible to nucleophilic attack by an alcohol.

Quantitative Data

The kinetics of the transesterification reactions to produce DPC have been studied extensively. The kinetic parameters for the reverse reactions (decomposition) can be derived from these studies. The following table presents kinetic parameters for the synthesis of DPC from phenyl acetate (PA) and diethyl carbonate (DEC), where the reverse constants (k-1, k-2) represent decomposition pathways.

Reaction 1: DEC + PA ⇌ EPC + EtAc Reaction 2: EPC + PA ⇌ DPC + EtAc (EPC = Ethyl Phenyl Carbonate, EtAc = Ethyl Acetate)

ParameterReaction 1Reaction 2Reference
Forward Reaction [13]
k0 (m3/mol·s)1.05 x 1061.13 x 106[13]
Ea (kJ/mol)69.5371.18[13]
Reverse Reaction [13]
k-0 (m3/mol·s)8.11 x 1059.02 x 105[13]
Ea (kJ/mol)70.1272.35[13]
Experimental Protocol: Batch Reactor Kinetics Study
  • Reactor Setup : Experiments are conducted in a closed, isothermal, stirred batch reactor.

  • Reaction Mixture : The reactor is charged with the reactants (e.g., DPC, methanol) and a specific concentration of a homogeneous catalyst (e.g., titanium(IV) n-butoxide).[11]

  • Reaction Conditions : The mixture is heated to a constant temperature (e.g., 160-200°C) and stirred to ensure homogeneity.

  • Sampling and Analysis : Samples are withdrawn from the reactor at regular intervals, quenched to stop the reaction, and analyzed by GC to determine the concentration of all components over time.

  • Kinetic Modeling : The experimental concentration-time data is fitted to a proposed kinetic model (e.g., an activity-based reaction rate model) to determine the rate constants and activation energies for the forward and reverse reactions.[11]

Experimental_Workflow Figure 4. General Workflow for DPC Decomposition Analysis cluster_prep Decomposition Induction cluster_analysis Analysis cluster_results Results Thermal Thermal Stress (Pyrolysis) Separation Separation (GC / HPLC) Thermal->Separation Hydrolytic Aqueous Stress (Hydrolysis) Hydrolytic->Separation Photo UV Irradiation (Photolysis) Photo->Separation Identification Identification (MS / NMR) Separation->Identification Quantification Quantification (FID / UV-Vis) Separation->Quantification Mechanism Mechanism Elucidation Identification->Mechanism Kinetics Kinetic & Rate Data Quantification->Kinetics Products Product Profile Mechanism->Products Kinetics->Products

Figure 4. General Workflow for DPC Decomposition Analysis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Diphenyl Carbonate via Transesterification of Dimethyl Carbonate with Phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl carbonate (DPC) is a crucial precursor in the non-phosgene route for producing polycarbonates, a class of high-performance thermoplastics. The transesterification of dimethyl carbonate (DMC) with phenol presents a greener and safer alternative to the traditional phosgene-based process.[1] This document provides detailed application notes and experimental protocols for the synthesis of DPC through this method, focusing on various catalytic systems. The process involves a two-step reaction where DMC first reacts with phenol to form the intermediate methyl phenyl carbonate (MPC), which then further reacts with phenol or undergoes disproportionation to yield the final product, DPC.[1]

Reaction Pathway

The synthesis of this compound from dimethyl carbonate and phenol proceeds through a two-step transesterification reaction. The primary side reaction involves the methylation of phenol by DMC to form anisole.[1][2]

Step 1: Formation of Methyl Phenyl Carbonate (MPC) Dimethyl Carbonate (DMC) + Phenol ⇌ Methyl Phenyl Carbonate (MPC) + Methanol

Step 2: Formation of this compound (DPC) This step can occur via two pathways:

  • Transesterification: MPC + Phenol ⇌ this compound (DPC) + Methanol[1]

  • Disproportionation: 2 MPC ⇌ this compound (DPC) + Dimethyl Carbonate (DMC)[1]

Side Reaction: Formation of Anisole Dimethyl Carbonate (DMC) + Phenol → Anisole + Methanol + CO₂[1]

Experimental Data Summary

The following tables summarize the quantitative data from various catalytic systems for the synthesis of DPC.

Table 1: Performance of Various Catalysts in the Transesterification of DMC with Phenol

CatalystPhenol Conversion (%)DPC Selectivity (%)MPC Selectivity (%)Reaction Temperature (°C)Reaction Time (h)Reference
TiCp₂Cl₂46.854.943.4150-18010[1]
15.2 wt% PbO-ZrO₂76.6 (MPC Conversion)99.3-2002.5[1]
V₂O₅42.0---9[1]
MgO nanosheets-95.7 (Transesterification Selectivity)-18013[1]
SBA-16/α-MoO₃78.5 (DMC Conversion)>46.5-180-[1]
O₂-promoted 10 wt% PbO/MgO--10 (Yield) / 26.6 (Yield)--[3]
TiO₂-RGO (50 wt% RGO)53.599.9 (Transesterification Selectivity)---[4]

Table 2: Influence of Reactant Molar Ratio on Phenol Conversion and Product Yield (V₂O₅ Catalyst) [1]

DMC/Phenol Molar RatioPhenol Conversion (%)Total Yield (MPC+DPC) (%)
1.5:142.040.1

Experimental Protocols

Protocol 1: Synthesis of DPC using a Heterogeneous PbO-ZrO₂ Catalyst

This protocol is based on the work of Wang et al.[1]

1. Catalyst Preparation (Coprecipitation Method): a. Dissolve lead nitrate (Pb(NO₃)₂) and zirconium oxychloride (ZrOCl₂·8H₂O) in deionized water to achieve the desired PbO loading (e.g., 15.2 wt%). b. Slowly add a precipitating agent (e.g., ammonia solution) under vigorous stirring until the pH reaches a specific value (e.g., 9-10). c. Age the resulting precipitate for a specified time (e.g., 24 hours) at room temperature. d. Filter, wash the precipitate thoroughly with deionized water until neutral, and dry it in an oven at a specified temperature (e.g., 110 °C) overnight. e. Calcine the dried powder in a furnace at a specific temperature (e.g., 500 °C) for a set duration (e.g., 4 hours) to obtain the PbO-ZrO₂ catalyst.

2. Transesterification Reaction: a. Charge a high-pressure batch reactor with phenol, dimethyl carbonate (DMC), and the prepared PbO-ZrO₂ catalyst (e.g., 1.2 g). The molar ratio of DMC to phenol should be optimized (e.g., a starting point could be 1.5:1). b. Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) to remove air. c. Heat the reactor to the desired reaction temperature (e.g., 200 °C) while stirring. d. Maintain the reaction at this temperature for the specified duration (e.g., 2.5 hours). The pressure will be autogenously generated. e. After the reaction, cool the reactor to room temperature. f. Collect the liquid product mixture for analysis.

3. Product Analysis: a. Separate the solid catalyst from the liquid product by centrifugation or filtration. b. Analyze the composition of the liquid product using gas chromatography (GC) equipped with a flame ionization detector (FID) and a suitable capillary column. c. Use appropriate standards to quantify the amounts of unreacted phenol, DMC, MPC, DPC, and any side products like anisole. d. Calculate the conversion of phenol and the selectivity for MPC and DPC based on the GC analysis.

Protocol 2: Synthesis of DPC using a Homogeneous Titanocene Catalyst

This protocol is based on the work of Wang et al.[1]

1. Reaction Setup: a. In a three-necked flask equipped with a magnetic stirrer, a condenser, and a thermometer, add phenol and dimethyl carbonate (DMC) in the desired molar ratio (e.g., Phenol/DMC = 1). b. Add the titanocene catalyst, such as dichlorodi(cyclopentadienyl)titanium (TiCp₂Cl₂), to the reaction mixture. The catalyst loading is typically a small percentage of the total reactant weight.

2. Transesterification Reaction: a. Heat the reaction mixture to the desired temperature (e.g., 150-180 °C) under constant stirring. b. The reaction is typically carried out at atmospheric pressure. The methanol byproduct can be removed by distillation to shift the equilibrium towards the products. c. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography. d. Continue the reaction for the specified time (e.g., 10 hours).

3. Product Analysis: a. After cooling the reaction mixture to room temperature, analyze the final product composition using gas chromatography (GC) as described in Protocol 1. b. Calculate the phenol conversion and the selectivities for MPC and DPC.

Visualizations

Reaction_Pathway cluster_step1 Step 1: MPC Formation cluster_step2a Step 2a: DPC via Transesterification cluster_step2b Step 2b: DPC via Disproportionation cluster_side_reaction Side Reaction DMC Dimethyl Carbonate (DMC) Phenol1 Phenol MPC Methyl Phenyl Carbonate (MPC) DMC->MPC + Phenol Anisole Anisole DMC->Anisole + Phenol Methanol1 Methanol Phenol2 Phenol DPC This compound (DPC) MPC->DPC + Phenol MPC->DPC 2 MPC Methanol2 Methanol DMC2 Dimethyl Carbonate (DMC)

Caption: Reaction pathway for the synthesis of DPC from DMC and phenol.

Experimental_Workflow cluster_prep Catalyst Preparation (for heterogeneous catalysts) cluster_reaction Transesterification Reaction cluster_analysis Product Analysis Prep1 Precursor Dissolution Prep2 Precipitation Prep1->Prep2 Prep3 Aging Prep2->Prep3 Prep4 Filtration & Washing Prep3->Prep4 Prep5 Drying Prep4->Prep5 Prep6 Calcination Prep5->Prep6 React1 Charge Reactants & Catalyst Prep6->React1 React2 Seal & Purge Reactor React1->React2 React3 Heating & Stirring React2->React3 React4 Reaction React3->React4 React5 Cooling React4->React5 Analysis1 Catalyst Separation React5->Analysis1 Analysis2 Gas Chromatography (GC) Analysis1->Analysis2 Analysis3 Data Calculation Analysis2->Analysis3

Caption: General experimental workflow for DPC synthesis.

References

Application Notes and Protocols for the Oxidative Carbonylation of Phenol to Diphenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl carbonate (DPC) is a crucial intermediate in the production of polycarbonates, a class of high-performance thermoplastics with widespread applications in automotive, electronics, and medical devices. The traditional synthesis of DPC involves the use of highly toxic phosgene. The oxidative carbonylation of phenol presents a greener and safer alternative, utilizing carbon monoxide and oxygen as reactants. This document provides detailed application notes and experimental protocols for the synthesis of DPC via palladium-catalyzed oxidative carbonylation of phenol.

The overall reaction is as follows:

2 C₆H₅OH + CO + ½ O₂ → (C₆H₅O)₂CO + H₂O[1]

This process typically employs a palladium-based catalyst in conjunction with one or more co-catalysts to facilitate the reoxidation of the active palladium species.[2]

Catalytic Systems and Performance

A variety of catalytic systems have been developed for the oxidative carbonylation of phenol. The performance of these systems is typically evaluated based on phenol conversion and selectivity towards DPC. Below is a summary of representative catalytic systems and their reported performance data.

Catalyst SystemCo-catalyst(s)Temperature (°C)Pressure (MPa)Phenol Conversion (%)DPC Selectivity (%)Reference
Pd(OAc)₂Cu(OAc)₂, TBAB, p-benzoquinone1006.0 (CO/O₂ = 10:1)--[2]
PdBr₂Cu salt, p-benzoquinone----[2]
PdOₓ/CuO-STCu(OAc)₂, TBAB, hydroquinone1006.6 (CO), 0.6 (O₂)79.584.5[3]
Pd/CMn(OAc)₂1207.035.295.1
PdCl₂(dppf)Mn(acac)₂1003.025.098.0

Note: TBAB = Tetrabutylammonium bromide; dppf = 1,1'-Bis(diphenylphosphino)ferrocene; acac = acetylacetonate. Phenol conversion and DPC selectivity can vary significantly based on reaction time, solvent, and catalyst loading.

Reaction Mechanism and Catalytic Cycle

The oxidative carbonylation of phenol is a complex, multi-step process involving a palladium-catalyzed cycle. The active catalyst is Pd(II), which is reduced to Pd(0) during the carbonylation step. Co-catalysts are essential for the reoxidation of Pd(0) back to Pd(II), allowing the catalytic cycle to continue. A proposed catalytic cycle is illustrated below.[2]

reaction_mechanism cluster_main_cycle Main Catalytic Cycle Pd(II) Pd(II) Intermediate_1 Pd(II)-Phenoxide Complex Pd(II)->Intermediate_1 + 2 PhOH - 2 H⁺ Co-catalyst(Ox) Co-catalyst (Oxidized) Pd(0) Pd(0) Pd(0)->Pd(II) Reoxidation Intermediate_2 Pd(II)-Acyl Complex Intermediate_1->Intermediate_2 + CO Intermediate_2->Pd(0) - DPC DPC This compound ((C₆H₅O)₂CO) Intermediate_2->DPC + PhOH Co-catalyst(Red) Co-catalyst (Reduced) Co-catalyst(Ox)->Co-catalyst(Red) + 2e⁻ Co-catalyst(Red)->Co-catalyst(Ox) - 2e⁻ + ½ O₂ + 2 H⁺ - H₂O

Caption: Proposed catalytic cycle for the oxidative carbonylation of phenol.

Experimental Protocols

This section provides a general protocol for the laboratory-scale synthesis of this compound via oxidative carbonylation of phenol. Caution: This reaction involves high-pressure gases, including toxic carbon monoxide. All operations should be performed in a well-ventilated fume hood by trained personnel.

Materials and Reagents
  • Phenol (99%)[2]

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂)[2]

  • Co-catalyst(s) (e.g., Cu(OAc)₂, Mn(OAc)₂, p-benzoquinone)[2]

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB)[2]

  • Solvent (e.g., Dichloromethane, Toluene)

  • Carbon Monoxide (CO) (high purity)[2]

  • Oxygen (O₂) (high purity)[2]

  • Inert gas (e.g., Nitrogen or Argon)

  • Molecular sieves (4Å), activated

Equipment
  • High-pressure stainless-steel autoclave (e.g., 100 mL capacity) equipped with a magnetic stirrer, gas inlet and outlet, pressure gauge, and temperature controller.[2]

  • Glass liner for the autoclave to prevent contamination.[2]

  • Gas cylinders for CO and O₂ with appropriate pressure regulators.

  • Standard laboratory glassware.

  • Filtration apparatus.

  • Analytical equipment for product analysis (e.g., Gas Chromatography - GC, High-Performance Liquid Chromatography - HPLC).

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of this compound.

experimental_workflow start Start reactor_prep Reactor Preparation (Clean, Dry, Add Stir Bar) start->reactor_prep reagent_add Addition of Reactants (Phenol, Catalyst, Co-catalyst, Solvent) reactor_prep->reagent_add seal_purge Seal Reactor and Purge with Inert Gas reagent_add->seal_purge pressurize Pressurize with CO and O₂ seal_purge->pressurize reaction Heat and Stir (Controlled Temperature and Time) pressurize->reaction cool_depressurize Cool to Room Temperature and Depressurize reaction->cool_depressurize filtration Filter to Remove Solid Catalyst cool_depressurize->filtration analysis Product Analysis (GC, HPLC) filtration->analysis end End analysis->end

Caption: General experimental workflow for DPC synthesis.

Step-by-Step Procedure
  • Reactor Preparation: Ensure the high-pressure autoclave and its glass liner are clean and dry. Add a magnetic stir bar to the glass liner.

  • Charging the Reactor: Into the glass liner, add phenol, the palladium catalyst, co-catalyst(s), and solvent in the desired molar ratios. For example, a molar ratio of Pd/co-catalyst/p-benzoquinone could be 1/2/30.[2] The amount of phenol is typically around 80 mmol for a 100 mL autoclave.[2]

  • Sealing and Purging: Place the glass liner inside the autoclave. Seal the autoclave according to the manufacturer's instructions. Purge the autoclave with an inert gas (e.g., nitrogen) three times to remove any residual air.

  • Pressurizing the Reactor: Pressurize the autoclave with carbon monoxide to the desired pressure, followed by the addition of oxygen to reach the final target pressure. A typical CO/O₂ molar ratio is 10:1.[2]

  • Reaction: Heat the autoclave to the desired reaction temperature (e.g., 100°C) and begin stirring.[3] Maintain the temperature and stirring for the specified reaction time (e.g., 5-7 hours).[2][3]

  • Cooling and Depressurization: After the reaction is complete, turn off the heating and allow the autoclave to cool to room temperature. Carefully and slowly vent the excess gas in a fume hood.

  • Product Recovery: Open the autoclave and remove the glass liner. Filter the reaction mixture to remove the solid catalyst and any other insoluble materials.

  • Analysis: Analyze the liquid product using GC or HPLC to determine the conversion of phenol and the selectivity for this compound.

Logical Relationships in Catalyst Selection

The choice of catalyst and co-catalyst system is critical for achieving high efficiency in DPC synthesis. The following diagram outlines the logical considerations for catalyst selection.

catalyst_selection cluster_catalyst Primary Catalyst cluster_cocatalyst Co-catalyst System cluster_conditions Reaction Conditions center_node Optimal DPC Synthesis pd_catalyst Palladium Source (e.g., Pd(OAc)₂, PdCl₂) pd_catalyst->center_node ligands Ligands (e.g., Phosphines, N-heterocyclic carbenes) pd_catalyst->ligands support Support (for heterogeneous catalysts) (e.g., Carbon, Metal Oxides) pd_catalyst->support redox_agent Redox Agent (e.g., Cu, Mn, Co salts) redox_agent->center_node electron_shuttle Electron Shuttle (e.g., p-benzoquinone) redox_agent->electron_shuttle electron_shuttle->center_node phase_transfer Phase-Transfer Agent (e.g., TBAB) phase_transfer->center_node temperature Temperature temperature->center_node pressure Pressure (CO/O₂) pressure->center_node solvent Solvent solvent->center_node

Caption: Factors influencing optimal DPC synthesis.

Troubleshooting

  • Low Phenol Conversion:

    • Cause: Inactive catalyst, insufficient temperature or pressure, or short reaction time.

    • Solution: Ensure the catalyst is active, increase the reaction temperature or pressure within safe limits, or extend the reaction time. Check for leaks in the reactor system.

  • Low DPC Selectivity:

    • Cause: Formation of by-products such as phenyl salicylate and polymeric materials.

    • Solution: Optimize the co-catalyst system and reaction conditions. The choice of solvent can also influence selectivity.

  • Catalyst Deactivation:

    • Cause: Leaching of the active metal, sintering of the support, or poisoning of the catalytic sites.

    • Solution: For heterogeneous catalysts, consider modifying the support to enhance metal-support interactions. For homogeneous systems, investigate the stability of the catalyst complex under the reaction conditions.

These application notes and protocols provide a comprehensive guide for the synthesis of this compound via the oxidative carbonylation of phenol. Researchers are encouraged to adapt and optimize these procedures for their specific laboratory conditions and research goals.

References

Application Notes and Protocols for the Direct Synthesis of Diphenyl Carbonate from CO2 and Phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the direct synthesis of diphenyl carbonate (DPC) from carbon dioxide (CO2) and phenol. This environmentally benign route avoids the use of toxic phosgene, a conventional reagent in polycarbonate production. The following sections detail various catalytic systems, experimental procedures, and performance data to guide researchers in this field.

Introduction

This compound is a crucial monomer in the synthesis of polycarbonates, a class of thermoplastics with widespread applications in electronics, automotive, and medical devices. The traditional phosgene-based process for DPC production is fraught with environmental and safety concerns. Consequently, the direct synthesis from CO2 and phenol has emerged as a green alternative. This process, however, is thermodynamically challenging and requires efficient catalytic systems to achieve satisfactory yields and selectivities. This document outlines key methodologies and catalytic approaches for this important transformation.

Catalytic Systems and Performance

Several catalytic systems have been developed for the direct synthesis of DPC from CO2 and phenol. The performance of some of the most promising systems is summarized below.

Table 1: Performance of Various Catalysts in the Direct Synthesis of this compound from CO2 and Phenol
CatalystCo-catalyst/SolventTemperature (°C)Pressure (MPa)Time (h)Phenol Conversion (%)DPC Selectivity (%)DPC Yield (%)Reference
ZnCl2Cu(OTf)2 / CCl41204.0---High[1]
ZnCeZrOx-1806.0647.682.5~39.3[2]
Ti-(t-butyl)salphen(PPh3)ClMethanol1006.0----[3]
(salen)Co(OAc)Methanol------[4][5]
Zinc halides (e.g., ZnCl2)CCl41204.0--HighHigh[1]
Zinc halidesTriethylamine1009.03--31.7[1]

Experimental Protocols

Detailed experimental protocols for key catalytic systems are provided below. These are intended as a starting point for researchers, and optimization may be required based on specific laboratory conditions and equipment.

Protocol 1: Synthesis of DPC using a ZnCl2/Cu(OTf)2 Composite Catalyst

This protocol is based on the efficient catalytic system developed for DPC synthesis under relatively mild conditions.[1]

Materials:

  • Phenol

  • Carbon tetrachloride (CCl4)

  • Zinc chloride (ZnCl2), anhydrous

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)2)

  • Carbon dioxide (CO2), high purity

  • High-pressure autoclave reactor with magnetic stirring

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Preparation: The ZnCl2/Cu(OTf)2 catalyst is typically prepared in situ.

  • Reaction Setup:

    • To a high-pressure autoclave reactor, add phenol, carbon tetrachloride, ZnCl2, and Cu(OTf)2 in the desired molar ratios.

    • Seal the reactor and purge with CO2 several times to remove air.

    • Pressurize the reactor with CO2 to the desired pressure (e.g., 4.0 MPa).

  • Reaction:

    • Heat the reactor to the desired temperature (e.g., 120 °C) with vigorous stirring.

    • Maintain the reaction conditions for the specified duration.

  • Product Analysis:

    • After the reaction, cool the reactor to room temperature and carefully vent the CO2.

    • Take a sample of the reaction mixture and analyze it by gas chromatography (GC) to determine the conversion of phenol and the selectivity and yield of this compound. An internal standard method is recommended for accurate quantification.

Protocol 2: Synthesis of DPC using a CeO2-based Catalyst

Cerium oxide (CeO2) has shown promise as a heterogeneous catalyst for this reaction. The following is a general procedure for its use.

Materials:

  • Phenol

  • CeO2 nanocatalyst (can be prepared via hydrothermal or precipitation methods)[6][7]

  • Dehydrating agent (e.g., 2-cyanopyridine)[8]

  • Solvent (if necessary)

  • Carbon dioxide (CO2), high purity

  • High-pressure autoclave reactor with magnetic stirring

  • Analytical equipment (GC, GC-MS)

Catalyst Preparation (Hydrothermal Method Example): [6][7]

  • Dissolve a cerium salt (e.g., Ce(NO3)3·6H2O) in deionized water.

  • Add a precipitating agent (e.g., NaOH solution) dropwise under vigorous stirring until a desired pH is reached.

  • Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave at a specific temperature (e.g., 100-180 °C) for a defined period (e.g., 12-24 h).

  • After cooling, collect the precipitate by centrifugation, wash thoroughly with deionized water and ethanol, and dry in an oven.

  • Calcination at high temperatures (e.g., 400-600 °C) is often required to obtain the crystalline CeO2.

Reaction Procedure:

  • Reaction Setup:

    • Charge the autoclave with phenol, the prepared CeO2 catalyst, and a dehydrating agent.

    • Seal the reactor and purge with CO2.

    • Pressurize with CO2 to the desired pressure.

  • Reaction:

    • Heat the reactor to the reaction temperature (e.g., 150-200 °C) with stirring.

    • Maintain the reaction for the desired time.

  • Work-up and Analysis:

    • After cooling and depressurizing, separate the solid catalyst from the liquid mixture by filtration or centrifugation.

    • Analyze the liquid phase by GC or GC-MS to quantify the products.

Protocol 3: Synthesis of DPC using a Ti-Salen Catalyst

Titanium-salen complexes are effective homogeneous catalysts for the direct synthesis of DPC.[3][9]

Materials:

  • Phenol

  • Methanol (as a solvent and co-reactant)

  • Ti-salen complex (e.g., Ti-(t-butyl)salphen(PPh3)Cl)

  • Carbon dioxide (CO2), high purity

  • High-pressure autoclave reactor

  • Analytical instrumentation (GC, NMR)

Catalyst Synthesis: The Ti-salen complex can be synthesized according to literature procedures, typically involving the reaction of a titanium precursor with the corresponding salen ligand.

Reaction Procedure:

  • Reaction Setup:

    • In a high-pressure reactor, dissolve the Ti-salen catalyst in a mixture of phenol and methanol.

    • Seal the reactor, purge with CO2, and then pressurize to the desired level (e.g., 6.0 MPa).

  • Reaction:

    • Heat the reactor to the target temperature (e.g., 100 °C) and stir.

    • Allow the reaction to proceed for the intended duration.

  • Product Isolation and Analysis:

    • After the reaction, cool the reactor and vent the CO2.

    • The product mixture can be analyzed directly by GC. For isolation, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or crystallization.

Visualizations

Reaction Pathway

The following diagram illustrates a plausible reaction pathway for the Lewis acid-catalyzed direct synthesis of this compound from CO2 and phenol.

ReactionPathway CO2 CO2 Activated_CO2 Activated CO2-Catalyst Complex CO2->Activated_CO2 Phenol Phenol Intermediate Phenyl Carbonate Intermediate Phenol->Intermediate + Catalyst Lewis Acid Catalyst (e.g., ZnCl2) Catalyst->Activated_CO2 Activated_CO2->Intermediate DPC This compound (DPC) Intermediate->DPC + H2O H2O Intermediate->H2O Another_Phenol Phenol Another_Phenol->DPC ExperimentalWorkflow Start Start Reactants Charge Reactants (Phenol, Catalyst, etc.) Start->Reactants Reactor Seal and Purge Reactor with CO2 Reactants->Reactor Pressurize Pressurize with CO2 Reactor->Pressurize Reaction Heat and Stir (Reaction) Pressurize->Reaction Cooling Cool and Depressurize Reaction->Cooling Sampling Sample Collection Cooling->Sampling Analysis Product Analysis (GC, GC-MS, NMR) Sampling->Analysis Purification Product Purification (Optional) Analysis->Purification End End Analysis->End Purification->End

References

Catalyst selection for diphenyl carbonate synthesis via transesterification

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Catalyst Selection for Diphenyl Carbonate Synthesis

Introduction

This compound (DPC) is a crucial monomer in the production of high-performance engineering plastics, particularly polycarbonates. The traditional phosgene-based synthesis route for DPC is being phased out globally due to the extreme toxicity of phosgene. The transesterification of dimethyl carbonate (DMC) with phenol has emerged as a leading green and sustainable alternative.[1] This process is environmentally benign as its raw materials are non-toxic and non-corrosive.[1] The success of this route is critically dependent on the selection of an appropriate catalyst. The main catalytic active center for transesterification is a Lewis acid site, and the nature of this site determines the catalyst's performance.[1] This document provides a guide for researchers on selecting catalysts for this reaction, summarizing performance data and providing standardized experimental protocols.

The transesterification process occurs in two sequential, reversible equilibrium steps:

  • Step 1: Dimethyl carbonate (DMC) reacts with phenol (PhOH) to form methyl phenyl carbonate (MPC) and methanol (MeOH).

  • Step 2: Methyl phenyl carbonate (MPC) reacts with another molecule of phenol to produce this compound (DPC) and methanol. Alternatively, MPC can undergo self-disproportionation to yield DPC and DMC.[1]

Due to thermodynamic limitations, the reaction equilibrium is unfavorable. Therefore, effective catalysts and strategies like reactive distillation to remove the methanol byproduct are essential to drive the reaction towards high DPC yields.[1]

Catalyst Selection Criteria

The choice of a catalyst is the most critical factor for achieving high efficiency in DPC synthesis. Key performance indicators include:

  • Activity: Measured by the conversion of reactants (typically phenol or DMC).

  • Selectivity: The proportion of the converted reactant that forms the desired product (DPC) versus side products like anisole.

  • Yield: The overall efficiency of the process, calculated as (Conversion × Selectivity).

  • Stability and Reusability: For heterogeneous catalysts, the ability to maintain activity over multiple reaction cycles is crucial for industrial applications.[2][3]

  • Cost and Availability: The economic viability of the process depends on the cost and accessibility of the catalyst.

Catalysts for this process can be broadly categorized as homogeneous and heterogeneous. While homogeneous catalysts, such as titanium alkoxides, often show high activity, they are difficult to separate from the reaction mixture.[1][4] Heterogeneous catalysts are preferred for their ease of separation and recycling, although they can sometimes suffer from lower activity or deactivation.[2][4][5]

Reaction Pathway Diagram

The following diagram illustrates the two-step reaction pathway for the synthesis of this compound (DPC) via transesterification.

G cluster_0 Step 1: MPC Formation cluster_1 Step 2: DPC Formation DMC Dimethyl Carbonate (DMC) MPC Methyl Phenyl Carbonate (MPC) DMC->MPC + Catalyst PhOH1 Phenol (PhOH) PhOH1->MPC + Catalyst MeOH1 Methanol (MeOH) MPC->MeOH1 MPC2 Methyl Phenyl Carbonate (MPC) MPC->MPC2 DPC This compound (DPC) MPC2->DPC + Catalyst PhOH2 Phenol (PhOH) PhOH2->DPC + Catalyst MeOH2 Methanol (MeOH) DPC->MeOH2

Caption: Two-step transesterification of DMC and Phenol to DPC.

Performance of Selected Catalysts

The following tables summarize the performance of various heterogeneous catalysts reported in the literature for DPC synthesis. Reaction conditions can significantly impact performance, so they are included for comparison.

Table 1: Lead (Pb)-Based Heterogeneous Catalysts

CatalystTemp (°C)Time (h)Phenol Conv. (%)DPC Select. (%)DPC Yield (%)Notes
PbO-ZrO₂2002.576.6% (MPC Conv.)99.3%-Disproportionation of MPC.[1]
Pb-Zn Oxide (Pb/Zn=2)----45.6%Pb₃O₄ identified as the primary active phase.[1][6][7]
Pb:Y Oxide (2:1)--56.87% (DMC Conv.)-17.10%Good activity after multiple recycles.[1]
PbO/MgO2002.578.2% (MPC Conv.)99.5%-Superior to other supports like SiO₂, Al₂O₃, TiO₂.[2]
O₂-promoted PbO/MgO----26.6%Oxygen modification enhances catalytic activity.[8]

Table 2: Titanium (Ti)-Based Heterogeneous Catalysts

CatalystTemp (°C)Time (h)Phenol Conv. (%)DPC Select. (%)DPC Yield (%)Notes
TiCp₂Cl₂ (homogeneous)150-1801046.8%54.9%25.7%Air-stable alternative to titanium alkoxides.[1]
Ti-Beta Zeolite17510--10.77% (MPC+DPC)Framework Ti sites are the active centers.[1]
Ti-HMS-----Showed the best activity among Mo, Sn, Al, and Ti-doped HMS.[1]
TiO₂/C₆₀200-36.5%86.5%31.6%C₆₀ enhances Lewis acidity and DPC selectivity.[1]
Zn-Ti-O Nanoplates205---13.0%Also active for BPC disproportionation.[3]

Table 3: Other Metal Oxide Catalysts

CatalystTemp (°C)Time (h)Phenol Conv. (%)DPC Select. (%)DPC Yield (%)Notes
V₂O₅-942.0%-40.1% (MPC+DPC)Deactivates due to phase transition and carbon deposition.[1][9]
MoO₃/SiO₂----17.0%Unsupported MoO₃ yielded only 3.8% DPC.[1]
SBA-16/α-MoO₃180-78.5% (DMC Conv.)>46.5%>36.5%Mesoporous support enhances activity.[1]
MgO Nanosheets18013-95.7% (Transester.)-Activity restored after regeneration by calcination.[1]

Protocol: Lab-Scale Synthesis and Catalyst Screening

This section provides a general protocol for synthesizing DPC and screening potential catalysts in a laboratory setting.

Materials and Equipment
  • Reactants: Phenol (PhOH, ≥99%), Dimethyl Carbonate (DMC, ≥99%).

  • Catalyst: Selected catalyst (e.g., PbO/MgO, TiO₂/SiO₂), typically 0.1-2.0 wt% relative to phenol.

  • Solvent (optional): High-boiling point, inert solvent if required.

  • Apparatus:

    • High-pressure batch reactor (e.g., Parr autoclave) with magnetic stirring, temperature control, and pressure gauge.

    • Heating mantle or oil bath.

    • Condenser and collection flask (if operating with methanol removal).

    • Gas chromatograph (GC) with a flame ionization detector (FID) for analysis.

    • Internal standard for GC analysis (e.g., naphthalene, dodecane).

Experimental Workflow Diagram

The following flowchart outlines the typical workflow for a catalyst screening experiment.

G A Catalyst Preparation (e.g., Impregnation, Calcination) B Reactor Assembly & Leak Test A->B C Charge Reactants & Catalyst (Phenol, DMC, Catalyst) B->C D Purge with N₂/Ar C->D E Reaction Execution (Set Temp, Pressure, Stirring) D->E F Periodic Sampling E->F During Reaction J Catalyst Recovery & Regeneration (for Heterogeneous Catalysts) E->J After Reaction G Sample Preparation (Dilution, Add Internal Standard) F->G H GC Analysis G->H I Data Calculation (Conversion, Selectivity, Yield) H->I I->A Evaluate & Optimize

Caption: Standard workflow for DPC synthesis catalyst screening.

Step-by-Step Procedure
  • Catalyst Preparation: Prepare the heterogeneous catalyst as required. For example, supported catalysts like PbO/MgO can be made by incipient wetness impregnation of the support (MgO) with a precursor salt solution (e.g., lead nitrate), followed by drying and calcination at high temperatures (e.g., 550°C for 5 hours).[2]

  • Reactor Setup: Assemble the high-pressure reactor according to the manufacturer's instructions. Ensure all seals are clean and properly fitted. Perform a leak test with an inert gas like nitrogen.

  • Charging Reactants: Weigh and add the desired amounts of phenol, dimethyl carbonate (a typical molar ratio of Phenol:DMC is 2:1 to 1:2), and the catalyst to the reactor vessel.

  • Inerting: Seal the reactor and purge the system several times with an inert gas (e.g., Nitrogen or Argon) to remove air and moisture.

  • Reaction:

    • Begin stirring at a constant rate (e.g., 500-1000 rpm) to ensure good mixing.

    • Heat the reactor to the target temperature (e.g., 180-220°C).

    • The reaction will generate autogenous pressure. Monitor the temperature and pressure throughout the experiment.

    • Run the reaction for the desired duration (e.g., 2-13 hours).[1]

  • Sampling and Analysis:

    • If the reactor allows, take small samples at timed intervals.

    • After the reaction is complete, cool the reactor to room temperature and carefully vent any residual pressure.

    • Prepare the collected samples for GC analysis by diluting them in a suitable solvent and adding a known amount of an internal standard.

    • Inject the sample into the GC to determine the concentrations of reactants (DMC, Phenol) and products (MPC, DPC, anisole).

  • Calculations:

    • Phenol Conversion (%) = [(Initial Moles of Phenol - Final Moles of Phenol) / Initial Moles of Phenol] × 100

    • DPC Selectivity (%) = [Moles of DPC Formed / (Moles of MPC Formed + Moles of DPC Formed + Moles of Anisole Formed)] × 100 (Note: definition can vary based on reaction scheme).

    • DPC Yield (%) = (Phenol Conversion × DPC Selectivity) / 100

  • Catalyst Recovery: For heterogeneous catalysts, separate the solid catalyst from the liquid product mixture by filtration or centrifugation. The recovered catalyst can be washed, dried, and tested for reusability.[3]

Logical Framework for Catalyst Selection

Choosing the optimal catalyst involves balancing multiple factors. The diagram below illustrates the key considerations and their relationships.

G cluster_performance Performance Metrics cluster_practicality Practical Considerations cluster_type Catalyst Type center Optimal Catalyst Selection Activity High Activity (High Conversion) Yield High Yield Activity->Yield Selectivity High Selectivity (Low Byproducts) Selectivity->Yield Yield->center Stability Stability & Reusability (for Heterogeneous) Stability->center Separation Ease of Separation Separation->center Cost Low Cost & Availability Cost->center Homogeneous Homogeneous Homogeneous->Activity Heterogeneous Heterogeneous Heterogeneous->Stability Heterogeneous->Separation

Caption: Key factors influencing the selection of a DPC synthesis catalyst.

References

Application Note: Melt Polymerization of Bisphenol A and Diphenyl Carbonate for High-Performance Polycarbonate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polycarbonate (PC) is a high-performance thermoplastic known for its exceptional impact strength, optical clarity, and high heat resistance. The melt transesterification of bisphenol A (BPA) and diphenyl carbonate (DPC) has become an increasingly important industrial method for synthesizing PC, offering a phosgene-free and more environmentally benign alternative to the traditional interfacial polymerization process.[1][2][3] This method involves a two-stage reaction: a prepolymerization or oligomerization stage followed by a polycondensation stage under high vacuum and elevated temperatures to produce high molecular weight polycarbonate.[4][5] The reaction by-product, phenol, is removed during the process to drive the polymerization equilibrium towards the formation of the polymer.[1][5] This application note provides a detailed protocol for the laboratory-scale synthesis of polycarbonate via melt polymerization of BPA and DPC.

Reaction Mechanism

The melt polymerization process is a transesterification reaction. In the first stage, at moderate temperatures and pressures, BPA and DPC react to form low molecular weight oligomers and phenol.[6][7] As the reaction proceeds to the second stage, the temperature is increased and the pressure is reduced. This facilitates the removal of the phenol byproduct, shifting the equilibrium to favor the formation of high molecular weight polycarbonate.[5] The overall reaction is as follows:

n HO-C₆H₄-C(CH₃)₂-C₆H₄-OH + n C₆H₅-O-CO-O-C₆H₅ → [-O-C₆H₄-C(CH₃)₂-C₆H₄-O-CO-]n + 2n C₆H₅OH

A catalyst is typically employed to achieve a high molecular weight polymer within a reasonable reaction time.[8] Common catalysts include hydroxides of alkaline metals, such as lithium hydroxide (LiOH), and various metal acetylacetonates.[6][8][9]

Experimental Protocol

Materials and Equipment:

  • Bisphenol A (BPA), polymer grade

  • This compound (DPC), polymer grade

  • Catalyst (e.g., Lithium Hydroxide Monohydrate - LiOH·H₂O)

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system

  • Heating mantle with temperature controller

  • Vacuum pump capable of reaching pressures below 1 mmHg

  • Cold trap (e.g., liquid nitrogen or dry ice/acetone)

Procedure:

Stage 1: Prepolymerization (Oligomerization)

  • Reactor Setup: The glass reactor is charged with bisphenol A and this compound. A slight excess of this compound (e.g., a molar ratio of DPC/BPA of 1.05 to 1.08) is often used to compensate for any sublimation of DPC during the reaction.[3][9]

  • Inert Atmosphere: The reactor is purged with dry nitrogen gas to remove any oxygen, which can cause discoloration of the polymer at high temperatures.

  • Melting and Catalyst Addition: The mixture is heated to approximately 180°C under a gentle nitrogen flow to melt the reactants.[10] Once the reactants are molten and well-mixed, the catalyst (e.g., LiOH·H₂O) is added. The catalyst concentration is typically in the range of 10⁻⁴ to 10⁻⁵ moles per mole of BPA.

  • Oligomerization Reaction: The temperature is gradually increased to around 220°C. Phenol, the byproduct of the reaction, will begin to distill off. This stage is typically carried out at atmospheric or slightly reduced pressure and lasts for 1-2 hours.

Stage 2: Polycondensation

  • Vacuum Application: After the initial oligomerization, the pressure in the reactor is gradually reduced to below 1 mmHg.[5] This is a critical step to effectively remove the phenol and drive the polymerization reaction forward.

  • Temperature Increase: Simultaneously with the pressure reduction, the temperature of the reaction mixture is slowly raised to a final temperature between 280°C and 300°C.[8] The viscosity of the molten polymer will increase significantly during this stage. Efficient stirring is crucial to facilitate the removal of phenol from the viscous melt.

  • Monitoring the Reaction: The progress of the polycondensation can be monitored by the amount of phenol collected in the cold trap and the torque on the mechanical stirrer, which correlates with the melt viscosity and thus the molecular weight of the polymer.

  • Completion and Extrusion: The reaction is considered complete when the desired melt viscosity is achieved, typically after 2-3 hours under high vacuum. The molten polycarbonate is then extruded from the reactor under nitrogen pressure and can be pelletized after cooling.[1]

Data Presentation

ParameterStage 1: PrepolymerizationStage 2: PolycondensationReference
Temperature 180°C - 220°C220°C - 300°C[8][10]
Pressure Atmospheric to 200 mmHg< 1 mmHg[5]
Duration 1 - 2 hours2 - 3 hours
DPC/BPA Molar Ratio 1.05 - 1.08-[3][9]
Catalyst Conc. (mol/mol BPA) 1 x 10⁻⁴ - 1 x 10⁻⁵-
Target Molecular Weight (Mw) -30,000 - 60,000 g/mol [8]

Visualizations

Melt_Polymerization_Workflow Workflow for Melt Polymerization of Polycarbonate cluster_stage1 Stage 1: Prepolymerization cluster_stage2 Stage 2: Polycondensation charge_reactants Charge BPA and DPC (Molar Ratio DPC/BPA > 1) purge Purge with Nitrogen charge_reactants->purge melt Heat to 180°C purge->melt add_catalyst Add Catalyst (e.g., LiOH) melt->add_catalyst oligomerize Increase Temperature to 220°C (Phenol Distills) add_catalyst->oligomerize reduce_pressure Gradually Reduce Pressure (< 1 mmHg) oligomerize->reduce_pressure Transition to Polycondensation phenol_byproduct Phenol Byproduct oligomerize->phenol_byproduct Removal increase_temp Increase Temperature to 280-300°C reduce_pressure->increase_temp polycondense High Vacuum & High Temperature (Remove Phenol, Increase Viscosity) increase_temp->polycondense extrude Extrude and Pelletize Polycarbonate polycondense->extrude polycondense->phenol_byproduct Continuous Removal

Caption: Workflow of the two-stage melt polymerization process for polycarbonate synthesis.

Reaction_Pathway Reaction Pathway of Bisphenol A and this compound BPA Bisphenol A (HO-Ar-OH) oligomer Oligomers (HO-[-Ar-O-CO-O-]-mPh) BPA->oligomer DPC This compound (PhO-CO-OPh) DPC->oligomer polycarbonate High Molecular Weight Polycarbonate ([-Ar-O-CO-O-]-n) oligomer->polycarbonate Polycondensation (High Temp, Vacuum) phenol Phenol (PhOH) oligomer->phenol + Byproduct polycarbonate->phenol + Byproduct

Caption: Simplified reaction pathway for the formation of polycarbonate from bisphenol A and this compound.

References

Application Notes and Protocols for Phosgene-Free Polycarbonate Production Using Diphenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of polycarbonates, a class of high-performance thermoplastics, has traditionally relied on the use of phosgene, a highly toxic and hazardous chemical. Growing environmental and safety concerns have driven the development of sustainable, phosgene-free alternatives. The most prominent of these is the melt transesterification process, which utilizes diphenyl carbonate (DPC) as a safe and effective replacement for phosgene. This method involves the reaction of DPC with a diol, typically bisphenol A (BPA), at elevated temperatures and under vacuum to produce high-purity polycarbonate with excellent properties. The primary byproduct of this reaction is phenol, which can be recycled, further enhancing the green credentials of this process.

This document provides detailed application notes and experimental protocols for the synthesis of polycarbonate via the this compound-based melt transesterification route, intended for researchers, scientists, and professionals in drug development and materials science.

The Role of this compound in Melt Transesterification

This compound is the cornerstone of the phosgene-free production of polycarbonate. Its primary role is to serve as the carbonate donor in the polymerization reaction with bisphenol A. The process is a two-stage melt polycondensation reaction. In the first stage, known as transesterification or oligomerization, DPC and BPA react at moderate temperatures to form low molecular weight oligomers, with the elimination of phenol. The second stage, polycondensation, is carried out at higher temperatures and under a high vacuum to facilitate the removal of the phenol byproduct, which drives the equilibrium towards the formation of a high molecular weight polymer.

The overall reaction is as follows:

n(HO-C₆H₄-C(CH₃)₂-C₆H₄-OH) + n(C₆H₅O-CO-OC₆H₅) → [-O-C₆H₄-C(CH₃)₂-C₆H₄-O-CO-]n + 2n(C₆H₅OH)

Bisphenol A + this compound → Polycarbonate + Phenol

Quantitative Data Presentation

The following tables summarize typical quantitative data for the melt transesterification process, compiled from various literature sources. These parameters can be adjusted to achieve desired polymer properties.

Table 1: Typical Reaction Parameters for Polycarbonate Synthesis

ParameterValuePurpose
Molar Ratio (DPC:BPA)1.03 - 1.06 : 1A slight excess of DPC is used to compensate for any potential loss during the high-temperature, high-vacuum polycondensation stage and to ensure complete reaction of the hydroxyl end groups.
CatalystSodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)To accelerate the transesterification and polycondensation reactions.
Catalyst Concentration10⁻⁴ - 10⁻⁶ mol per mol of BPAA low concentration is sufficient to achieve a high reaction rate without causing significant side reactions or polymer degradation.

Table 2: Staged Reaction Conditions and Corresponding Polymer Properties

StageTemperature (°C)Pressure (Pa)Time (min)Resulting Polymer Properties
Pre-polymerization (Oligomerization) 180 - 220Atmospheric (N₂)60 - 120Formation of low molecular weight oligomers.
Polycondensation 220 - 280100 - 50060 - 180Increase in molecular weight to the desired level.
Final Stage 280 - 300< 10030 - 60Further increase in molecular weight and removal of residual phenol.

Table 3: Representative Polycarbonate Properties

PropertyValue
Weight Average Molecular Weight (Mw)30,000 - 60,000 g/mol
Number Average Molecular Weight (Mn)15,000 - 30,000 g/mol
Polydispersity Index (PDI)2.0 - 2.5
Glass Transition Temperature (Tg)145 - 155 °C

Experimental Protocols

This section provides a detailed, step-by-step protocol for the laboratory-scale synthesis of polycarbonate using this compound and bisphenol A.

Materials and Reagents:

  • Bisphenol A (BPA), polymer grade

  • This compound (DPC), polymer grade

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH), as a catalyst solution (e.g., 0.1 M in deionized water)

  • Nitrogen (N₂), high purity

  • Methanol and Dichloromethane for cleaning and product precipitation

Apparatus:

  • A three-necked round-bottom flask or a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser leading to a collection flask.

  • A heating mantle with a temperature controller.

  • A vacuum pump capable of reaching pressures below 100 Pa.

  • A vacuum gauge.

Procedure:

  • Reactant Charging and Inerting:

    • Accurately weigh Bisphenol A and this compound in the desired molar ratio (e.g., 1:1.05) and add them to the reaction flask.

    • Assemble the reactor setup.

    • Purge the system with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the initial heating phase.

  • Melting and Catalyst Addition:

    • Begin stirring and heat the reactor to 150-180 °C to melt the reactants completely.

    • Once the mixture is a homogeneous melt, add the catalyst solution using a syringe. The amount should be in the range of 10⁻⁴ to 10⁻⁶ moles of catalyst per mole of BPA.

  • Pre-polymerization (Oligomerization):

    • Increase the temperature to 180-220 °C.

    • Maintain these conditions for 60-120 minutes under a gentle nitrogen stream.

    • Phenol will start to distill from the reaction mixture and can be collected in the receiving flask.

  • Polycondensation:

    • Gradually increase the temperature to 220-250 °C.

    • Simultaneously, slowly reduce the pressure in the reactor to 100-500 Pa over 30-60 minutes.

    • As the viscosity of the melt increases, you may need to increase the stirring speed.

    • Continue the reaction under these conditions for 60-180 minutes. More phenol will be collected.

  • Final Stage and Polymer Discharge:

    • For achieving higher molecular weight, the temperature can be further increased to 280-300 °C and the pressure reduced to below 100 Pa for an additional 30-60 minutes.

    • The reaction is complete when the desired viscosity is reached (often indicated by the torque on the stirrer).

    • Stop the heating and stirring, and carefully introduce nitrogen back into the reactor to break the vacuum.

    • While still hot and viscous, extrude or pour the polymer from the reactor onto a cooled surface.

  • Purification and Characterization:

    • The synthesized polycarbonate can be purified by dissolving it in a suitable solvent like dichloromethane and then precipitating it in a non-solvent like methanol.

    • Dry the purified polymer in a vacuum oven at 80-100 °C.

    • Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) for the glass transition temperature.

Mandatory Visualizations

Reaction Pathway Diagram

ReactionPathway cluster_reactants Reactants cluster_products Products BPA Bisphenol A (BPA) Oligomer Polycarbonate Oligomer + Phenol BPA->Oligomer DPC This compound (DPC) DPC->Oligomer Polymer High Molecular Weight Polycarbonate Oligomer->Polymer Polycondensation (High Temp, Vacuum) Phenol Phenol (byproduct) Oligomer->Phenol Polymer->Phenol elimination

Caption: Reaction pathway for phosgene-free polycarbonate synthesis.

Experimental Workflow Diagram

ExperimentalWorkflow arrow arrow start Start charge Charge BPA and DPC into Reactor start->charge inert Purge with N2 charge->inert melt Heat to 150-180°C to Melt Reactants inert->melt catalyst Add Catalyst melt->catalyst prepoly Pre-polymerization (180-220°C, atm N2) catalyst->prepoly polycondense Polycondensation (220-300°C, Vacuum) prepoly->polycondense discharge Discharge Polymer polycondense->discharge purify Purify and Dry Polycarbonate discharge->purify characterize Characterize Polymer (GPC, DSC) purify->characterize end End characterize->end

Caption: Experimental workflow for laboratory-scale polycarbonate synthesis.

Logical Relationship Diagram: Process Parameters vs. Polymer Properties

LogicalRelationship cluster_params Process Parameters cluster_props Polymer Properties Temp Temperature MW Molecular Weight Temp->MW Increases Color Polymer Color Temp->Color Can increase yellowness Time Reaction Time Time->MW Increases Time->Color Can increase yellowness Vacuum Vacuum Level Vacuum->MW Increases Catalyst Catalyst Conc. Catalyst->MW Increases (to a point) PDI Polydispersity (PDI) Catalyst->PDI Can influence

Caption: Relationship between process parameters and polymer properties.

Application Notes & Protocols for the Synthesis of Aliphatic Polycarbonates using Diphenyl Carbonate and Diols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Aliphatic polycarbonates (APCs) are a class of biodegradable and biocompatible polymers with significant potential in biomedical applications, including drug delivery systems and medical devices.[1][2] One of the prominent methods for synthesizing high-molecular-weight APCs is through the melt polycondensation of diphenyl carbonate (DPC) with various aliphatic diols.[3][4] This process, often facilitated by a transesterification catalyst, offers a versatile route to a diverse range of polycarbonates by simply varying the diol monomer.[3] This document provides detailed protocols and application notes for the synthesis of APCs via this method, with a focus on the use of zinc-based catalysts.

I. General Reaction Scheme

The synthesis of aliphatic polycarbonates from this compound and a diol is a two-step melt transesterification process. In the first step, an oligomer is formed through the reaction of the diol with this compound, eliminating phenol as a byproduct. In the second step, under reduced pressure and at an elevated temperature, the polymer chains are extended through further transesterification between the terminal groups, releasing more phenol.

Reaction:

n HO-R-OH + n C₆H₅O-CO-OC₆H₅ → [-O-R-O-CO-]n + 2n C₆H₅OH

Where R represents an aliphatic group from the diol.

II. Experimental Protocols

A. Materials and Reagents
  • This compound (DPC): Reagent grade, purified by recrystallization from ethanol.

  • Aliphatic Diols: (e.g., 1,4-butanediol (BDO), 1,6-hexanediol, 1,10-decanediol). Purify by distillation under reduced pressure.

  • Catalyst: Zinc acetate (Zn(OAc)₂), Zinc (II) acetylacetonate (Zn(Acac)₂), or other suitable transesterification catalysts.

  • Solvents: Chloroform, Dichloromethane (for polymer dissolution and analysis).

  • Nitrogen Gas: High purity.

B. General Synthesis Protocol for Poly(alkylene carbonate)

This protocol is a generalized procedure based on common lab-scale synthesis methods.[5][6][7]

1. Pre-polymerization (Oligomerization):

  • Equimolar amounts of this compound and the chosen aliphatic diol are added to a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

  • The catalyst (e.g., Zn(OAc)₂ or Zn(Acac)₂) is added to the flask. The catalyst loading is typically in the range of 0.05 to 0.2 mol% relative to the diol.

  • The reaction mixture is heated under a gentle stream of nitrogen to a temperature between 150°C and 180°C.

  • This temperature is maintained for a period of 1 to 2 hours to facilitate the initial transesterification and removal of the bulk of the phenol byproduct.

2. Polycondensation:

  • After the pre-polymerization step, the reaction temperature is gradually increased to between 180°C and 220°C.

  • Simultaneously, the pressure in the reaction vessel is slowly reduced to below 200 Pa to facilitate the removal of the remaining phenol and drive the polymerization reaction towards higher molecular weights.

  • The reaction is allowed to proceed under these conditions for an additional 2 to 4 hours. The viscosity of the reaction mixture will noticeably increase as the polymer chains grow.

  • The reaction is stopped by cooling the flask to room temperature under a nitrogen atmosphere.

3. Purification:

  • The resulting polymer is dissolved in a suitable solvent like chloroform or dichloromethane.

  • The polymer solution is then precipitated in a large excess of a non-solvent such as cold methanol or ethanol.

  • The precipitated polymer is collected by filtration and dried in a vacuum oven at 40-60°C until a constant weight is achieved.

III. Quantitative Data Summary

The following tables summarize the reaction conditions and results for the synthesis of poly(1,4-butylene carbonate) (PBC) from this compound and 1,4-butanediol using different zinc-based catalysts.

Table 1: Effect of Different Zinc-Based Catalysts on PBC Synthesis [6][8]

CatalystCatalyst Loading (mol%)Temperature (°C)Time (min)Pressure (Pa)Mw ( g/mol )Yield (%)
Zn(OAc)₂0.11809020053,200-
Zn(Acac)₂0.11809020069,400-
ZnCl₂0.11809020082,300-
ZnO0.1180902008,300-
ZnCO₃0.11809020028,200-

Note: Yield data was not consistently reported across all catalysts in the source material.

Table 2: Optimization of Reaction Conditions for PBC Synthesis using Zn(Acac)₂ [6][7][9]

ParameterValueMw ( g/mol )Yield (%)
Temperature (°C) 160--
18069,400-
190~140,000-
200143,50085.6
210<140,000-
Time (min) 3067,400-
60--
90--
120143,50085.6
150~143,500<85.6
Catalyst Loading (mol% of Zn²⁺ to DPC) 0.0259,60095.2
0.0542,80092.8
0.169,400-
0.262,50088.4

Note: Dashes indicate data not provided in the cited sources under those specific conditions.

IV. Characterization Protocols

A. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the formation of the polycarbonate structure.

  • Protocol: A small amount of the dried polymer is analyzed using an FTIR spectrometer. The presence of a strong absorption peak around 1740 cm⁻¹ corresponding to the carbonyl (C=O) stretching of the carbonate group is indicative of successful polymerization.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To elucidate the chemical structure of the polymer.

  • Protocol: The polymer is dissolved in a suitable deuterated solvent (e.g., CDCl₃). ¹H NMR and ¹³C NMR spectra are recorded. The chemical shifts and integration of the peaks can be used to confirm the repeating unit structure and the absence of residual monomers.

C. Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer.

  • Protocol: The polymer is dissolved in a suitable solvent (e.g., chloroform or THF) and analyzed by GPC using polystyrene standards for calibration.

D. Thermal Analysis (DSC and TGA):

  • Purpose: To determine the thermal properties of the polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and thermal stability.

  • Protocol:

    • Differential Scanning Calorimetry (DSC): A small sample of the polymer is heated and cooled at a controlled rate in a DSC instrument to determine Tg and Tm.

    • Thermogravimetric Analysis (TGA): The polymer is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen) to determine the decomposition temperature. Aliphatic polycarbonates synthesized by this method generally show good thermal stability up to 250°C.[1]

V. Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization reagents Reagents (DPC, Diol, Catalyst) purification Purification of Reagents reagents->purification prepoly Pre-polymerization (150-180°C, N2) purification->prepoly poly Polycondensation (180-220°C, Vacuum) prepoly->poly Phenol Removal dissolution Dissolution in Solvent poly->dissolution precipitation Precipitation in Non-solvent dissolution->precipitation drying Vacuum Drying precipitation->drying ftir FTIR drying->ftir nmr NMR drying->nmr gpc GPC drying->gpc dsc_tga DSC/TGA drying->dsc_tga

Caption: Experimental workflow for the synthesis and characterization of aliphatic polycarbonates.

Signaling_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_products Products dpc This compound transesterification Melt Transesterification dpc->transesterification diol Aliphatic Diol diol->transesterification catalyst Zinc Catalyst (e.g., Zn(Acac)₂) catalyst->transesterification Facilitates polycarbonate Aliphatic Polycarbonate transesterification->polycarbonate phenol Phenol (Byproduct) transesterification->phenol

Caption: Logical relationship of reactants and products in the catalyzed synthesis of aliphatic polycarbonates.

References

Application Notes & Protocols: Diphenyl Carbonate as a Carbonyl Source for Cyclic Carbonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of cyclic carbonates is a cornerstone in organic chemistry, with applications ranging from green solvents and electrolytes in lithium batteries to monomers for polycarbonates and intermediates in pharmaceutical manufacturing.[1] Traditionally, the synthesis of these valuable compounds has relied on the use of highly toxic and hazardous reagents like phosgene and its derivatives.[1][2] In the pursuit of safer and more sustainable chemical processes, diphenyl carbonate (DPC) has emerged as a superior carbonyl source.[2][3] DPC is a stable, crystalline solid that is safer to handle and can be produced via phosgene-free routes, aligning with the principles of green chemistry.[1]

This document provides detailed application notes and experimental protocols for the synthesis of cyclic carbonates using this compound as a carbonyl source, with a focus on a highly efficient organocatalytic system.

Methodology Overview: Organocatalytic Approach

A highly effective and practical method for the synthesis of cyclic carbonates from diols and this compound utilizes the organocatalyst 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD).[2][3][4][5] This system is characterized by its high efficiency, mild reaction conditions, and broad substrate scope, accommodating a variety of diols to produce the corresponding cyclic carbonates in excellent yields.[2][3] The reaction does not require specialized equipment such as high-pressure reactors or rigorously dry conditions, making it accessible for most laboratory settings.[2]

Data Presentation: Catalyst Screening and Performance

The choice of catalyst is critical for the successful carbonylation of diols with this compound. The basicity of the catalyst has been shown to correlate well with its catalytic reactivity. The following table summarizes the performance of various catalysts in the synthesis of 4-phenyl-1,3-dioxolan-2-one from 1-phenylethane-1,2-diol and this compound.

Table 1: Catalyst Performance in Cyclic Carbonate Synthesis [2]

CatalystConversion (%)Isolated Yield (%)
TBD >99 99
MTBD6560
DBU5552
Pyridine<1N/A
Imidazole<1N/A
Triethylamine<1N/A
FeBr₂<1N/A
ZnCl₂<1N/A
AlCl₃<1N/A
I₂<1N/A
BF₃·Et₂O<1N/A

Reaction Conditions: 1-phenylethane-1,2-diol (1.1 equiv), this compound (1.0 equiv), Catalyst (2 mol %), 2-Me-THF, 30 °C, 2 h. N/A: Not applicable as no significant product was formed.

As evidenced by the data, the bicyclic guanidine TBD is a superior catalyst for this transformation, affording a near-quantitative yield. In contrast, other amine bases with lower basicity and various Lewis acids showed negligible activity under these conditions.[2]

Experimental Protocols

General Protocol for the Synthesis of Cyclic Carbonates using this compound and TBD

This protocol is based on the highly efficient method developed by Baral et al.[2][3]

Materials:

  • This compound (DPC)

  • Diol substrate

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)

  • 2-Methyltetrahydrofuran (2-Me-THF)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the diol (1.1 mmol, 1.1 equiv).

  • Add this compound (1.0 mmol, 1.0 equiv) to the flask.

  • Add 2-methyltetrahydrofuran (0.8 mL).

  • Add the TBD catalyst (0.02 mmol, 2 mol %).

  • Stir the reaction mixture at 30 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel to afford the desired cyclic carbonate.

Note: This protocol is scalable, and multigram synthesis has been demonstrated to proceed with high yields.[3] The reaction can be performed using standard laboratory techniques and does not require an inert atmosphere or rigorously dried solvents.[2]

Visualizations

Reaction Pathway

The following diagram illustrates the proposed catalytic cycle for the TBD-catalyzed synthesis of cyclic carbonates from diols and this compound.

reaction_pathway Diol Diol (R(OH)₂) Intermediate1 Activated Diol-TBD Complex Diol->Intermediate1 + TBD DPC This compound (PhO)₂CO Intermediate2 Acyloxy-TBD Intermediate TBD TBD Catalyst Intermediate1->Intermediate2 + DPC - Phenol Phenol1 Phenol CyclicCarbonate Cyclic Carbonate Intermediate2->CyclicCarbonate Intramolecular Cyclization - TBD - Phenol Phenol2 Phenol

Caption: Proposed mechanism for TBD-catalyzed cyclic carbonate synthesis.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis and purification of cyclic carbonates using the described protocol.

workflow start Start reagents Combine Diol, DPC, and 2-Me-THF in flask start->reagents catalyst Add TBD Catalyst (2 mol%) reagents->catalyst reaction Stir at 30 °C for 2h catalyst->reaction monitoring Monitor reaction (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Solvent Evaporation monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Cyclic Carbonate purification->product

Caption: General experimental workflow for cyclic carbonate synthesis.

Conclusion

The use of this compound as a carbonyl source, in combination with an efficient organocatalyst like TBD, represents a significant advancement in the synthesis of cyclic carbonates. This method is not only safer and more environmentally friendly than traditional phosgene-based routes but also highly efficient and versatile. The mild reaction conditions and simple experimental setup make it a valuable tool for researchers in academia and industry, including those in the field of drug development where the synthesis of complex molecules with high purity is paramount.

References

Application Note: Laboratory Scale Purification of Diphenyl Carbonate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diphenyl carbonate (DPC) is a crucial monomer in the production of polycarbonates and other polymers.[1][2][3] The purity of DPC is critical for the polymerization process, as impurities can affect the properties of the final polymer. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, making it an ideal method for enhancing the purity of DPC on a laboratory scale. This application note provides a detailed protocol for the purification of this compound by recrystallization, focusing on solvent selection, experimental procedure, and expected outcomes.

Principle of Recrystallization

Recrystallization is based on the differential solubility of a compound in a hot versus a cold solvent. An ideal solvent for recrystallization will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature. Impurities should either be highly soluble in the solvent at all temperatures or insoluble at all temperatures. By dissolving the impure solid in a hot solvent and then allowing the solution to cool, the desired compound will crystallize out, leaving the impurities dissolved in the mother liquor.

Solvent Selection

The choice of solvent is paramount for a successful recrystallization. For this compound, several solvents have been investigated. Ethanol has been identified as an optimal solvent for the recrystallization of this compound.[4] The use of a mixed solvent system, specifically an ethanol-water mixture, has been shown to significantly improve the yield.[4] this compound is soluble in hot alcohol, benzene, ether, and glacial acetic acid, while it is practically insoluble in water.[5][6]

Experimental Protocol

This protocol details the steps for the laboratory-scale purification of this compound using a mixed solvent system of ethanol and water.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Distilled water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Beakers

  • Graduated cylinders

  • Drying oven or vacuum desiccator

  • Melting point apparatus

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask.

    • For every 10 grams of crude DPC, add 16 mL of ethanol (based on an optimal mass ratio of approximately 8:5 ethanol to DPC).[4]

    • Add a magnetic stir bar to the flask.

    • Gently heat the mixture to about 50°C while stirring until the this compound is completely dissolved.[7] A water bath is recommended for uniform heating.

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a funnel (preferably a stemless funnel) on a hot plate.

    • Place a piece of fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper into the preheated flask to remove the insoluble impurities. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • To the hot, clear solution, slowly add distilled water as an anti-solvent. For every 16 mL of ethanol used, approximately 5.6 to 8.6 mL of water can be added (corresponding to a water mass fraction of 25-35%).[4]

    • Upon addition of water, the solution may become slightly turbid, indicating the onset of crystallization.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals. A crystallization temperature of around 0-15°C is effective.[4][7][8]

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.

    • Wash the crystals with a small amount of cold ethanol-water mixture to remove any adhering mother liquor.

    • Continue to draw air through the funnel for several minutes to partially dry the crystals.

  • Drying:

    • Transfer the crystals from the filter paper to a pre-weighed watch glass or petri dish.

    • Dry the crystals in a drying oven at a temperature below the melting point of this compound (80-81°C) or in a vacuum desiccator until a constant weight is achieved.[1][5]

  • Characterization:

    • Determine the melting point of the purified this compound. A sharp melting point close to the literature value indicates high purity.

    • Calculate the percent yield of the recrystallized product.

Data Presentation

The following table summarizes the quantitative data related to the recrystallization of this compound.

ParameterValueReference
Melting Point80-81 °C[1][5]
Boiling Point302-306 °C[5]
Optimal SolventEthanol[4]
Optimal Ethanol to DPC Ratio (mass)~8:5[4]
Crystallization Temperature15 °C[4]
Yield (with Ethanol)89.0%[4]
Optimal Mixed SolventEthanol-Water[4]
Optimal Water Mass Fraction in Ethanol25.0% - 35.0%[4]
Yield (with Ethanol-Water)> 93.0%[4]
Purity of Product (with Ethanol-Water)99.6%[4]

Experimental Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude this compound add_solvent Add Ethanol (8:5 mass ratio to DPC) start->add_solvent heat_dissolve Heat to ~50°C and Stir to Dissolve add_solvent->heat_dissolve hot_filtration Hot Filtration (Optional, if impurities present) heat_dissolve->hot_filtration add_antisolvent Add Water (25-35% mass fraction) hot_filtration->add_antisolvent cool_rt Cool Slowly to Room Temperature add_antisolvent->cool_rt ice_bath Cool in Ice Bath (0-15°C) cool_rt->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Ethanol/Water vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end Purified this compound dry_crystals->end

Caption: Workflow for the recrystallization of this compound.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform the experiment in a well-ventilated fume hood.

  • Ethanol is flammable; keep it away from open flames and hot surfaces.

  • Handle hot glassware with appropriate tongs or heat-resistant gloves.

References

Application Note 1: High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the analytical techniques for monitoring diphenyl carbonate (DPC) reactions, tailored for researchers, scientists, and drug development professionals. This document provides detailed application notes and experimental protocols for the primary analytical methods used to monitor the synthesis and purity of DPC, a key intermediate in the production of polycarbonates and other polymers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of this compound synthesis and quantifying the final product's purity. Its high resolution and sensitivity allow for the separation and quantification of DPC, unreacted starting materials, intermediates, and by-products in a single analysis.

Principle: The reaction mixture is injected into a liquid chromatograph, where it is carried by a mobile phase through a stationary phase (the column). Different components of the mixture travel through the column at different speeds, depending on their chemical and physical interactions with the stationary phase. This separation allows for the individual components to be detected and quantified as they exit the column. Diode-Array Detection (DAD) is commonly used to obtain UV spectra of the eluting peaks for identification purposes, while Mass Spectrometry (MS) can be coupled with HPLC for definitive identification and quantification of trace impurities.[1]

Applications:

  • Monitoring the conversion of reactants (e.g., phenol, dimethyl carbonate).

  • Quantifying the formation of the intermediate methyl phenyl carbonate (MPC).

  • Determining the yield of the final product, this compound (DPC).

  • Identifying and quantifying by-products such as anisole.[2]

  • Assessing the purity of the final DPC product.

  • Analyzing for residual monomers like bisphenol A (BPA) in polycarbonate production.[1][3][4]

Experimental Protocol: UHPLC Method for Rapid Analysis

This protocol is adapted from a standard method for the analysis of DPC and related compounds, optimized for ultra-high-performance liquid chromatography (UHPLC) to significantly reduce analysis time.[3]

Instrumentation:

  • Ultra-High-Performance Liquid Chromatograph (e.g., Hitachi ChromasterUltra Rs)[3]

  • Diode Array Detector (DAD)

Materials:

  • Column: LaChrom II C18 (5 µm), 4.6 mm I.D. x 250 mm[4]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Methanol (for sample and standard preparation)

  • Reference standards for this compound (DPC), phenol (PH), bisphenol A (BPA), and p-tert-butylphenol (BtPH).

Procedure:

  • Standard Preparation:

    • Prepare individual stock solutions (100 µg/mL) of DPC, PH, BPA, and BtPH in methanol.[3][4]

    • Prepare a series of working standard solutions by diluting the stock solutions with purified water to concentrations ranging from 0.5 to 25 µg/mL.[3][4]

  • Sample Preparation:

    • Withdraw an aliquot of the reaction mixture and dilute it with methanol to a suitable concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase Gradient: 30% B (0 min) → 100% B (35-45 min) → 30% B (45.1-60 min)[4]

    • Flow Rate: 1.0 mL/min[4]

    • Column Temperature: 40°C[4]

    • Detection Wavelength: 217 nm[4]

    • Injection Volume: 10 µL (a 100 µL sample loop can be used)[4]

  • Data Analysis:

    • Construct calibration curves for each analyte by plotting peak area against concentration.

    • Quantify the concentration of each component in the reaction sample by comparing its peak area to the calibration curve.

Quantitative Data

Table 1: HPLC Method Performance for DPC and Related Compounds [3][4]

CompoundRetention Time (min)Linearity (R²)Reproducibility (RSD, n=6) for 5 µg/mL
Phenol (PH)~5.8>0.999< 2.0%
Bisphenol A (BPA)~9.2>0.999< 2.0%
p-tert-butylphenol (BtPH)~14.5>0.999< 2.0%
This compound (DPC)~18.2>0.999< 2.0%

Application Note 2: Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful technique for the qualitative and quantitative analysis of volatile components in this compound reactions. It is especially useful for monitoring the starting materials, the intermediate, and volatile by-products.

Principle: A sample of the reaction mixture is vaporized and injected into the GC, where it is carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. The FID is a sensitive detector for organic compounds, while MS provides structural information for definitive identification.

Applications:

  • Monitoring the consumption of dimethyl carbonate (DMC) and phenol.[5]

  • Tracking the formation of methyl phenyl carbonate (MPC).[6]

  • Detecting and quantifying the formation of the by-product anisole.[5]

  • Qualitative analysis of other by-products like phenyl salicylate and xanthone.[5]

Experimental Protocol: GC-MS Analysis of DPC Reaction Mixture

This protocol is designed for the simultaneous qualitative and quantitative analysis of the product and by-products of the transesterification reaction between phenol and DMC.[5]

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Flame Ionization Detector (FID) for quantification

Materials:

  • Column: HP-5 capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent[5]

  • Carrier Gas: Helium

  • Sample Solvent: Acetone

Procedure:

  • Standard Preparation:

    • Prepare standard solutions of DPC, MPC, phenol, DMC, and any known by-products in acetone at various concentrations to establish calibration curves.

  • Sample Preparation:

    • Dilute a sample of the reaction mixture with acetone to an appropriate concentration.

  • GC Conditions:

    • Injection Mode: Splitless[7]

    • Carrier Gas Flow Rate: 1.1 mL/min[7]

    • Oven Temperature Program: Hold at 50°C for 2 min, then ramp to 300°C at 15°C/min, and hold at 300°C for 5.33 min.[7]

    • Injector Temperature: 250°C

    • Detector (FID) Temperature: 300°C

  • MS Conditions (for qualitative analysis):

    • Ionization Energy: 70 eV[7]

    • Mass Range: m/z 29-600 amu[7]

    • Solvent Delay: 4 min[7]

  • Data Analysis:

    • Identify the components by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of the standards.

    • Quantify the identified components using the calibration curves generated with the FID.

Quantitative Data

Table 2: GC Method Performance for DPC and By-products [5]

CompoundLinearity (R²) (1.0-100 µg/mL)Detection Limit (µg/mL)Spiked Recovery (%)
This compound (DPC)≥0.99970.11 - 0.1891.5 - 105.6
Phenyl Salicylate≥0.99970.11 - 0.1891.5 - 105.6
Phenyl 4-hydroxybenzoate≥0.99970.11 - 0.1891.5 - 105.6
Xanthone≥0.99970.11 - 0.1891.5 - 105.6

Application Note 3: In-Situ Fourier-Transform Infrared (FT-IR) Spectroscopy for Real-Time Reaction Monitoring

In-situ Fourier-Transform Infrared (FT-IR) spectroscopy is an invaluable tool for real-time monitoring of chemical reactions, providing insights into reaction kinetics, mechanisms, and the formation of transient intermediates.

Principle: An FT-IR probe is inserted directly into the reaction vessel. The probe measures the absorption of infrared radiation by the molecules in the reaction mixture. As the reaction progresses, the concentrations of reactants, intermediates, and products change, leading to corresponding changes in the IR spectrum. Specific functional groups have characteristic absorption bands, allowing for the tracking of individual components.[8]

Applications:

  • Real-time monitoring of the disappearance of reactants and the appearance of products.

  • Identification of transient intermediates.

  • Studying reaction kinetics and mechanisms.[9]

  • Optimizing reaction conditions.

Experimental Protocol: In-Situ FT-IR Monitoring of DPC Synthesis

This protocol describes the general procedure for using an in-situ FT-IR probe to monitor the transesterification of dimethyl carbonate (DMC) with phenol.

Instrumentation:

  • FT-IR spectrometer equipped with an in-situ attenuated total reflectance (ATR) probe (e.g., diamond-tipped).

Procedure:

  • Setup:

    • Insert the in-situ FT-IR probe into the reaction vessel, ensuring it is fully immersed in the reaction mixture.

    • Set up the FT-IR spectrometer to collect spectra at regular intervals (e.g., every 1-5 minutes).

  • Data Collection:

    • Record a background spectrum of the initial reaction mixture before initiating the reaction.

    • Start the reaction (e.g., by adding the catalyst or increasing the temperature).

    • Continuously collect IR spectra throughout the course of the reaction.

  • Data Analysis:

    • Monitor the changes in the intensity of characteristic absorption bands over time. Key bands to monitor include:

      • Dimethyl Carbonate (DMC): C=O stretch around 1757 cm⁻¹[10]

      • This compound (DPC): C=O stretch around 1780 cm⁻¹[10][11]

      • Phenol: O-H stretch around 3300-3500 cm⁻¹

    • Plot the absorbance of key peaks against time to generate reaction profiles and determine reaction kinetics.

Application Note 4: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules and for assessing the purity of the final product.

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. The chemical environment of the nucleus influences this frequency, providing detailed information about the molecular structure.

Applications:

  • Confirming the structure of the synthesized this compound.

  • Identifying and quantifying impurities in the final product.

  • Studying the chemical shielding anisotropy tensor of the carbonate carbon in DPC.[2]

Experimental Protocol: ¹H NMR Analysis of this compound

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz or higher)

Materials:

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the purified DPC sample in a deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Data Analysis:

    • The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons.[12] The integration of these signals can be used to confirm the structure and assess for the presence of proton-containing impurities.

Visualizations

Reaction Pathway

G Transesterification Pathway for this compound Synthesis DMC Dimethyl Carbonate (DMC) MPC Methyl Phenyl Carbonate (MPC) (Intermediate) DMC->MPC + Phenol Anisole Anisole (Side Product) DMC->Anisole + Phenol (Side Reaction) Phenol Phenol Phenol->MPC Phenol->Anisole MPC->DMC Self-disproportionation DPC This compound (DPC) (Product) MPC->DPC + Phenol MPC->DPC Self-disproportionation Methanol Methanol (By-product) MPC->Methanol

Caption: Transesterification of DMC with phenol to produce DPC.

Experimental Workflow

G Experimental Workflow for DPC Reaction Monitoring cluster_reaction Reaction cluster_sampling Sampling & Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Reaction This compound Synthesis Sampling Aliquoting & Dilution Reaction->Sampling FTIR In-situ FT-IR Reaction->FTIR Real-time Filtration Sample Filtration Sampling->Filtration HPLC HPLC / UHPLC Filtration->HPLC GC GC / GC-MS Filtration->GC Quantification Quantification & Purity Assessment HPLC->Quantification GC->Quantification Kinetics Reaction Kinetics & Mechanism FTIR->Kinetics NMR NMR (for final product) Quantification->NMR Structural Confirmation

Caption: Workflow for monitoring DPC reactions.

References

Troubleshooting & Optimization

Minimizing anisole formation in diphenyl carbonate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize the formation of anisole, a common byproduct, during the synthesis of diphenyl carbonate (DPC) via the transesterification of dimethyl carbonate (DMC) with phenol.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of anisole formation during this compound (DPC) synthesis?

Anisole is the primary byproduct in the non-phosgene route to DPC synthesis, which involves the transesterification of dimethyl carbonate (DMC) with phenol.[1] It is formed through a competing side reaction where DMC methylates phenol.[2] This reaction is thermodynamically favorable, especially at elevated temperatures, and its suppression is key to achieving high selectivity for DPC.[1]

Q2: How does the reaction pathway for anisole formation differ from that of DPC?

The synthesis of DPC from DMC and phenol is a two-step process. First, DMC and phenol undergo transesterification to form an intermediate, methyl phenyl carbonate (MPC). Subsequently, MPC can either react with another molecule of phenol or undergo disproportionation to yield the final product, DPC. The main side reaction involves the direct methylation of phenol by DMC to form anisole.[1] Strong acidic sites on a catalyst tend to favor the alkylation reaction that produces anisole.[3]

Q3: Why is minimizing anisole formation so critical?

Minimizing anisole formation is crucial for several reasons:

  • Improved Yield and Purity: Reducing the formation of anisole directly increases the selectivity and yield of the desired DPC product.

  • Simplified Purification: Anisole has a boiling point close to that of the reactants and intermediate (MPC), making its removal via distillation challenging and energy-intensive. Lowering its concentration simplifies downstream purification processes.

  • Process Efficiency: Preventing the consumption of reactants in side reactions improves the overall atom economy and cost-effectiveness of the synthesis.

Reaction Pathways Overview

The following diagram illustrates the desired reaction pathway for this compound (DPC) synthesis and the competing side reaction that leads to the formation of Anisole.

G DMC Dimethyl Carbonate (DMC) Phenol Phenol MPC Methyl Phenyl Carbonate (MPC) DMC->MPC + Phenol - Methanol Anisole Anisole (Byproduct) DMC->Anisole + Phenol - CO2, Methanol DPC This compound (DPC) (Desired Product) MPC->DPC + Phenol OR Disproportionation - Methanol OR DMC Methanol Methanol

Caption: DPC Synthesis and Anisole Byproduct Formation Pathway.

Troubleshooting Guide: High Anisole Formation

This section addresses the common issue of excessive anisole formation and provides actionable solutions.

Problem: Analysis of the reaction mixture shows a high yield of anisole and low selectivity for DPC.

Troubleshooting_Workflow start High Anisole Detected check_temp Is Reaction Temperature Above Optimal Range (e.g., > 200°C)? start->check_temp Yes lower_temp Action: Lower and optimize reaction temperature. (Target: 160-190°C) check_temp->lower_temp Yes check_catalyst Is the Catalyst Known for Low Selectivity or High Acidity? check_temp->check_catalyst No end_node Monitor Anisole Levels in Subsequent Runs lower_temp->end_node change_catalyst Action: Select a catalyst with high reported selectivity. (e.g., PbO/MgO, specific Ti-based) check_catalyst->change_catalyst Yes check_ratio Is the Phenol:DMC Molar Ratio Suboptimal? check_catalyst->check_ratio No change_catalyst->end_node adjust_ratio Action: Optimize molar ratio. (e.g., Phenol:DMC of 2:1) check_ratio->adjust_ratio Yes check_purification Is the issue related to post-reaction purification? check_ratio->check_purification No adjust_ratio->end_node improve_purification Action: Implement fractional crystallization or improve distillation efficiency. check_purification->improve_purification Yes improve_purification->end_node

Caption: Troubleshooting Workflow for High Anisole Formation.

Cause 1: Suboptimal Reaction Temperature

  • Explanation: The formation of anisole is more favorable at higher temperatures.[1][2] While increased temperature can accelerate the desired transesterification, it often disproportionately increases the rate of the methylation side reaction.

  • Solution: Carefully control and optimize the reaction temperature. The ideal range is often between 160°C and 200°C, depending on the catalyst used.[1] Conduct a temperature screening study to find the optimal balance between reaction rate and DPC selectivity for your specific catalytic system.

Cause 2: Inappropriate Catalyst Selection

  • Explanation: The choice of catalyst is paramount in controlling selectivity. Catalysts with strong Brønsted or Lewis acid sites can preferentially catalyze the formation of anisole.[3][4] Conversely, catalysts with well-balanced acid-base properties can significantly favor the desired transesterification pathway.

  • Solution: Select a catalyst reported to have high selectivity for DPC. Heterogeneous catalysts like lead oxides (e.g., PbO/MgO) and certain titanium-based catalysts have demonstrated high selectivity.[5][6]

Cause 3: Inefficient Removal of Methanol

  • Explanation: The transesterification reactions that produce MPC and DPC are reversible and generate methanol as a byproduct. According to Le Chatelier's principle, the accumulation of methanol can inhibit the forward reaction, potentially allowing more time and opportunity for the anisole side reaction to occur.

  • Solution: Implement an efficient method for removing methanol from the reaction mixture as it forms. This is often achieved using reactive distillation, which shifts the equilibrium towards the formation of DPC.[7]

Data Summary: Catalyst Performance

The selection of an appropriate catalyst is crucial for minimizing anisole formation. The table below summarizes the performance of various catalytic systems under different conditions.

Catalyst SystemSupportTemp. (°C)Phenol Conv. (%)DPC Selectivity (%)Anisole Yield/SelectivityReference
Titanium Acetylacetonate None (Homogeneous)-47.8>99.9Trace amounts detected[1]
PbO-ZrO₂ (15.2 wt% PbO) ZrO₂20076.6 (MPC Conv.)99.3Not specified, but high selectivity implies low anisole[1]
Pb:Y Oxide (2:1 molar ratio) Y₂O₃-56.87 (DMC Conv.)-6.53% (Yield)[1]
MgO Nanosheets None180-95.7 (Total Transesterification)Implied to be low (4.3%)[1]
Mg(OH)₂ Nanoflakes None180-92.3 (Total Transesterification)Implied to be low (7.7%)[8][9]
O₂-promoted PbO/MgO MgO---Yields: MPC 10%, DPC 26.6%[5][6]

Experimental Protocols

Protocol: General Procedure for DPC Synthesis via Liquid-Phase Transesterification

This protocol provides a representative methodology for synthesizing DPC in a laboratory setting, focusing on conditions that can be optimized to minimize anisole.

1. Materials and Reagents:

  • Phenol (≥99%)

  • Dimethyl Carbonate (DMC) (≥99%)

  • Selected Catalyst (e.g., Mg(OH)₂ nanoflakes, 0.2 mol% relative to phenol)

  • High-purity Nitrogen (N₂) gas

  • Anhydrous solvents for analysis (e.g., ethanol, chloroform)

2. Apparatus:

  • A three-necked round-bottom flask or a dedicated batch reactor equipped with a magnetic stirrer or mechanical overhead stirrer.

  • Reflux condenser connected to a nitrogen inlet.

  • Thermocouple or thermometer to monitor the internal reaction temperature.

  • Heating mantle or oil bath with a temperature controller.

  • Syringe pump or dropping funnel for controlled addition of reactants.

  • Distillation setup for methanol removal (optional, but recommended).

3. Procedure:

  • Reactor Setup: Assemble the reactor system and ensure all glassware is dry. Purge the entire system with nitrogen gas for 15-20 minutes to create an inert atmosphere.

  • Charging Reactants: Charge the reactor with phenol (e.g., 0.2 mol) and the catalyst (e.g., 0.5 mmol).[9]

  • Heating: Begin stirring and gradually heat the mixture to the desired reaction temperature (e.g., 180 °C or 453 K) under a gentle flow of nitrogen.[1][9]

  • DMC Addition: Once the target temperature is stable, begin adding DMC drop-wise into the reactor using a syringe pump at a controlled flow rate (e.g., 0.05 mL/min).[9] The slow addition helps maintain a consistent reactant ratio and temperature.

  • Reaction: Allow the reaction to proceed under reflux for the desired duration (e.g., 8-13 hours).[1] The formation of methanol byproduct will lower the temperature at the top of the reflux column (approx. 60-65 °C or 333 K).[9] If using a distillation setup, continuously remove the methanol as it forms.

  • Sampling and Analysis: Periodically, small aliquots of the reaction mixture can be carefully withdrawn for analysis by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to monitor the conversion of reactants and the formation of MPC, DPC, and anisole.

  • Cooling and Workup: After the reaction is complete, turn off the heating and allow the mixture to cool to room temperature under nitrogen.

  • Purification: The crude product can be purified to isolate DPC. This may involve filtering to remove the heterogeneous catalyst, followed by vacuum distillation or fractional melt crystallization to separate DPC from unreacted starting materials, MPC, and byproducts like anisole.[10][11][12]

References

Preventing thermal degradation of diphenyl carbonate during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diphenyl Carbonate (DPC) Synthesis

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice to prevent the thermal degradation of this compound (DPC) during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is thermal degradation of this compound (DPC)?

A1: Thermal degradation of DPC is a process where the molecule rearranges or decomposes under high-temperature conditions, leading to the formation of impurities and a reduction in product yield. The primary mechanism is believed to involve an initial rearrangement of DPC to 2-phenoxy benzoic acid, which is then followed by several competing side reactions[1]. This degradation is a significant challenge, particularly in melt-phase synthesis processes that require elevated temperatures.

Q2: What are the common synthesis routes for DPC?

A2: There are several methods for synthesizing DPC. The most common are:

  • Transesterification (Non-Phosgene) Route: This is considered a green and environmentally friendly process. It typically involves the reaction of dimethyl carbonate (DMC) with phenol (PhOH) or phenyl acetate (PA)[2][3][4][5][6]. It is a two-step, reversible reaction that has become the mainstream process for DPC production[2].

  • Phosgene Route: This traditional method involves reacting phenol with highly toxic phosgene[7][8]. Due to the hazardous nature of phosgene, this route is being replaced by non-phosgene alternatives[2][4].

  • Oxidative Carbonylation: This phosgene-free process involves the reaction of phenol with carbon monoxide using palladium compounds as catalysts[8].

Q3: What are the primary causes of DPC degradation during synthesis?

A3: The main factors contributing to DPC degradation are:

  • High Reaction Temperature: The transesterification reaction is often thermodynamically constrained, requiring high temperatures to achieve reasonable conversion rates. However, these elevated temperatures also accelerate degradation pathways[2][7]. For instance, in related polycondensation reactions, temperatures above 200°C can lead to decomposition[9].

  • Inefficient Catalysts: The choice of catalyst is critical. An inefficient or deactivated catalyst may require harsher conditions (higher temperature, longer residence time) to drive the reaction, thereby increasing the likelihood of degradation[2][10].

  • Side Reactions: The reactants themselves can engage in side reactions. A common example is the methylation of phenol by DMC to form anisole, which competes with the desired transesterification reaction[2][7].

Q4: What are the major degradation byproducts observed in DPC synthesis?

A4: During the synthesis and purification of DPC, several byproducts can form due to thermal stress and side reactions. Commonly identified impurities include anisole, salicylic acid phenyl ester, salicylic acid methyl ester, and o-phenylphenol[11][12]. The formation of these impurities complicates the purification process and reduces the overall yield of high-purity DPC.

Troubleshooting Guide

Problem 1: My DPC yield is low and the final product is discolored (yellow/brown).

This is a classic sign of thermal degradation. Here are the potential causes and solutions.

  • Possible Cause A: Excessive Reaction Temperature

    • Solution: The reaction temperature is a critical trade-off between kinetics and stability. Verify that your reaction temperature is within the optimal range for your specific catalyst. Running the reaction at the lowest possible temperature that still provides a reasonable reaction rate is crucial. Consider performing a temperature screening study to identify the optimal setpoint.

  • Possible Cause B: Inefficient or Inappropriate Catalyst

    • Solution: Catalyst selection has a profound impact on both conversion and selectivity. Some catalysts operate efficiently at lower temperatures, minimizing degradation. Evaluate different catalytic systems. For example, lead-based catalysts have shown high activity and selectivity, while certain supported molybdenum oxides can also be effective[2][10].

  • Possible Cause C: Reaction Equilibrium Limitations

    • Solution: The transesterification of DMC and phenol is a reversible reaction limited by equilibrium[8]. The accumulation of the methanol byproduct can inhibit the forward reaction, requiring higher temperatures to proceed. Implementing a reactive distillation (RD) process can significantly improve yields at lower temperatures by continuously removing methanol, thereby shifting the equilibrium toward product formation[3][4].

Problem 2: I'm observing a high concentration of anisole in my product.

  • Possible Cause: Undesired Methylation of Phenol

    • Solution: Anisole is formed when dimethyl carbonate methylates phenol, a key side reaction[2][7]. This is often favored at higher temperatures. To mitigate this:

      • Optimize Reactant Ratio: Adjust the molar ratio of phenol to DMC.

      • Select a More Selective Catalyst: Some catalysts, like certain tin oxides with sulfonic acid additives, have been shown to reduce the selectivity towards anisole[2]. Screen catalysts for high selectivity to methyl phenyl carbonate (MPC) and DPC.

Problem 3: My analysis shows the presence of high molecular weight impurities, possibly xanthones.

  • Possible Cause: High-Temperature Induced Cyclization

    • Solution: Xanthone-type structures can be formed via intramolecular cyclization of intermediates like 2-phenoxybenzoic acid (a known DPC rearrangement product) or other phenolic compounds under harsh thermal conditions[1][13][14].

      • Strict Temperature Control: This is the most critical preventative measure. Ensure your reactor has uniform heat distribution and avoid localized "hot spots."

      • Minimize Residence Time: Reduce the time the product mixture spends at high temperatures.

      • Consider Stabilizers: While not widely documented for DPC synthesis itself, the use of hydrolysis stabilizers or antioxidants is common in the final polycarbonate polymer[15]. In principle, adding trace amounts of a high-temperature antioxidant could quench radical pathways that may contribute to byproduct formation, but this would require empirical validation.

Data Presentation

Table 1: Comparison of Select Catalytic Systems in DPC Synthesis via Transesterification

Catalyst System Reactants Temperature (°C) Key Outcomes Reference
TiCp₂Cl₂ Phenol, DMC 150-180 Phenol Conversion: 46.8%; DPC Selectivity: 54.9% [2]
Lead Acetate Trihydrate Phenol, DMC Optimized High activity and selectivity reported [2]
α-MoO₃/SBA-16 Phenol, DMC 180 DMC Conversion: 78.5%; DPC Selectivity: >46.5% [2]
MgO Nanosheets Phenol, DMC 180 Transesterification Selectivity: 95.7% [2]

| Lead-Zinc Double Oxide | Phenol, DMC | 500 (calcination) | DPC Yield: 45.6% |[10] |

Experimental Protocols

Protocol 1: General Procedure for Lab-Scale DPC Synthesis via Transesterification

  • Objective: To synthesize DPC from DMC and phenol using a suitable catalyst and to monitor for key byproducts.

  • Materials:

    • Phenol (PhOH)

    • Dimethyl Carbonate (DMC)

    • Catalyst (e.g., Ti(OBu)₄, Pb(OAc)₂, or supported MoO₃) at 0.1-1.0 mol% relative to phenol

    • Nitrogen gas for inert atmosphere

    • Toluene (for GC/HPLC analysis)

  • Equipment:

    • Three-neck round-bottom flask

    • Magnetic stirrer and heating mantle with temperature controller

    • Distillation column (e.g., Vigreux) with condenser

    • Inert gas inlet/outlet

    • Thermocouple

  • Procedure:

    • Setup: Assemble the reaction apparatus under a nitrogen atmosphere. Ensure all glassware is oven-dried to prevent hydrolysis of DPC[8].

    • Charging Reactants: Charge the flask with phenol and the selected catalyst. Begin stirring and heat the mixture to the desired reaction temperature (e.g., 180°C)[2].

    • Reaction Initiation: Slowly add dimethyl carbonate to the hot phenol/catalyst mixture. The molar ratio of PhOH to DMC is typically between 1:1 and 2:1[2].

    • Reaction & Distillation: The reaction produces methanol as a byproduct. To drive the equilibrium, slowly distill off the methanol as it forms. The head temperature of the distillation column should be monitored to ensure selective removal of methanol (~65°C).

    • Monitoring: The reaction is a two-step process: PhOH + DMC → MPC + MeOH, followed by 2 MPC ⇌ DPC + DMC[2]. Take aliquots from the reaction mixture at regular intervals (e.g., every hour). Quench the sample and prepare for analysis by GC or HPLC to monitor the conversion of phenol and the formation of MPC, DPC, and anisole.

    • Workup & Purification: After the reaction reaches completion or the desired conversion (e.g., 8-10 hours), cool the mixture. The crude product can be purified by vacuum distillation or fractional melt crystallization to remove unreacted starting materials and degradation byproducts[11][12].

Visualizations

DPC_Synthesis_Pathway cluster_main reactant reactant intermediate intermediate product product byproduct byproduct condition condition DMC Dimethyl Carbonate (DMC) MPC Methyl Phenyl Carbonate (MPC) DMC->MPC + Phenol (Step 1) DMC->MPC Anisole Anisole DMC->Anisole + Phenol (Side Reaction) PhOH Phenol (PhOH) PhOH->MPC DPC This compound (DPC) MPC->DPC + MPC or Phenol (Step 2) MPC->DPC MeOH Methanol Deg_Products Degradation Products (e.g., 2-Phenoxybenzoic Acid) DPC->Deg_Products High Temp.

Caption: DPC synthesis via transesterification and key side reactions.

Experimental_Workflow process_step process_step control_point control_point analysis_step analysis_step output output start Start: Assemble Dry Glassware under N2 Atmosphere charge Charge Phenol & Catalyst start->charge heat Heat to Reaction Temp. charge->heat temp_control Temperature Control? heat->temp_control add_dmc Add DMC temp_control->add_dmc Temp OK react Reaction & Continuous Removal of Byproduct add_dmc->react monitor Monitor Conversion (GC/HPLC) react->monitor Take Aliquots purify Purification (e.g., Vacuum Distillation) react->purify Reaction Complete monitor->react Continue Reaction analyze_final Final Product Analysis (Purity Assay) purify->analyze_final end High-Purity DPC analyze_final->end

Caption: Experimental workflow with critical control and analysis points.

Troubleshooting_Logic symptom symptom question question action action start Symptom: Low DPC Yield & Discoloration q_temp Is Reaction Temp. > 200°C? start->q_temp q_catalyst Is Catalyst Activity Low? q_temp->q_catalyst No a_temp Action: Reduce Temperature & Optimize q_temp->a_temp Yes q_equilibrium Is Byproduct Accumulating? q_catalyst->q_equilibrium No a_catalyst Action: Screen for More Active/Selective Catalyst q_catalyst->a_catalyst Yes a_equilibrium Action: Implement Reactive Distillation q_equilibrium->a_equilibrium Yes

References

Optimizing reaction conditions for high yield of diphenyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the high-yield synthesis of diphenyl carbonate (DPC). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The main industrial production methods for this compound (DPC) are the phosgene and the transesterification routes.[1] The phosgene method, while mature, involves the use of highly toxic phosgene. The transesterification process, which typically uses dimethyl carbonate (DMC) and phenol as reactants, is considered a greener and more environmentally friendly alternative.[1] Other methods explored include the direct oxidative carbonylation of phenol and the transesterification of dialkyl oxalates.

Q2: What is the general reaction pathway for DPC synthesis via transesterification of DMC and phenol?

A2: The transesterification of dimethyl carbonate (DMC) with phenol to produce this compound (DPC) is a two-step process. First, DMC reacts with phenol to form the intermediate methyl phenyl carbonate (MPC) and methanol. Subsequently, MPC can react further with another molecule of phenol or undergo disproportionation to yield DPC and regenerate DMC.[1]

Q3: What are the main challenges in optimizing DPC yield?

A3: The primary challenges in achieving high yields of DPC include:

  • Thermodynamic Limitations: The transesterification reaction has a small equilibrium constant, making it thermodynamically challenging to drive the reaction towards the products.[1]

  • Side Reactions: The most significant side reaction is the methylation of phenol by DMC at higher temperatures to form anisole, which reduces the selectivity for DPC.[1]

  • Catalyst Performance: The choice of catalyst is crucial. Issues such as low activity, poor selectivity, and instability can significantly impact the yield.

  • Catalyst Deactivation: Both homogeneous and heterogeneous catalysts can deactivate over time due to factors like polymer deposition or leaching of the active metal.

Troubleshooting Guide

Issue 1: Low Conversion of Phenol and/or Low Yield of this compound (DPC)

Potential Cause Troubleshooting Steps
Thermodynamic Equilibrium The reaction is reversible and thermodynamically limited. To shift the equilibrium towards DPC formation, it is crucial to remove the methanol byproduct as it forms. This can be achieved through reactive distillation or by carrying out the reaction under vacuum.
Suboptimal Reaction Temperature The reaction temperature significantly influences both the reaction rate and the prevalence of side reactions. The optimal temperature is typically between 160-200°C. Lower temperatures may lead to slow reaction kinetics, while higher temperatures can favor the formation of the undesired byproduct, anisole. It is recommended to perform small-scale experiments to determine the optimal temperature for your specific catalytic system.
Inadequate Catalyst Activity The choice of catalyst is critical. If you are observing low conversion, your catalyst may not be sufficiently active under the chosen reaction conditions. Consider screening different catalysts. Both homogeneous (e.g., titanium alkoxides) and heterogeneous catalysts (e.g., lead oxides, zinc-based mixed oxides) have been used successfully.[1]
Incorrect Reactant Molar Ratio The molar ratio of DMC to phenol can affect the reaction equilibrium and product distribution. An excess of DMC is often used to favor the formation of the intermediate, methyl phenyl carbonate (MPC). However, the optimal ratio should be determined experimentally.
Insufficient Reaction Time The reaction may not have reached completion. Monitor the reaction progress over time using techniques like GC or HPLC to ensure it has been allowed to run for a sufficient duration.

Issue 2: Poor Selectivity and Formation of Byproducts (e.g., Anisole)

Potential Cause Troubleshooting Steps
High Reaction Temperature The formation of anisole is favored at higher temperatures. If you are observing significant anisole formation, try reducing the reaction temperature. The optimal temperature range is typically 160-180°C to balance reaction rate and selectivity.
Catalyst Type The nature of the catalyst can influence the selectivity. Some catalysts may have a higher propensity for promoting the side reaction. It may be necessary to screen different catalysts to find one that offers high selectivity for DPC.

Issue 3: Catalyst Deactivation

Potential Cause Troubleshooting Steps
Polymer Deposition High molecular weight byproducts can deposit on the catalyst surface, blocking active sites. Regeneration may be possible by calcination in air at elevated temperatures (e.g., 500°C) to burn off the organic deposits.[1]
Leaching of Active Metal The active metal component of the catalyst may leach into the reaction mixture, leading to a loss of activity. This is a common issue with supported catalysts. If leaching is suspected, analysis of the reaction mixture for the leached metal may be necessary. The choice of a more stable catalyst support or modification of the catalyst preparation method may be required.
Phase Change of Catalyst The catalyst's active phase may undergo a transformation into a less active or inactive phase under reaction conditions. For example, some lead-based catalysts have been observed to undergo phase changes. Catalyst characterization (e.g., using XRD) before and after the reaction can help diagnose this issue.

Data Presentation: Catalyst Performance in this compound Synthesis

The following tables summarize the performance of various catalysts in the synthesis of DPC, providing a basis for comparison.

Table 1: Performance of Heterogeneous Lead-Based Catalysts

CatalystReaction Temperature (°C)DPC Yield (%)Notes
Pb-Zn Composite Oxide500 (calcination)45.6Pb3O4 identified as the primary active phase.
PbO-ZrO2200-MPC conversion of 76.6% and DPC selectivity of 99.3%.
Pb:Y (2:1 molar ratio)700 (calcination)17.1DMC conversion of 56.87%.

Table 2: Performance of Other Heterogeneous Catalysts

CatalystReaction Temperature (°C)DPC Selectivity/YieldNotes
MgO Nanosheets18095.7% selectivityPhenol to DMC molar ratio of 2:1.
SBA-16/α-MoO3180>46.5% selectivityDMC conversion of 78.5%.
Ti-HMS--Exhibited the best catalytic activity among a series of metal-doped HMS.
V2O5-40.1% total yieldPhenol conversion of 42.0%. Catalyst deactivation observed.

Experimental Protocols

Representative Protocol for this compound Synthesis via Transesterification

This protocol is a generalized procedure based on common practices reported in the literature. Researchers should adapt this protocol based on their specific catalyst and experimental setup.

Materials:

  • Dimethyl carbonate (DMC)

  • Phenol

  • Catalyst (e.g., PbO/MgO, TiO2/SiO2, or other suitable catalyst)

  • Nitrogen gas (for inert atmosphere)

  • Solvents for purification (e.g., ethanol, hexane)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and hot plate or oil bath

  • Condenser

  • Thermometer or thermocouple

  • Distillation setup (for removal of methanol)

  • Vacuum pump (optional, for reduced pressure operation)

  • Standard laboratory glassware for workup and purification

  • Analytical equipment for reaction monitoring (e.g., GC, HPLC)

Procedure:

  • Catalyst Loading and Reactor Setup:

    • To a clean and dry three-neck round-bottom flask equipped with a magnetic stir bar, add the desired amount of catalyst.

    • Assemble the flask with a condenser and a thermometer/thermocouple. The third neck can be fitted with a stopper or used for inert gas inlet.

    • Purge the system with nitrogen gas to establish an inert atmosphere.

  • Addition of Reactants:

    • In a separate beaker, melt the phenol if it is solid at room temperature.

    • Add the molten phenol and dimethyl carbonate to the reaction flask in the desired molar ratio (e.g., a 1:2 to 1:5 ratio of phenol to DMC is common).

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 160-200°C) with vigorous stirring.

    • Continuously remove the methanol byproduct formed during the reaction by distillation. This is crucial to drive the equilibrium towards the products.

    • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC or HPLC.

  • Workup and Purification:

    • Once the reaction has reached the desired conversion, cool the mixture to room temperature.

    • If a heterogeneous catalyst was used, remove it by filtration.

    • The crude product can be purified by fractional distillation under reduced pressure to separate the unreacted starting materials, the intermediate MPC, and the final DPC product.

    • Alternatively, the DPC can be purified by recrystallization from a suitable solvent such as ethanol or a hexane/ethanol mixture.

  • Characterization:

    • Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as NMR, IR, and melting point determination.

Mandatory Visualizations

Reaction_Pathway DMC Dimethyl Carbonate (DMC) MPC Methyl Phenyl Carbonate (MPC) DMC->MPC + Phenol Anisole Anisole (Byproduct) DMC->Anisole + Phenol (Side Reaction) Phenol Phenol Phenol->MPC DPC This compound (DPC) MPC->DPC + Phenol MPC->DPC Disproportionation Methanol Methanol MPC->Methanol - Methanol

Caption: Reaction pathway for this compound synthesis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Catalyst Loading B Add Reactants (DMC, Phenol) A->B C Heat to 160-200°C B->C D Remove Methanol C->D E Monitor Progress (GC/HPLC) D->E F Cool and Filter Catalyst E->F G Purify (Distillation/Recrystallization) F->G H Characterize Product G->H

Caption: General experimental workflow for DPC synthesis.

References

Technical Support Center: Purification of Crude Diphenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the removal of phenolic impurities from crude diphenyl carbonate (DPC).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

IssuePossible Cause(s)Suggested Solution(s)
Low Purity of DPC after Crystallization Incomplete removal of mother liquor containing phenol.Ensure complete and efficient filtration to separate the crystals from the mother liquor. Consider washing the crystals with a suitable solvent that dissolves phenol but not DPC.[1]
Formation of a DPC-phenol adduct.Subsequent purification by distillation may be necessary to break the adduct and remove the phenol.[2][3]
Inappropriate solvent or solvent-to-DPC ratio.Optimize the solvent system. Ethanol has been identified as a suitable solvent, and a mixture of ethanol and water can improve yield and purity.[4] The optimal mass ratio of ethanol to DPC is approximately 8:5.[4]
Low Yield of Purified DPC DPC dissolving in the wash solvent.Use a minimal amount of a chilled, appropriate wash solvent.
Suboptimal crystallization temperature.Control the cooling rate and final temperature. For mixed solvent crystallization, lower temperatures (<15°C) are preferable.[4][5]
Loss of product during filtration and handling.Ensure careful handling and transfer of the crystalline product. Use appropriate filtration techniques to minimize loss.
Product Discoloration Presence of chlorine compounds from the synthesis process.Treatment with a basic substance at a high temperature (≥100°C) before distillation can help remove these impurities.[6]
Thermal degradation of DPC or impurities.If using distillation, ensure it is performed under vacuum to lower the boiling point and minimize thermal stress on the product.
Difficulty Handling Crystal Slurry High concentration of DPC in the crude mixture.For fractional melt crystallization, this method is suitable for mixtures with a DPC content of over 70 wt%.[3] For solvent crystallization, ensure sufficient solvent is used to create a manageable slurry.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing phenolic impurities from crude this compound?

A1: The main methods for purifying crude DPC and removing phenolic impurities include:

  • Fractional Melt Crystallization: This technique involves carefully cooling the molten crude DPC to crystallize the pure DPC, leaving the impurities in the remaining liquid phase.[2][3] This method is effective for crude products with a high DPC content (>70 wt%).[2][3]

  • Solvent Crystallization (Dissolution and Crystallization): This involves dissolving the crude DPC in a suitable organic solvent, followed by cooling to induce crystallization of pure DPC.[4][7] Ethanol and methanol are commonly used solvents.[4][7] The addition of a precipitating agent like water can enhance the yield.[5][7]

  • Distillation: Vacuum distillation can be used to separate DPC from less volatile phenolic impurities. It is often used as a final purification step after crystallization.[2][3]

  • Adsorption: While less commonly cited for bulk purification of DPC, adsorption is a general method for removing phenolic compounds from solutions using adsorbents like activated carbon or bentonite.[8][9][10]

Q2: How can I determine the purity of my this compound sample?

A2: The purity of DPC can be determined using analytical techniques such as:

  • Gas Chromatography (GC): A common method for quantifying DPC and identifying by-products.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of DPC and related impurities.[12]

Q3: What is a DPC-phenol adduct and how does it affect purification?

A3: Under certain crystallization conditions, this compound and phenol can form an adduct, which is a co-crystal.[2][3] This can make it difficult to remove phenol by simple crystallization, as the phenol is incorporated into the crystal lattice of the DPC. If an adduct is formed, an additional purification step, such as distillation, is typically required to break the adduct and separate the two components.[2][3]

Q4: What are the safety precautions I should take when handling this compound and phenol?

A4: Both this compound and phenol present health and safety risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.[13][14][15][16][17] General safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[14][17]

  • Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[13][15]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[13]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[14] If swallowed, rinse your mouth and seek medical advice.[15]

Quantitative Data on Purification Methods

The following tables summarize the quantitative data from various purification experiments.

Table 1: Fractional Melt Crystallization of this compound

Initial DPC Content (wt%)Initial Phenol Content (wt%)Final DPC Purity (wt%)Final Phenol Content (wt%)Reference
75.823.398.61.1[2]
75.623.599.50.5[2]
54.144.6--[2]

Table 2: Solvent Crystallization of this compound

Initial DPC Content (wt%)Solvent(s)Final DPC Purity (%)Yield (%)Reference
80.0Ethanol, Water99.796.3[7]
90.0Methanol, Water99.793.3[7]
90.0Ether, Ethanol, Water99.593.8[7]
95.0Ethanol, Water99.694.6[7]
-Ethanol-89.0[4]
-Ethanol, Water99.6>93.0[4]

Experimental Protocols

1. Fractional Melt Crystallization

This protocol is based on the general principles described in the literature.[2][3]

Objective: To purify crude this compound containing phenolic impurities by controlled cooling and melting.

Materials:

  • Crude this compound (>70 wt% DPC)

  • Crystallizer tube or vessel with temperature control

  • Heating/cooling system

  • Collection vessels

Procedure:

  • Melt the crude this compound in the crystallizer and homogenize the melt.

  • Cool the melt at a controlled rate (e.g., 0.5-10 °C/h) within a temperature range of 85°C down to 45°C.[2][3]

  • Initiate crystallization by seeding with pure DPC crystals or allowing for spontaneous nucleation.

  • Once the desired level of crystallization is achieved, separate the residual melt, which is enriched in impurities.

  • Slowly heat the crystal mass at a controlled rate (e.g., 0.5-10 °C/h) to a final temperature between 72°C and 79.5°C.[2]

  • During heating, fractions of the melt can be separated to further remove impurities.

  • The final melted product is the purified this compound.

2. Solvent Crystallization

This protocol is based on the use of an ethanol-water solvent system.[4][7]

Objective: To purify crude this compound by dissolution in a mixed solvent followed by crystallization.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Jacketed reaction vessel with stirring

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • In the reaction vessel, dissolve the crude this compound in ethanol at an elevated temperature (e.g., 50°C). An optimal mass ratio of ethanol to DPC is approximately 8:5.[4]

  • Once the DPC is fully dissolved, add water to the solution while stirring. The mass fraction of water can vary between 25% and 35%.[4]

  • Cool the solution to a temperature between 0°C and 15°C to induce crystallization.[4][7]

  • Allow the crystallization to proceed for a sufficient time (e.g., 15-30 minutes) to maximize the yield.[7]

  • Filter the resulting crystal slurry to separate the purified DPC crystals from the mother liquor.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

Experimental_Workflow_Fractional_Melt_Crystallization start Start: Crude DPC Melt melt Melt and Homogenize Crude DPC start->melt cool Controlled Cooling (e.g., 0.5-10 °C/h) melt->cool crystallize Crystallization of DPC cool->crystallize separate_melt Separate Residual Melt (Enriched in Phenol) crystallize->separate_melt heat Controlled Heating (e.g., 0.5-10 °C/h) separate_melt->heat collect Collect Purified DPC Melt heat->collect end End: Purified DPC collect->end

Caption: Workflow for Fractional Melt Crystallization of DPC.

Experimental_Workflow_Solvent_Crystallization start Start: Crude DPC dissolve Dissolve in Ethanol (e.g., at 50°C) start->dissolve add_water Add Water as Precipitating Agent dissolve->add_water cool Cool to Induce Crystallization (0-15°C) add_water->cool filter Filter Crystal Slurry cool->filter wash Wash Crystals with Cold Ethanol filter->wash dry Dry Purified DPC Crystals wash->dry end End: Purified DPC dry->end

Caption: Workflow for Solvent Crystallization of DPC.

References

Controlling molecular weight in polycarbonate synthesis using diphenyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on polycarbonate synthesis using diphenyl carbonate.

Troubleshooting Guides

Issue: The molecular weight of the synthesized polycarbonate is lower than expected.

Possible Causes and Solutions:

  • Improper Monomer Stoichiometry: An excess of bisphenol A (BPA) or loss of this compound (DPC) during the reaction can lead to a lower molecular weight.[1]

    • Solution: Ensure precise measurement of monomers. A slight excess of DPC (e.g., a molar ratio of DPC to BPA of 1.06) is often used to compensate for any potential loss of DPC due to its volatility at high temperatures.[2][3]

  • Inefficient Removal of Phenol: The polycondensation reaction is an equilibrium process. The removal of the phenol byproduct drives the reaction toward the formation of a higher molecular weight polymer.

    • Solution: Gradually decrease the pressure (increase vacuum) and increase the temperature during the polycondensation stage to facilitate the efficient removal of phenol. Ensure your vacuum system is leak-free and capable of reaching the required low pressures.

  • Inadequate Catalyst Activity or Concentration: The catalyst plays a crucial role in the transesterification and polycondensation steps.

    • Solution: Verify the activity of your catalyst. If necessary, increase the catalyst concentration within the optimal range. Be aware that excessive catalyst can sometimes lead to side reactions and discoloration.[4]

  • Presence of a Chain-Terminating Impurity: Impurities in the monomers or solvent can act as chain terminators, limiting the growth of the polymer chain.

    • Solution: Use high-purity monomers. Consider purifying the monomers before use if their quality is uncertain.

  • Reaction Temperature is Too Low or Reaction Time is Too Short: The polymerization kinetics are temperature-dependent.

    • Solution: Increase the reaction temperature in the final stages of polycondensation, and/or extend the reaction time to allow the polymer chains to build to a higher molecular weight.[4]

Issue: The molecular weight of the synthesized polycarbonate is higher than expected.

Possible Causes and Solutions:

  • Excessive DPC: A significant excess of DPC can lead to a higher than expected molecular weight, although this is less common than the issue of low molecular weight.

    • Solution: Carefully control the stoichiometry of the monomers.

  • Overly Aggressive Reaction Conditions: Very high temperatures and long reaction times can sometimes lead to branching reactions, which can increase the weight-average molecular weight.

    • Solution: Optimize the temperature and reaction time to achieve the target molecular weight without inducing unwanted side reactions.

Issue: The polycarbonate has a broad molecular weight distribution.

Possible Causes and Solutions:

  • Inefficient Mixing: Poor mixing in the reactor can lead to localized differences in temperature and monomer/catalyst concentration, resulting in a broader molecular weight distribution.

    • Solution: Ensure efficient and consistent stirring throughout the reaction, especially as the viscosity of the melt increases.

  • Side Reactions: Side reactions, such as branching, can lead to a broadening of the molecular weight distribution.

    • Solution: Optimize reaction conditions (temperature, catalyst) to minimize side reactions.

  • Inconsistent Removal of Phenol: Fluctuations in vacuum or temperature can lead to inconsistent removal of phenol, affecting the polymerization rate and contributing to a broader molecular weight distribution.[5]

    • Solution: Maintain stable vacuum and temperature control throughout the polycondensation stage.

Frequently Asked Questions (FAQs)

Q1: How can I precisely control the molecular weight of my polycarbonate?

A1: The most effective method for controlling the molecular weight is the use of an end-capping agent.[6] An end-capping agent is a monofunctional compound (e.g., a phenol derivative) that reacts with the growing polymer chains, terminating their growth. By adjusting the concentration of the end-capping agent, you can control the final average molecular weight of the polycarbonate. 4-tert-butylphenol is a commonly used and effective end-capping agent.[7]

Q2: What is the optimal molar ratio of this compound (DPC) to bisphenol A (BPA)?

A2: To achieve a high molecular weight, the molar ratio of the reactive end groups should be as close to stoichiometric as possible. However, due to the volatility of DPC at high temperatures, a slight excess of DPC is often used to compensate for any losses during the reaction.[1] A common starting point is a DPC:BPA molar ratio between 1.0 and 1.08.[2][3]

Q3: What type of catalyst should I use, and at what concentration?

A3: A variety of catalysts can be used for the melt polymerization of polycarbonate, including alkali metal hydroxides (e.g., KOH) and metal acetylacetonates (e.g., Zn(Acac)₂).[2][4] The optimal catalyst and its concentration will depend on the specific reaction conditions and desired polymer properties. It is crucial to optimize the catalyst concentration, as too little will result in slow reaction rates and low molecular weight, while too much can cause side reactions and discoloration.[4]

Q4: What are the typical stages and conditions for the melt polymerization process?

A4: The melt polymerization of polycarbonate is typically a two-stage process:

  • Transesterification (Oligomerization): This initial stage is carried out at a lower temperature (e.g., 180-220°C) under a nitrogen atmosphere or moderate vacuum. During this stage, the monomers react to form low molecular weight oligomers, and a significant portion of the phenol byproduct is generated and removed.[2]

  • Polycondensation: In the second stage, the temperature is gradually increased (e.g., to 250-300°C) and a high vacuum is applied to remove the remaining phenol and drive the polymerization to produce a high molecular weight polymer.[8]

Q5: How can I determine the molecular weight of my synthesized polycarbonate?

A5: The most common and accurate method for determining the molecular weight and molecular weight distribution of polymers is Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC).[6] Other methods like reactive pyrolysis-gas chromatography (Py-GC) can also be used to estimate the average molecular weight.[9]

Data Presentation

Table 1: Effect of End-Capping Agent (4-tert-butylphenol) Concentration on Polycarbonate Molecular Weight

Concentration of 4-tert-butylphenol (mol%)Number Average Molecular Weight (Mn)
0.05 - 0.1520,000 - 30,000

Data synthesized from multiple sources indicating the general trend.[6]

Table 2: Influence of Catalyst (Zinc Acetylacetonate - Zn(Acac)₂) Concentration on Poly(1,4-butylene carbonate) Molecular Weight

Molar Ratio of Zn(Acac)₂ to DPC (%)Weight-Average Molecular Weight (Mw) ( g/mol )
0.0259,600
0.169,400
0.262,500

Note: This data is for the synthesis of an aliphatic polycarbonate but illustrates the principle of optimizing catalyst concentration.[4][10]

Experimental Protocols

General Protocol for Melt Polymerization of Polycarbonate

This protocol provides a general guideline. The specific temperatures, times, and vacuum levels may need to be optimized for your specific setup and target molecular weight.

Materials:

  • Bisphenol A (BPA)

  • This compound (DPC)

  • Catalyst (e.g., KOH, Zn(Acac)₂)

  • End-capping agent (optional, e.g., 4-tert-butylphenol)

Procedure:

  • Reactor Setup: The reaction is typically carried out in a glass or stainless steel reactor equipped with a mechanical stirrer, a nitrogen inlet, a distillation column, and a vacuum connection.

  • Charging the Reactor: Charge the reactor with the desired amounts of BPA and DPC. If using an end-capping agent, it should also be added at this stage. A typical molar ratio of DPC to BPA is 1.06.[2][3]

  • Catalyst Addition: The catalyst is typically added as a solution or a solid. For example, KOH can be added at a concentration of 100 ppm relative to the diols.[2]

  • Inert Atmosphere: Purge the reactor with dry nitrogen several times to remove any oxygen. Maintain a slow stream of nitrogen during the initial heating phase.

  • Transesterification (Oligomerization) Stage:

    • Heat the reactor to 180°C with mechanical stirring to melt the reactants.[2]

    • Maintain this temperature for a set period (e.g., 15 minutes) to allow the transesterification reaction to reach equilibrium.[2]

    • During this stage, phenol will begin to distill from the reaction mixture.

  • Polycondensation Stage:

    • Gradually increase the temperature and apply a vacuum. A typical temperature and pressure profile would be:

      • Increase temperature to 220°C and apply a moderate vacuum.

      • After a period of time (e.g., 30-60 minutes), further increase the temperature to 250-280°C and apply a high vacuum (<1 torr).[11]

    • Continue the reaction under these conditions until the desired viscosity (and thus molecular weight) is achieved. This can be monitored by the torque on the mechanical stirrer. The duration of this stage can vary significantly depending on the desired molecular weight.

  • Product Recovery:

    • Once the desired molecular weight is reached, cool the reactor to room temperature under a nitrogen atmosphere.

    • The solid polycarbonate can then be removed from the reactor. It can be dissolved in a suitable solvent (e.g., dichloromethane) and precipitated in a non-solvent (e.g., methanol or n-hexane) for purification.[2]

  • Drying: Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 100°C) for 24 hours to remove any residual solvent.[2]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Stages cluster_recovery Product Recovery & Analysis setup Reactor Setup charge Charge Monomers & Catalyst setup->charge purge Purge with Nitrogen charge->purge transesterification Transesterification (180-220°C, N2/moderate vacuum) purge->transesterification Heat polycondensation Polycondensation (250-300°C, high vacuum) transesterification->polycondensation Increase Temp & Vacuum recovery Cooling & Polymer Recovery polycondensation->recovery purification Dissolution & Precipitation recovery->purification drying Vacuum Drying purification->drying analysis Molecular Weight Analysis (GPC) drying->analysis

Caption: Experimental workflow for polycarbonate synthesis.

Troubleshooting_MW cluster_low Low MW Troubleshooting cluster_high High MW Troubleshooting start Molecular Weight Out of Spec? low_mw Too Low start->low_mw high_mw Too High start->high_mw check_stoichiometry Verify Monomer Ratio (slight DPC excess) low_mw->check_stoichiometry reduce_dpc Reduce DPC Excess high_mw->reduce_dpc check_phenol_removal Improve Vacuum & Increase Temperature check_stoichiometry->check_phenol_removal check_catalyst Optimize Catalyst Concentration check_phenol_removal->check_catalyst check_time_temp Increase Reaction Time/Temperature check_catalyst->check_time_temp moderate_conditions Moderate Reaction Conditions (Temp/Time) reduce_dpc->moderate_conditions use_end_capper Add End-Capping Agent moderate_conditions->use_end_capper

Caption: Troubleshooting decision tree for molecular weight control.

Parameter_Influence mw Molecular Weight stoichiometry Monomer Ratio (DPC:BPA) stoichiometry->mw influences catalyst Catalyst Type & Concentration catalyst->mw influences temperature Reaction Temperature temperature->mw influences time Reaction Time time->mw influences vacuum Vacuum Level vacuum->mw influences end_capper End-Capper Concentration end_capper->mw controls

Caption: Key parameters influencing polycarbonate molecular weight.

References

Side reactions in the transesterification process for diphenyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working on the transesterification process for diphenyl carbonate (DPC) synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant amount of anisole. What is causing this and how can I prevent it?

A: Anisole is the most common byproduct in the transesterification of dimethyl carbonate (DMC) with phenol.[1] Its formation is a side reaction where DMC methylates phenol.[2][3] This reaction is thermodynamically more favorable than the desired transesterification, especially at elevated temperatures.[1][2]

Troubleshooting Steps:

  • Reduce Reaction Temperature: The formation of anisole is highly temperature-dependent. Operating at temperatures above 180-200°C can significantly increase its yield. Consider running the reaction at the lowest temperature that still allows for a reasonable conversion rate.[2]

  • Catalyst Selection: The choice of catalyst is critical. Strongly acidic or alkaline catalysts can promote the decarboxylation side reactions that lead to anisole.[1] Opt for weaker Lewis acid catalysts, such as certain titanium or tin compounds, which show higher selectivity for DPC.[1] Heterogeneous catalysts like MgO nanosheets have also demonstrated high selectivity (95.7%) for the desired transesterification products.[1]

  • Optimize Reactant Ratio: Varying the molar ratio of DMC to phenol can influence selectivity. While a surplus of DMC can favor the initial reaction to form methyl phenyl carbonate (MPC), it can also increase the chance of methylation. Experiment with different ratios to find an optimal balance for your specific catalyst and conditions.

Q2: I'm observing unexpected byproducts like phenyl salicylate and xanthone in my product mixture. Where are they coming from?

A: The presence of phenyl salicylate, phenyl 4-hydroxybenzoate, and xanthone indicates that a Fries rearrangement of the this compound product is occurring.[4] This is a Lewis acid-catalyzed isomerization reaction where a phenyl carbonate rearranges to a hydroxybenzoylphenyl ester.

Troubleshooting Steps:

  • Evaluate Catalyst's Lewis Acidity: Strong Lewis acid catalysts can promote the Fries rearrangement. If you are using catalysts like organotin compounds, their acidity, influenced by electronic effects and steric hindrance of coordinating groups, can significantly affect the rate of this side reaction.[4] Consider screening catalysts with lower Lewis acidity.

  • Control Temperature and Reaction Time: Like other side reactions, the Fries rearrangement is sensitive to temperature and time. Once a sufficient yield of DPC is achieved, prolonged reaction times at high temperatures can increase the formation of these rearrangement byproducts. Consider quenching the reaction earlier or reducing the temperature during the final stages.

Q3: The conversion of phenol is low, even after a long reaction time. What are the potential issues?

A: Low conversion is a common challenge due to the unfavorable thermodynamics and equilibrium limitations of the transesterification reaction.[1][3]

Troubleshooting Steps:

  • Efficient Byproduct Removal: The transesterification reaction produces methanol.[1] According to Le Châtelier's principle, this equilibrium-limited reaction must be driven forward by the continuous removal of methanol. Ensure your experimental setup (e.g., distillation column, vacuum) is efficiently removing methanol as it forms.

  • Catalyst Deactivation: Many catalysts used for this process are prone to deactivation. This can be caused by carbon deposition on the catalyst surface or a phase transition of the catalyst itself (e.g., V₂O₅ reducing to V₄O₉).[1] If you observe a drop in reaction rate over time or during catalyst recycling, deactivation is a likely cause. Consider regenerating the catalyst (e.g., by vacuum calcination for MgO) or adding fresh catalyst.[1]

  • Check Reactant Purity: Impurities in the phenol or DMC can poison the catalyst or participate in side reactions, lowering the overall conversion rate. Always use high-purity starting materials.

Q4: My process involves the melt transesterification of DPC with a diol to produce a polycarbonate, and I'm getting a low molecular weight polymer. Why?

A: In melt polycondensation, achieving a high molecular weight requires driving the transesterification equilibrium towards the polymer. Side reactions can hinder this process.

Troubleshooting Steps:

  • Prevent Decomposition: At the high temperatures required for melt polymerization (often >200°C), decomposition and depolymerization can compete with the polymerization reaction.[5] Strong Lewis acid catalysts can attack the carbonyl groups in the growing polymer chain, impeding chain growth and lowering the final molecular weight.[5] Using a catalyst with appropriate Lewis acidity and steric hindrance, like Zinc (II) acetylacetonate, can help minimize these undesirable side reactions.[5]

  • Efficient Phenol Removal: Just as methanol removal is critical for DPC synthesis, the removal of the phenol byproduct is essential for driving the polycarbonate chain-growth reaction forward.[6] Ensure a high vacuum is applied to continuously distill off the phenol.[6]

  • Avoid Volatile Byproducts: In reactions with certain diols (e.g., 1,4-butanediol), side reactions can produce volatile byproducts like tetrahydrofuran or cyclic carbonates, which result in a decreased polymer yield.[5] Optimizing the catalyst and reaction temperature is key to minimizing these pathways.[5]

Quantitative Data Summary

The following table summarizes reaction conditions and outcomes for DPC synthesis using various catalytic systems, providing a basis for comparison.

CatalystReactant Ratio (molar)Temperature (°C)Time (h)Phenol Conversion (%)DPC/MPC Selectivity (%)Anisole Yield (%)Reference
Bmim₄[Ti(H₂O)TiMo₁₁O₃₉]2:1 (DMC:Phenol)180846.1798.89 (Total)Not Reported[1]
MgO Nanosheets1:2 (DMC:Phenol)18013Not Reported95.70 (Total)Not Reported[1]
TiCp₂Cl₂1:1 (DMC:Phenol)150-1801046.8054.9 (DPC), 43.4 (MPC)Not Reported[1]
V₂O₅1.5:1 (DMC:Phenol)Not Specified942.0095.5 (40.1% Total Yield)Not Reported[1]
Mg-Al-Hydrotalcite1:2 (DMC:Phenol)160-18010Not Reported82.40 (Total)5.60[7]

Experimental Protocols

General Protocol for DPC Synthesis via Transesterification

This protocol describes a general laboratory-scale procedure for the synthesis of DPC from DMC and phenol, aimed at minimizing common side reactions.

Materials:

  • Dimethyl Carbonate (DMC), high purity

  • Phenol, high purity

  • Catalyst (e.g., Ti(OBu)₄, MgO nanosheets)

  • Nitrogen gas for inert atmosphere

  • Solvents for analysis (e.g., ethanol, dichloromethane)

Apparatus:

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser connected to a distillation setup.

  • Heating mantle.

  • Inert gas inlet.

  • Apparatus for product analysis (e.g., Gas Chromatograph with Mass Spectrometer, GC-MS).

Procedure:

  • Reactor Setup: Assemble the reaction apparatus and ensure it is dry. Purge the system with nitrogen gas to create an inert atmosphere.

  • Charging Reactants: Charge the flask with phenol and the desired amount of catalyst. Begin stirring and heat the mixture to melt the phenol.

  • Initiating Reaction: Once the phenol is molten and the system has reached the target initial temperature (e.g., 150°C), add the dimethyl carbonate (DMC).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 180°C). The reaction is a two-step process where methanol is generated as a byproduct.[1] To drive the reaction equilibrium, the methanol must be removed. This is typically achieved by fractional distillation. The temperature at the top of the column should be monitored to ensure selective removal of methanol (boiling point ~65°C).

  • Monitoring: Take aliquots from the reaction mixture at regular intervals. Analyze the samples by GC or GC-MS to monitor the conversion of phenol and the formation of MPC, DPC, and key byproducts like anisole.

  • Reaction Completion & Workup: Once the desired conversion is reached or the reaction rate plateaus, cool the mixture to room temperature. The product can be purified by crystallization or distillation under vacuum.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during this compound synthesis.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Start Problem Identified: Low DPC Yield or Purity Analysis Analyze Byproducts (GC-MS) Start->Analysis Step 1 Anisole High Anisole Content? Analysis->Anisole Step 2 Fries High Phenyl Salicylate or Xanthone? Anisole->Fries No Sol_Anisole Corrective Actions: • Lower Reaction Temperature • Change Catalyst (Avoid strong acids/bases) • Optimize DMC:Phenol Ratio Anisole->Sol_Anisole Yes Conversion Low Overall Conversion? Fries->Conversion No Sol_Fries Corrective Actions: • Investigate Fries Rearrangement • Use Catalyst with Lower Lewis Acidity • Reduce Temperature / Reaction Time Fries->Sol_Fries Yes Sol_Conversion Corrective Actions: • Check Catalyst Activity / Deactivation • Ensure Efficient Methanol Removal • Verify Reactant Purity Conversion->Sol_Conversion Yes End Re-run Experiment & Analyze Conversion->End No, purity is the issue but no major byproducts Sol_Anisole->End Sol_Fries->End Sol_Conversion->End

Caption: Troubleshooting workflow for DPC synthesis side reactions.

References

Technical Support Center: Purification of Diphenyl Carbonate from Catalyst Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of diphenyl carbonate (DPC) from catalyst residues.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity of this compound After Purification

Potential Cause Troubleshooting Step Expected Outcome
Inefficient Catalyst Removal For metal-based catalysts (e.g., titanium, tin), consider introducing an aqueous stream to the crude DPC. This converts metal contaminants into inorganic oxides or hydroxides, which can then be removed as solid precipitates by filtration or distillation.[1]Significant reduction in metal catalyst residues, leading to higher purity DPC.
Co-crystallization of Impurities During melt crystallization, ensure the cooling rate is slow (e.g., 0.5-10°C/h) to allow for the formation of purer crystals.[2] A multi-stage crystallization process can also be employed for higher purity.[2]Improved crystal structure with fewer inclusions, resulting in a product with higher purity.
Solvent Trapping in Recrystallization If using solvent recrystallization, ensure the crystals are thoroughly washed with a cold, pure solvent and completely dried to remove any residual solvent that might contain dissolved impurities.A final product free from solvent contamination, which could otherwise lower the overall purity.
Thermal Degradation If using distillation, ensure the operating temperature and pressure are optimized to prevent thermal decomposition of DPC, which can generate impurities.Minimized formation of degradation by-products, preserving the purity of the distilled DPC.

Issue 2: Poor Yield of Purified this compound

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Crystallization Temperature In solvent crystallization, the temperature has a significant impact on yield. For an ethanol-water solvent system, performing the crystallization at a lower temperature (e.g., <15°C) is recommended to maximize the yield.[3][4]Increased precipitation of DPC from the solution, leading to a higher recovery of the purified product.
Incorrect Solvent-to-DPC Ratio For solvent crystallization with ethanol, an optimal mass ratio of ethanol to DPC is approximately 8:5.[4] Deviating from this can affect the solubility and, consequently, the yield.Optimized solubility of DPC at the crystallization temperature, maximizing the amount of crystallized product.
Loss of Product During Transfers Minimize the number of transfer steps and ensure all equipment is scraped and rinsed to recover as much product as possible.Reduced mechanical loss of the product, leading to an improved overall yield.
Aggressive Distillation Cut-offs During vacuum distillation, taking too narrow a heart cut can lead to a lower yield. Adjust the collection temperature range to balance purity and yield.A higher volume of the main DPC fraction is collected, improving the process yield.

Frequently Asked Questions (FAQs)

1. What are the most common methods for purifying this compound from catalyst residues?

The primary methods for purifying DPC and removing catalyst residues are:

  • Fractional Melt Crystallization : This technique is highly effective for purifying crude DPC with a high initial concentration (>70%). It involves controlled cooling of the molten DPC to form crystals, separation of the impure liquid phase, and then re-melting the purified crystals. It can be performed in single or multiple stages to achieve very high purity.[2][5]

  • Solvent Crystallization (Recrystallization) : This method involves dissolving the crude DPC in a suitable solvent (e.g., ethanol, ethanol-water mixtures) and then inducing crystallization by cooling or adding an anti-solvent. "Watering-out" crystallization is a specific technique where water is added to an ethanol solution of DPC to reduce its solubility and cause crystallization.[3][4] This method integrates extraction, crystallization, and washing.[3]

  • Distillation : Vacuum distillation is often used, sometimes in conjunction with other methods. It can be used to pre-concentrate the crude DPC before crystallization or to remove low-boiling impurities from the final product.[2][5]

  • Aqueous Washing/Treatment : Introducing an aqueous stream to the crude DPC can convert metal catalyst residues into their inorganic forms (oxides/hydroxides), which are easier to separate by filtration or distillation.[1]

2. How can I remove titanium or tin-based catalyst residues from my DPC?

For catalysts like titanium tetraphenolate or tin compounds, a combination of distillation and melt crystallization is very effective.[2] An initial distillation can separate the bulk of the DPC from the less volatile catalyst. Subsequent multi-stage melt crystallization can then reduce the catalyst concentration to parts-per-million (ppm) levels.[2] Alternatively, treating the crude DPC with an aqueous stream before distillation can precipitate the metal catalysts, allowing for their removal.[1]

3. What is the advantage of melt crystallization over solvent crystallization?

Melt crystallization avoids the use of solvents, which eliminates the need for solvent recovery and reduces the risk of solvent contamination in the final product. It is particularly well-suited for purifying DPC that is already at a high concentration (>70%).[2] However, solvent crystallization can be simpler to implement at a lab scale and can be effective for a wider range of initial DPC concentrations.

4. What purity levels can be expected from these purification methods?

With optimized processes, very high purity levels can be achieved:

  • Solvent crystallization using an ethanol-water mixture can yield DPC with a purity of 99.6%.[4]

  • Multi-stage melt crystallization can produce DPC with a purity of 99.98% and reduce specific catalyst residues to below 3 ppm.[2]

5. How can I analyze the purity of my this compound and detect catalyst residues?

Standard analytical techniques for assessing DPC purity include:

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) : To quantify the DPC content and identify organic impurities.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) : To detect and quantify trace metal catalyst residues.

  • Melting Point Analysis : A sharp melting point close to the literature value (78-81°C) is indicative of high purity.

Quantitative Data Summary

Table 1: Performance of Different DPC Purification Methods

Purification MethodSolvent/ConditionsInitial DPC PurityFinal PurityYieldReference
Solvent Crystallization Ethanol (15°C)Not Specified>99.5% (assumed)89.0%[4]
Watering-Out Crystallization Ethanol-Water (25-35% water)90.0%99.6%>93.0%[4][6]
Melt Crystallization (2-stage) Cooling from ~78°C to ~70°C>95 wt%99.98 wt%55% (1st stage)[2]

Table 2: Catalyst Removal Efficiency using Melt Crystallization

CatalystInitial ConcentrationAfter 1st StageAfter 2nd StageReference
Titanium Tetraphenolate 10 ppmNot Specified< 3 ppm[2]
Unspecified Catalyst Not Specified0.3 wt%330 ppm[2]

Experimental Protocols

Protocol 1: Purification of DPC by Fractional Melt Crystallization

This protocol is based on the principles described in patent literature.[2]

  • Preparation : Charge a crystallizer tube with crude DPC containing catalyst residues (must be >70 wt% DPC).

  • Melting : Heat the crude DPC until it is completely molten (e.g., to 80-85°C).

  • Controlled Cooling : Begin cooling the melt at a controlled rate, typically between 0.5°C/h and 10°C/h.

  • Seeding : At a temperature slightly above the crystallization point (e.g., 76-78°C), introduce a few seed crystals of pure DPC to initiate crystallization.

  • Crystal Growth : Continue the controlled cooling to the final crystallization temperature (e.g., 45-70°C). Maintain this temperature for a holding period (e.g., 1 to 70 minutes) to allow for crystal growth.

  • Mother Liquor Separation : Drain the residual liquid melt (mother liquor), which contains the concentrated impurities.

  • Sweating/Purification : Begin heating the crystal mass at a controlled rate (e.g., 0.5°C/h to 10°C/h). As the temperature rises, more impure fractions of the melt will drain away.

  • Melting and Collection : Once the final melting temperature is reached (e.g., 72-79.5°C), the remaining highly purified DPC crystals are melted and collected in a separate vessel.

  • Analysis : Analyze the purified DPC for purity and residual catalyst content. For extremely high purity, a second crystallization stage can be performed.

Protocol 2: Purification of DPC by Watering-Out Crystallization

This protocol is based on methodologies described for solvent crystallization.[3][4]

  • Dissolution : In a reaction vessel, dissolve crude DPC in ethanol at an approximate mass ratio of 5 parts DPC to 8 parts ethanol. Heat the mixture gently (e.g., to 50°C) with stirring to ensure complete dissolution.

  • Precipitation : While stirring, slowly add deionized water to the solution. The amount of water should be between 25% and 35% of the total mass of the ethanol-water mixture.

  • Crystallization : Cool the mixture in an ice bath to a temperature below 15°C (e.g., 0-10°C). Let the solution stand at this temperature for at least 15-20 minutes to allow for complete crystallization.

  • Filtration : Collect the DPC crystals by vacuum filtration.

  • Washing : Wash the collected crystals with a small amount of cold ethanol-water mixture to remove any adhering mother liquor.

  • Drying : Dry the purified DPC crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Analysis : Analyze the final product for purity and yield.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Options cluster_post Post-Processing & Analysis crude_dpc Crude DPC (with Catalyst Residues) distillation Vacuum Distillation crude_dpc->distillation Optional Pre-treatment solvent_cryst Solvent Crystallization crude_dpc->solvent_cryst aqueous_treat Aqueous Treatment crude_dpc->aqueous_treat melt_cryst Melt Crystallization distillation->melt_cryst Concentrated DPC analysis Purity Analysis (GC, HPLC, ICP-MS) melt_cryst->analysis drying Drying solvent_cryst->drying aqueous_treat->distillation Precipitate Removal drying->analysis pure_dpc High-Purity DPC analysis->pure_dpc

Caption: General workflow for the purification of this compound.

troubleshooting_purity start Low DPC Purity Detected q1 Primary Purification Method? start->q1 a1 Melt Crystallization q1->a1 Melt a2 Solvent Crystallization q1->a2 Solvent a3 Distillation q1->a3 Distill sol1 Decrease Cooling Rate Perform 2nd Stage Cryst. a1->sol1 sol2 Ensure Thorough Washing Optimize Solvent Ratio a2->sol2 sol3 Use Aqueous Pre-treatment Optimize Temp/Pressure a3->sol3 end Purity Improved sol1->end sol2->end sol3->end

Caption: Troubleshooting decision tree for low DPC purity issues.

References

Troubleshooting common issues in diphenyl carbonate melt polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the melt polymerization of diphenyl carbonate (DPC) for the synthesis of polycarbonates. The information is tailored for researchers, scientists, and professionals in drug development and materials science.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Discoloration (Yellowing) of the Final Polymer

Q1: My polycarbonate is yellow after melt polymerization. What are the potential causes and how can I prevent it?

A1: Yellowing of polycarbonate synthesized via melt polymerization is a common issue primarily caused by thermal oxidation and side reactions at the high temperatures required for the process.[1][2]

Potential Causes:

  • High Reaction Temperature: Elevated temperatures, often exceeding 250°C, can lead to thermal degradation of the polymer backbone and the formation of chromophores.[1][2]

  • Oxygen Contamination: The presence of residual oxygen in the reactor can promote oxidative degradation, resulting in yellowing.[1]

  • Side Reactions: Fries rearrangement, a common side reaction in this process, can produce byproducts that contribute to discoloration.[3]

  • Monomer Impurities: The purity of both this compound (DPC) and the diol monomer (e.g., bisphenol A) is crucial. Impurities can act as catalysts for degradation reactions.[3]

  • Catalyst Choice: Certain catalysts or catalyst concentrations can promote side reactions that lead to discoloration.[3]

Troubleshooting & Prevention Strategies:

  • Optimize Reaction Temperature: Carefully control the temperature profile. While high temperatures are necessary to drive the reaction and remove phenol, excessive temperatures should be avoided. The optimal temperature is typically in the range of 180-210°C, depending on the specific monomers and catalyst used.[4][5]

  • Ensure an Inert Atmosphere: Thoroughly purge the reactor with an inert gas, such as nitrogen or argon, before and during the initial stages of the polymerization to minimize oxygen content.[2]

  • Use High-Purity Monomers: Utilize monomers with the highest possible purity to reduce the presence of contaminants that can initiate discoloration.[3]

  • Select Appropriate Catalysts: Certain catalysts, like cesium carbonate, have been shown to produce high-molecular-weight polycarbonates with minimal discoloration at very low concentrations (e.g., 0.2 ppm).[3]

  • Add Stabilizers: Consider the addition of thermal stabilizers or antioxidants to the reaction mixture to inhibit oxidative degradation.

Logical Relationship for Troubleshooting Discoloration

cluster_causes Potential Causes cluster_solutions Solutions Problem Yellow Polycarbonate Cause1 High Temperature Problem->Cause1 Cause2 Oxygen Presence Problem->Cause2 Cause3 Side Reactions (Fries Rearrangement) Problem->Cause3 Cause4 Monomer Impurities Problem->Cause4 Cause5 Catalyst Issues Problem->Cause5 Solution1 Optimize Temperature Profile Cause1->Solution1 Solution2 Ensure Inert Atmosphere Cause2->Solution2 Solution4 Select Appropriate Catalyst Cause3->Solution4 Solution3 Use High-Purity Monomers Cause4->Solution3 Cause5->Solution4 Solution5 Add Stabilizers Solution1->Solution5

Caption: Troubleshooting logic for yellowing in polycarbonate synthesis.

Issue 2: Difficulty in Achieving High Molecular Weight

Q2: I am struggling to obtain a high molecular weight polycarbonate. What factors influence the final molecular weight?

A2: Achieving a high molecular weight is critical for the mechanical properties of polycarbonate. Several factors during the melt polymerization process can limit the chain growth.[2]

Potential Causes:

  • Inefficient Removal of Phenol: The polycondensation reaction is an equilibrium process. The efficient and continuous removal of the phenol byproduct is essential to drive the reaction towards the formation of a high molecular weight polymer.[3]

  • High Melt Viscosity: As the molecular weight increases, the viscosity of the polymer melt rises significantly.[2] This high viscosity can hinder the diffusion and removal of phenol, thereby limiting further chain growth.[3]

  • Stoichiometric Imbalance: A precise 1:1 molar ratio of the functional groups (hydroxyl and phenyl carbonate) is crucial. Any deviation can lead to a lower degree of polymerization.[3][6]

  • Catalyst Deactivation: The catalyst can lose its activity over the course of the reaction, leading to a slowdown or cessation of the polymerization before high molecular weights are reached.[7]

  • Side Reactions: Reactions like Fries rearrangement do not directly consume the end groups but can alter the polymer structure and affect properties.[3]

Troubleshooting & Prevention Strategies:

  • Optimize Vacuum and Temperature: A high vacuum (low pressure) and elevated temperature in the later stages of polymerization are necessary to facilitate the removal of phenol.[2]

  • Mechanical Agitation: Employ efficient stirring or agitation to increase the surface area of the melt, which aids in the diffusion and removal of phenol.

  • Precise Monomer Stoichiometry: Accurately weigh and charge the monomers to ensure a 1:1 molar ratio. A slight excess of this compound might be considered to compensate for any potential loss during the initial heating stages.[3][6]

  • Catalyst Selection and Concentration: Choose a catalyst with high activity and stability at the required polymerization temperatures. The optimal catalyst concentration should be determined experimentally, as excessive amounts can sometimes lead to side reactions. Zinc (II) acetylacetonate has been shown to be an effective catalyst.[4]

  • Staged Polymerization: A multi-stage process with varying temperature and pressure can be more effective. An initial lower temperature, lower vacuum stage for oligomerization, followed by a higher temperature, high vacuum stage for polycondensation.[6][8]

Experimental Workflow for Optimizing Molecular Weight

cluster_prep Preparation cluster_reaction Polymerization Stages cluster_analysis Analysis A Accurate Monomer Weighing (1:1 Molar Ratio) B Catalyst Addition A->B C Reactor Assembly & Purging (Inert Gas) B->C D Stage 1: Pre-polymerization (e.g., 180°C, Atmospheric Pressure) C->D E Stage 2: Polycondensation (Gradual Temp Increase & Pressure Decrease) D->E F Stage 3: High Vacuum (e.g., 250-280°C, <1 Torr) E->F G Sample Collection at Intervals F->G H Molecular Weight Analysis (GPC/Viscometry) G->H

Caption: Workflow for optimizing polycarbonate molecular weight.

Issue 3: High Melt Viscosity and Poor Processability

Q3: The viscosity of my polymer melt is too high, making it difficult to stir and process. What can I do?

A3: High melt viscosity is an inherent characteristic of high molecular weight polycarbonates. While desirable for final properties, it poses a significant challenge during synthesis.

Potential Causes:

  • High Molecular Weight: As intended, the primary reason for high viscosity is the successful formation of long polymer chains.

  • Low Polymerization Temperature: Insufficient temperature can lead to a very viscous melt even at moderate molecular weights, hindering further reaction and processing.[9]

  • Inefficient Reactor Design: The geometry of the reactor and the stirrer design may not be suitable for handling highly viscous materials.

Troubleshooting & Prevention Strategies:

  • Increase Temperature: Raising the temperature of the melt will decrease its viscosity.[9] However, be cautious of potential thermal degradation and discoloration.

  • Use a Suitable Reactor/Stirrer: Employ a reactor equipped with a high-torque mechanical stirrer designed for high-viscosity melts, such as a helical or anchor stirrer.

  • Consider a Two-Stage Process: As mentioned before, a lower temperature prepolymerization stage can be followed by a higher temperature stage in equipment designed to handle high viscosity.

  • Reactive Extrusion: For continuous processes, a reactive extruder can handle the high viscosity while effectively removing byproducts.

Factors Influencing Melt Viscosity

ParameterEffect on ViscosityRationale
Temperature InverseHigher temperatures increase polymer chain mobility, reducing viscosity.[9]
Molecular Weight DirectLonger polymer chains lead to more entanglements and higher viscosity.
Shear Rate InversePolycarbonate melts are typically shear-thinning; viscosity decreases at higher shear rates.

Key Experimental Protocols

General Protocol for this compound Melt Polymerization

This protocol provides a general methodology for the synthesis of polycarbonate from this compound (DPC) and bisphenol A (BPA).

Materials and Equipment:

  • High-purity this compound (DPC)

  • High-purity bisphenol A (BPA)

  • Transesterification catalyst (e.g., Zinc (II) acetylacetonate, Ti(OBu)₄, LiOH·H₂O)[2][4][6]

  • Glass reactor equipped with a mechanical stirrer, inert gas inlet, and a distillation outlet connected to a vacuum system.

  • Heating mantle with a temperature controller.

  • High-vacuum pump.

Procedure:

  • Monomer Charging: Accurately weigh equimolar amounts of DPC and BPA and add them to the reactor.

  • Catalyst Addition: Add the catalyst at the desired concentration (typically in the ppm range).

  • Inerting the System: Assemble the reactor and purge with a slow stream of dry nitrogen or argon for at least 30 minutes to remove oxygen.

  • Pre-polymerization (Oligomerization):

    • Heat the reactor to a temperature of 180-200°C under a gentle flow of inert gas.

    • Maintain these conditions with stirring for 1-2 hours. Phenol will start to distill off.

  • Polycondensation:

    • Gradually increase the temperature to 220-250°C.

    • Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure. .

  • Final Stage (High Vacuum):

    • Increase the temperature to 250-280°C and apply a high vacuum (<1 Torr).

    • Continue the reaction under these conditions for another 1-3 hours, or until the desired melt viscosity is achieved (indicated by the torque on the stirrer).

  • Termination and Recovery:

    • Remove the heat and allow the reactor to cool under an inert atmosphere.

    • Once cooled, the solid polycarbonate can be recovered.

Characterization of Polycarbonate
  • Molecular Weight: Determined by Gel Permeation Chromatography (GPC) or by measuring the inherent viscosity of a dilute polymer solution (e.g., 0.5 g/dL in chloroform at 25°C).[2]

  • Chemical Structure: Confirmed using Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).[2]

  • Thermal Properties: Glass transition temperature (Tg) and melting temperature (Tm) are measured using Differential Scanning Calorimetry (DSC). Thermal stability is assessed by Thermogravimetric Analysis (TGA).[2]

  • Color: Yellowness Index can be measured using a spectrophotometer.

References

Strategies to improve the selectivity of diphenyl carbonate formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of diphenyl carbonate (DPC), with a focus on improving selectivity. This resource is intended for researchers, scientists, and professionals in drug development and polymer chemistry.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of DPC via the transesterification of dimethyl carbonate (DMC) with phenol.

Issue Potential Causes Suggested Solutions
Low DPC Selectivity & High Anisole Formation High reaction temperatures can favor the methylation of phenol to form anisole, a common byproduct.[1] Certain catalyst types, particularly those with strong Brønsted acidity, may promote this side reaction.[2]- Optimize the reaction temperature; experiments are often conducted between 150-180°C.[3][4] - Select catalysts with higher selectivity towards transesterification over methylation. Lewis acidic catalysts are often preferred.[2] - Consider a two-step process: first, synthesize methyl phenyl carbonate (MPC) under milder conditions, then perform a disproportionation of MPC to DPC.[4]
Low Phenol Conversion The transesterification reaction is reversible and equilibrium-limited.[5] Inefficient removal of the methanol byproduct can hinder the forward reaction. The catalyst activity may be insufficient.- Employ reactive distillation to continuously remove methanol, thereby shifting the equilibrium towards product formation.[4] - Increase the molar ratio of DMC to phenol, typically in the range of 3:1 to 5:1.[3] - Screen for more active catalysts or optimize the loading of the current catalyst.
Catalyst Deactivation For heterogeneous catalysts, carbon deposition (coking) on the catalyst surface can block active sites.[4] Leaching of the active metal component into the reaction mixture can occur. For some catalysts, the active species may be consumed or change over time.[2]- For catalysts like MoO₃, regeneration can be achieved by calcination in air to burn off carbon deposits.[4] - Choose robust catalyst supports to minimize leaching. - Investigate the stability of your catalyst under the reaction conditions and consider catalysts known for good recyclability.[3]
Difficulty in Product Separation The boiling points of the reaction components (DMC, phenol, MPC, DPC) can be close, making purification by simple distillation challenging.- Utilize reduced pressure (vacuum) distillation for more efficient separation of high-boiling point products like DPC.[3] - Employ a multi-stage distillation column for better separation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the primary non-phosgene route for DPC synthesis?

A1: The most common and environmentally friendlier alternative to the traditional phosgene process is the transesterification of dimethyl carbonate (DMC) with phenol.[1][4] This method avoids the use of highly toxic phosgene.[3][4]

Q2: What is the general reaction pathway for the transesterification of DMC and phenol?

A2: The reaction proceeds in two main steps:

  • Transesterification: Dimethyl carbonate reacts with phenol to form the intermediate methyl phenyl carbonate (MPC) and methanol.

  • Disproportionation/Second Transesterification: MPC can then react in two ways to form this compound (DPC): either through self-disproportionation to yield DPC and DMC, or by reacting with another molecule of phenol to produce DPC and methanol.[4]

Q3: What are the key factors influencing the selectivity of DPC formation?

A3: The main factors are:

  • Catalyst Choice: The type of catalyst (e.g., Lewis acids, solid superacids, metal oxides) is crucial and directly impacts product selectivity.[4]

  • Reaction Temperature: Higher temperatures can lead to increased formation of the undesired byproduct, anisole.[1]

  • Reactant Ratio: The molar ratio of DMC to phenol affects the reaction equilibrium and conversion rates.[3]

  • Byproduct Removal: Efficient removal of methanol is necessary to drive the reaction towards DPC formation.[5]

Q4: How do I choose a suitable catalyst for DPC synthesis?

A4: The choice of catalyst depends on the desired reaction conditions and performance metrics.

  • Homogeneous Catalysts: Compounds like titanium alkoxides and dibutyltin oxide have shown high activity and selectivity.[4] However, their separation from the product mixture can be challenging.

  • Heterogeneous Catalysts: These are often preferred for ease of separation and recycling.[3] Examples include supported metal oxides (e.g., MoO₃/SiO₂, PbO-ZrO₂), and solid superacids.[4] The support material can also influence catalytic activity.[4]

Q5: What are typical reaction conditions for achieving good DPC selectivity?

A5: While optimal conditions vary depending on the specific catalyst used, a general starting point is:

  • Temperature: 150-180°C[3][4]

  • DMC to Phenol Molar Ratio: 3:1 to 5:1[3]

  • Pressure: Atmospheric pressure is often used, although vacuum distillation is employed for product purification.[3][4]

  • Catalyst Loading: Typically 0.1% to 10% by weight of the reactants.[3]

Quantitative Data Summary

The following tables summarize the performance of various catalytic systems in the synthesis of DPC.

Table 1: Performance of Various Catalysts in DPC Synthesis

CatalystSupportTemperature (°C)Phenol Conversion (%)DPC Selectivity (%)DPC Yield (%)Anisole Yield (%)Reference
SO₄²⁻/CMP-0Conjugated Microporous Polymer15091.3-42.8-[3]
TiCp₂Cl₂-150-18046.854.9--[4]
PbO-ZrO₂ (15.2 wt% PbO)ZrO₂-56.87 (DMC Conv.)-17.106.53[4]
α-MoO₃SBA-1618078.5 (DMC Conv.)>46.5--[4]
MgO nanosheets-180-95.7 (Transesterification Sel.)--[4]
ZnCeZrOx--47.682.5--[6]

Note: Direct comparison can be challenging due to variations in experimental conditions across different studies. "Conv." refers to conversion, and "Sel." to selectivity.

Experimental Protocols

Protocol 1: General Procedure for DPC Synthesis using a Solid Catalyst

This protocol is a generalized procedure based on common laboratory practices for DPC synthesis.[3]

  • Reactor Setup: A stirred batch reactor equipped with a heating mantle, temperature controller, and a reflux condenser is assembled.

  • Charging Reactants: The reactor is charged with phenol and dimethyl carbonate (DMC) in a specified molar ratio (e.g., 1:3).

  • Catalyst Addition: The solid catalyst (e.g., 0.8 wt% of total reactants) is added to the mixture.

  • Reaction: The mixture is heated to the desired reaction temperature (e.g., 150°C) under constant stirring. The reaction is allowed to proceed for a set duration (e.g., 2-5 hours) under reflux.

  • Catalyst Separation: After the reaction is complete, the mixture is cooled, and the solid catalyst is separated from the liquid product mixture by centrifugation or filtration.

  • Product Purification: The liquid product is subjected to reduced pressure distillation (e.g., under a vacuum of 5 mmHg) to separate the unreacted starting materials and the intermediate MPC, and to isolate the final DPC product.

Visualizations

DPC_Synthesis_Pathway Reaction Pathway for DPC Synthesis cluster_step1 Step 1: Transesterification cluster_step2 Step 2: DPC Formation cluster_side_reaction Side Reaction DMC Dimethyl Carbonate (DMC) MPC Methyl Phenyl Carbonate (MPC) DMC->MPC + Phenol Anisole Anisole (Byproduct) DMC->Anisole + Phenol (High Temp) Phenol Phenol Phenol->MPC Phenol->Anisole DPC This compound (DPC) MPC->DPC + Phenol Methanol Methanol MPC->Methanol - Methanol DPC->Methanol - Methanol

Caption: Reaction pathway for this compound synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Low DPC Selectivity start Start: Low DPC Selectivity check_anisole High Anisole Formation? start->check_anisole reduce_temp Reduce Reaction Temperature check_anisole->reduce_temp Yes check_conversion Low Phenol Conversion? check_anisole->check_conversion No change_catalyst Consider Catalyst with Higher Selectivity reduce_temp->change_catalyst change_catalyst->check_conversion optimize_ratio Increase DMC:Phenol Ratio check_conversion->optimize_ratio Yes check_catalyst_activity Check Catalyst Activity/Deactivation check_conversion->check_catalyst_activity No improve_methanol_removal Improve Methanol Removal (e.g., Reactive Distillation) optimize_ratio->improve_methanol_removal improve_methanol_removal->check_catalyst_activity regenerate_catalyst Regenerate or Replace Catalyst check_catalyst_activity->regenerate_catalyst Yes end End: Improved Selectivity check_catalyst_activity->end No regenerate_catalyst->end

Caption: Troubleshooting workflow for low DPC selectivity.

References

Validation & Comparative

A Comparative Guide to Catalysts in Diphenyl Carbonate Synthesis: Homogeneous vs. Heterogeneous Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of diphenyl carbonate (DPC), a key precursor in the production of polycarbonates, is of paramount importance. The choice of catalyst—homogeneous or heterogeneous—is a critical factor influencing reaction efficiency, product purity, and process sustainability. This guide provides an objective comparison of the performance of these two catalytic systems, supported by experimental data, detailed methodologies, and visual representations of the underlying processes.

The synthesis of DPC is primarily achieved through the transesterification of phenol with dimethyl carbonate (DMC). This process involves two main reactions: the formation of methyl phenyl carbonate (MPC) from DMC and phenol, followed by the disproportionation of MPC or its further transesterification with phenol to yield DPC and methanol. The catalyst plays a pivotal role in accelerating these reactions and influencing the selectivity towards the desired product.

Performance Comparison: A Quantitative Overview

The efficacy of homogeneous and heterogeneous catalysts can be evaluated based on several key performance indicators, including conversion of reactants, selectivity towards DPC, and the overall yield of the product. The following tables summarize experimental data from various studies, offering a clear comparison of their performance under different reaction conditions.

Homogeneous Catalysts: Performance Data

Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity due to the excellent accessibility of their active sites. Common examples include organometallic compounds of tin, titanium, and rare-earth metals.

CatalystReactantsTemperature (°C)Time (h)DMC Conversion (%)DPC Selectivity (%)DPC Yield (%)Reference
Dibutyltin oxideDMC, Phenol180--8843[1]
TiCp₂Cl₂DMC, Phenol150-1801046.8 (Phenol Conv.)54.9-[1]
DiiodosamariumDMC, Phenol--52.8 (Phenol Conv.)-22.8[1]
Tetra-n-butyl orthotitanate (Ti(OC₂H₅)₄)DMC, Phenyl Acetate-----[2]
Heterogeneous Catalysts: Performance Data

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid or gas phase reaction. This characteristic offers significant advantages in terms of catalyst separation and reusability. Various metal oxides and supported metal catalysts have been investigated for DPC synthesis.

CatalystReactantsTemperature (°C)Time (h)DMC Conversion (%)DPC Selectivity (%)DPC Yield (%)Reference
PbO-ZrO₂DMC, Phenol2002.576.6 (MPC Conv.)99.3-[1]
Pb-Zn composite oxideDMC, Phenol----45.6[1][3]
MoO₃/SiO₂DMC, Phenol----17[1]
MgO nanosheetsDMC, Phenol18013-95.7-[1]
V₂O₅DMC, Phenol-942.0 (Phenol Conv.)-40.1 (Total Yield)[1]
Zn₄O[(O₂C)-C₆H₄-(CO₂)]₃ (MOF)DMC, Phenol150-1801255.993.625.3[4]
V-Cu oxideDMC, Phenol150-180937.0 (Phenol Conv.)96.8-[5]

Experimental Protocols: A Closer Look at the Methodology

The following sections provide a generalized overview of the experimental procedures for DPC synthesis using both homogeneous and heterogeneous catalysts.

Homogeneous Catalysis: Experimental Protocol

A typical experimental setup for DPC synthesis using a homogeneous catalyst involves a batch reactor equipped with a stirrer, a heating mantle, and a condenser.

  • Reactant and Catalyst Charging: The reactor is charged with phenol, dimethyl carbonate (DMC), and the homogeneous catalyst (e.g., dibutyltin oxide). The molar ratio of the reactants is a critical parameter that is often optimized.

  • Reaction Execution: The reaction mixture is heated to the desired temperature (typically 150-200°C) and stirred continuously for a specified duration (ranging from a few hours to over ten hours). The reaction is often carried out under an inert atmosphere (e.g., nitrogen) to prevent side reactions.

  • Product Separation and Analysis: After the reaction is complete, the mixture is cooled down. The separation of the product (DPC) and unreacted starting materials from the homogeneous catalyst can be challenging and often requires techniques like distillation or extraction. The product composition is typically analyzed using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Heterogeneous Catalysis: Experimental Protocol

The protocol for heterogeneous catalysis shares similarities with the homogeneous approach but differs significantly in the catalyst handling and separation stages.

  • Catalyst Preparation and Activation: The solid heterogeneous catalyst (e.g., a mixed metal oxide) is often prepared via methods like co-precipitation or impregnation, followed by calcination at a specific temperature to achieve the desired active phase.

  • Reactant and Catalyst Charging: The reactor is loaded with phenol, DMC, and the pre-activated heterogeneous catalyst.

  • Reaction Execution: The reaction is carried out under similar conditions of temperature and pressure as in the homogeneous system. Continuous stirring is essential to ensure good contact between the reactants and the solid catalyst.

  • Catalyst Separation and Product Recovery: A key advantage of heterogeneous catalysis is the ease of catalyst separation. After the reaction, the solid catalyst can be easily recovered by simple filtration or centrifugation. The liquid product mixture can then be purified by distillation.

  • Catalyst Reusability Studies: The recovered catalyst is typically washed with a suitable solvent, dried, and then reused in subsequent reaction cycles to evaluate its stability and long-term performance.

Visualizing the Processes: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the reaction pathway and the experimental workflows for both catalytic systems.

DPC_Synthesis_Pathway cluster_products Products DMC Dimethyl Carbonate (DMC) MPC Methyl Phenyl Carbonate (MPC) DMC->MPC + Phenol Phenol Phenol Phenol->MPC DPC This compound (DPC) MPC->DPC + Phenol MPC:n->DPC:s or Disproportionation Methanol Methanol

Caption: Reaction pathway for the synthesis of this compound (DPC).

Catalysis_Workflows cluster_homogeneous Homogeneous Catalysis Workflow cluster_heterogeneous Heterogeneous Catalysis Workflow h_start Start h_reactants Charge Reactants & Homogeneous Catalyst h_start->h_reactants h_reaction Reaction h_reactants->h_reaction h_separation Product Separation (Distillation/Extraction) h_reaction->h_separation h_product Purified DPC h_separation->h_product h_catalyst_waste Catalyst in Waste Stream h_separation->h_catalyst_waste h_end End h_product->h_end het_start Start het_reactants Charge Reactants & Heterogeneous Catalyst het_start->het_reactants het_reaction Reaction het_reactants->het_reaction het_separation Catalyst Separation (Filtration) het_reaction->het_separation het_product_purification Product Purification (Distillation) het_separation->het_product_purification het_catalyst_recycle Catalyst Recycle het_separation->het_catalyst_recycle het_product Purified DPC het_product_purification->het_product het_end End het_product->het_end het_catalyst_recycle->het_reactants

Caption: Experimental workflows for DPC synthesis.

Conclusion: Choosing the Right Catalyst

The choice between homogeneous and heterogeneous catalysts for DPC synthesis involves a trade-off between activity, selectivity, and process practicality.

  • Homogeneous catalysts often demonstrate higher activity and can lead to high yields of DPC. However, the major drawback lies in the difficult and often energy-intensive separation of the catalyst from the product stream, which can lead to product contamination and catalyst loss.

  • Heterogeneous catalysts , while sometimes exhibiting lower activity compared to their homogeneous counterparts, offer significant advantages in terms of easy separation and reusability.[6] This simplifies the downstream processing, reduces waste, and can lead to a more cost-effective and environmentally friendly process.[7] The stability and ability to be recycled are crucial factors for industrial applications.[8]

Recent research efforts are focused on developing highly active and stable heterogeneous catalysts that can match the performance of homogeneous systems while retaining their inherent process advantages. The selection of an optimal catalyst will ultimately depend on the specific requirements of the process, including desired purity of DPC, economic considerations, and environmental regulations.

References

A Comparative Guide to Purity Assessment of Synthesized Diphenyl Carbonate: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and polymer chemistry, ensuring the purity of synthesized compounds is paramount. Diphenyl carbonate (DPC), a key monomer in the production of polycarbonates and a greener alternative to phosgene, requires rigorous purity analysis to guarantee the quality and performance of the final polymer products.[1][2] This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the purity assessment of synthesized DPC, supported by experimental data and detailed protocols.

The non-phosgene synthesis of DPC, typically through the transesterification of phenol and dimethyl carbonate (DMC), can result in several impurities that may affect polymerization reactions and the properties of the resulting polycarbonate.[1][3] Common impurities include starting materials like phenol, intermediates such as methyl phenyl carbonate (MPC), and by-products like anisole, phenyl salicylate, phenyl 4-hydroxybenzoate, and xanthone.[1] Accurate and sensitive analytical methods are crucial for the detection and quantification of these trace impurities.[1]

GC-MS Analysis for Purity Assessment

Gas Chromatography-Mass Spectrometry is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound and its expected impurities.[4] It offers high separation efficiency and definitive identification based on mass spectra.

The following table summarizes the validation data for a gas chromatography method with flame ionization detection (GC-FID), which demonstrates the quantitative capabilities that are also applicable to GC-MS for the analysis of DPC and its by-products.

ParameterThis compound (DPC)Phenyl SalicylatePhenyl 4-hydroxybenzoateXanthone
Linearity (r) ≥0.9997≥0.9997≥0.9997≥0.9997
Concentration Range 1.0 - 500 µg/mL1.0 - 500 µg/mL1.0 - 500 µg/mL1.0 - 500 µg/mL
Detection Limit ~0.11 - 0.18 µg/mL~0.11 - 0.18 µg/mL~0.11 - 0.18 µg/mL~0.11 - 0.18 µg/mL
Quantitation Limit ~0.44 - 0.72 µg/mL~0.44 - 0.72 µg/mL~0.44 - 0.72 µg/mL~0.44 - 0.72 µg/mL
Relative Standard Deviation 0.5% - 4.4%0.5% - 4.4%0.5% - 4.4%0.5% - 4.4%
Spiked Recovery 91.5% - 105.6%91.5% - 105.6%91.5% - 105.6%91.5% - 105.6%
Data adapted from a study on the quantitative analysis of DPC and its by-products by GC-FID.[1]

This protocol outlines the steps for the qualitative and quantitative analysis of synthesized this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound sample.

  • Dissolve the sample in a suitable volatile solvent, such as acetone or dichloromethane, to a final concentration of about 10 µg/mL.[5]

  • If necessary, centrifuge the sample to remove any particulate matter.[5]

  • Transfer the supernatant to a 1.5 mL glass autosampler vial.[5]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 or similar.

  • Mass Spectrometer: Agilent 5973 or similar.

  • Column: HP-5MS (30 m x 0.32 mm x 0.25 µm) or equivalent 5% phenyl methyl siloxane column.[1]

  • Carrier Gas: Helium with a constant flow rate of 0.8 mL/min.[1]

  • Injection Port Temperature: 260°C.[1]

  • Injection Mode: Split (split ratio of 50:1).[1]

  • Injection Volume: 0.2 µL.[1]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 280°C.

    • Hold: Maintain at 280°C for 5 minutes.[1]

  • Mass Spectrometer Conditions:

    • Ionization Source: Electron Ionization (EI).[1]

    • Electron Energy: 70 eV.[1]

    • Ion Source Temperature: 230°C.[1]

    • Transfer Line Temperature: 280°C.[1]

    • Mass Scan Range: 20–450 amu.[1]

3. Data Analysis:

  • Qualitative Analysis: Identify this compound and any impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantitative Analysis: Create a calibration curve using standards of this compound and known impurities. Calculate the concentration of each compound in the sample based on its peak area relative to the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh DPC Sample dissolve Dissolve in Solvent weigh->dissolve transfer Transfer to Vial dissolve->transfer inject Inject Sample transfer->inject separate GC Separation inject->separate detect MS Detection separate->detect qual Qualitative ID detect->qual quant Quantitative Analysis detect->quant report Generate Report qual->report quant->report

Caption: Experimental workflow for GC-MS purity analysis of this compound.

Purity_Assessment_Logic synthesis DPC Synthesis (Transesterification) crude Crude DPC Product synthesis->crude impurities Potential Impurities (Phenol, MPC, Anisole, etc.) crude->impurities purification Purification Step (e.g., Distillation) crude->purification purified Purified DPC purification->purified analysis Purity Analysis (GC-MS) purified->analysis decision Purity Specification Met? analysis->decision pass High-Purity DPC decision->pass Yes fail Further Purification Required decision->fail No fail->purification

Caption: Logical relationship in the purity assessment of synthesized DPC.

Alternative Method: High-Performance Liquid Chromatography (HPLC)

HPLC is another robust technique for purity assessment, particularly suitable for non-volatile or thermally labile compounds.[4][6] While DPC is amenable to GC, HPLC offers a complementary approach.

The following table outlines the typical performance characteristics of an HPLC method for the analysis of DPC and related compounds.

ParameterThis compound (DPC) & Related Compounds
Linearity (R²) ≥0.9993
Concentration Range 5 - 25 µg/mL
Reproducibility (RSD) Good, with low variability in retention time and peak area
Data adapted from a technical report on the analysis of Bisphenol A and this compound in polycarbonate.[2]

This protocol provides a general guideline for the HPLC analysis of this compound.

1. Sample Preparation:

  • Accurately weigh and dissolve the synthesized DPC sample in a suitable solvent, such as methanol, to a known concentration (e.g., 100 µg/mL).[7]

  • Prepare a series of calibration standards by diluting the stock solution.[7]

  • Filter the sample and standards through a 0.45 µm syringe filter before analysis.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A suitable reversed-phase column, such as a C18 column.

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water is commonly used.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 40°C).

  • Detection Wavelength: Monitor at a suitable wavelength for DPC and expected impurities (e.g., 210 nm or 254 nm).

  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • Identify and quantify DPC and impurities by comparing their retention times and peak areas to those of the calibration standards.

Comparison of GC-MS and HPLC for DPC Purity Analysis

FeatureGC-MSHPLC
Principle Separation based on volatility and polarity in a gaseous mobile phase.Separation based on polarity and interactions with a liquid mobile phase.
Compound Suitability Ideal for volatile and thermally stable compounds like DPC and its common impurities.[4]Suitable for a broader range of compounds, including less volatile and thermally sensitive ones.[4]
Separation Efficiency Generally offers higher resolution and narrower peaks due to the use of long capillary columns.[6]Good separation efficiency, but may be lower than capillary GC for some compounds.
Identification Provides definitive identification through mass spectral libraries.Identification is based on retention time, requiring reference standards. Coupling with MS (LC-MS) enhances identification.
Sensitivity & Detection High sensitivity, with detection limits often in the sub-µg/mL range.[1]Sensitivity depends on the detector used (UV, DAD, MS) and the chromophores of the analytes.
Sample Preparation Requires dissolution in a volatile organic solvent. Derivatization may be needed for non-volatile impurities.Dissolution in the mobile phase or a compatible solvent. Generally straightforward for solid samples.[6]
Analysis Time Can be very fast, with modern methods completing in under 15 minutes.Analysis times can be longer, though UHPLC can significantly reduce run times.[7]

Conclusion

For the purity assessment of synthesized this compound, GC-MS is the superior technique due to its high separation efficiency, excellent sensitivity, and the definitive identification of volatile and semi-volatile impurities provided by mass spectrometry. The common impurities expected from the transesterification synthesis of DPC are well-suited for GC analysis.

HPLC serves as a valuable alternative and complementary method. It is particularly useful if non-volatile or thermally labile impurities are suspected. The choice between the two techniques will ultimately depend on the specific impurities of interest, the available instrumentation, and the desired level of analytical detail. For comprehensive quality control, employing both techniques can provide a more complete purity profile of the synthesized this compound.

References

Validation of diphenyl carbonate synthesis methods for industrial scale-up

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diphenyl carbonate (DPC) is a crucial intermediate in the production of polycarbonates, a class of high-performance thermoplastics. The demand for environmentally friendly and economically viable DPC synthesis methods has driven significant research and development in recent years. This guide provides a comprehensive comparison of the principal industrial-scale synthesis methods for this compound, offering insights into their performance, supported by experimental data.

Comparison of Key Industrial Synthesis Methods

The industrial production of this compound is dominated by a few key methodologies, each with distinct advantages and disadvantages. The traditional phosgene route is being progressively replaced by greener alternatives due to safety and environmental concerns.

Method Overall Reaction Key Advantages Key Disadvantages Typical Yield Purity
Phosgenation of Phenol 2 C₆H₅OH + COCl₂ → (C₆H₅O)₂CO + 2 HClMature and well-established process.[1][2]Use of highly toxic and corrosive phosgene.[1][3]HighHigh
Transesterification of Dimethyl Carbonate (DMC) with Phenol CH₃OCO₂CH₃ + 2 C₆H₅OH → (C₆H₅O)₂CO + 2 CH₃OHPhosgene-free, "green" process.[1]Unfavorable reaction kinetics and thermodynamics.[4] Potential for side reactions like methylation of phenol to form anisole.[4]Varies with catalyst and conditions (see catalyst data below)High, with appropriate purification.[5]
Oxidative Carbonylation of Phenol 2 C₆H₅OH + CO + ½ O₂ → (C₆H₅O)₂CO + H₂OAvoids the use of phosgene.[4][6]Requires a catalyst system, often based on precious metals like palladium.[6]Can reach up to 43.5% with specific catalysts.[7]High selectivity (up to 99.6%) has been reported.[7]
Synthesis from Urea and Phenol CO(NH₂)₂ + 2 C₆H₅OH → (C₆H₅O)₂CO + 2 NH₃Utilizes inexpensive and readily available raw materials.[8]Can involve multiple reaction steps and intermediates.Data not readily available for industrial scale.Data not readily available for industrial scale.

In-depth Look: The Transesterification of DMC with Phenol

The transesterification of dimethyl carbonate with phenol is the most promising green alternative to the phosgene process and has been the subject of extensive research, particularly concerning catalyst development.[1] This process typically occurs in two steps: the formation of methyl phenyl carbonate (MPC) followed by its disproportionation to this compound and dimethyl carbonate.[1]

Performance of Various Catalysts in Transesterification

The choice of catalyst is critical to the efficiency of the transesterification process. Both homogeneous and heterogeneous catalysts have been investigated.

Catalyst System DMC Conversion (%) DPC Selectivity (%) DPC Yield (%) Reaction Temperature (°C) Reference
Homogeneous Catalysts
Titanium Alkoxides----Preferred homogeneous catalyst in some industrial processes.[9]
TiCp₂Cl₂46.8 (Phenol Conversion)54.9-150-180[1]
Heterogeneous Catalysts
PbO-ZrO₂76.6 (MPC Conversion)99.3-200[1]
SBA-16/α-MoO₃78.5>46.5-180[1]
MgO Nanosheets-95.7-180[1]
V₂O₅42.0 (Phenol Conversion)-40.1 (Total Yield of MPC and DPC)-[1]
Hexagonal Mg(OH)₂ Nanoflakes-92.3-180[10]
O₂-promoted PbO/MgO--26.6-[11]
MoO₃/SiO₂--17-[1]
Zn-Ti-O Nanoplates--13205[12]

Note: Direct comparison is challenging due to variations in experimental conditions and reported metrics (e.g., DMC vs. phenol vs. MPC conversion).

Experimental Protocols

Phosgenation of Phenol (General Procedure)

The phosgenation of phenol involves reacting phenol with phosgene, typically in the presence of a base like sodium hydroxide to neutralize the hydrochloric acid byproduct.[1][3]

Workflow:

  • Phenol is dissolved in a suitable solvent, often with an aqueous solution of sodium hydroxide to form sodium phenoxide.

  • Phosgene gas is then introduced into the reaction mixture under controlled temperature and pressure.

  • The reaction is typically carried out in a two-phase system (e.g., water and an organic solvent like dichloromethane) to facilitate the reaction and separation.[3]

  • After the reaction is complete, the organic layer containing the this compound is separated.

  • The product is then purified, usually by distillation, to remove unreacted starting materials and byproducts.

Transesterification of Dimethyl Carbonate with Phenol (General Procedure)

This process involves the reaction of dimethyl carbonate with phenol in the presence of a catalyst.[1]

Workflow:

  • Dimethyl carbonate, phenol, and the chosen catalyst are charged into a reactor.

  • The mixture is heated to the desired reaction temperature, typically between 150°C and 220°C.

  • The reaction is often carried out in a reactive distillation column to continuously remove the methanol byproduct, which drives the equilibrium towards the formation of products.[13]

  • The reaction proceeds in two main steps:

    • DMC + Phenol ⇌ Methyl Phenyl Carbonate (MPC) + Methanol

    • 2 MPC ⇌ DPC + DMC or MPC + Phenol ⇌ DPC + Methanol[1]

  • The product stream is then subjected to a series of purification steps, including distillation, to separate DPC from unreacted starting materials, MPC, and catalyst residues.[5]

Oxidative Carbonylation of Phenol (General Procedure)

This method involves the reaction of phenol with carbon monoxide and an oxidizing agent in the presence of a catalyst system.[6]

Workflow:

  • Phenol, a palladium-based catalyst, a co-catalyst (e.g., a manganese or cobalt salt), and a solvent are loaded into a high-pressure reactor.[6]

  • The reactor is pressurized with carbon monoxide and an oxygen-containing gas.

  • The reaction is carried out at elevated temperatures and pressures.

  • The catalytic cycle involves the oxidation of the palladium catalyst, which then reacts with phenol and carbon monoxide to form DPC, regenerating the reduced form of the catalyst. The co-catalyst facilitates the re-oxidation of the palladium catalyst by the oxidizing agent.[6]

  • After the reaction, the catalyst is separated, and the this compound is purified from the reaction mixture.

Visualizing the Synthesis Pathways

Phosgenation of Phenol

Phosgenation Phenol Phenol (C₆H₅OH) reaction Phosgenation Phenol->reaction Phosgene Phosgene (COCl₂) Phosgene->reaction NaOH NaOH NaOH->reaction Catalyst/Base neutralization Neutralization NaOH->neutralization DPC This compound ((C₆H₅O)₂CO) HCl HCl HCl->neutralization NaCl NaCl H2O H₂O reaction->DPC reaction->HCl neutralization->NaCl neutralization->H2O

Caption: Reaction pathway for the phosgenation of phenol.

Transesterification of Dimethyl Carbonate with Phenol

Transesterification cluster_step1 Step 1: MPC Formation cluster_step2 Step 2: DPC Formation (Disproportionation) DMC Dimethyl Carbonate (DMC) reaction1 Transesterification DMC->reaction1 Phenol1 Phenol Phenol1->reaction1 Catalyst1 Catalyst Catalyst1->reaction1 MPC Methyl Phenyl Carbonate (MPC) MPC2 Methyl Phenyl Carbonate (MPC) MPC->MPC2 Methanol1 Methanol reaction1->MPC reaction1->Methanol1 reaction2 Disproportionation MPC2->reaction2 Catalyst2 Catalyst Catalyst2->reaction2 DPC This compound (DPC) DMC2 Dimethyl Carbonate (DMC) reaction2->DPC reaction2->DMC2

Caption: Two-step transesterification pathway for DPC synthesis.

Oxidative Carbonylation of Phenol

Oxidative_Carbonylation Phenol Phenol Reaction Oxidative Carbonylation Phenol->Reaction CO Carbon Monoxide (CO) CO->Reaction Oxygen Oxygen (O₂) Oxygen->Reaction Catalyst_System Catalyst System (e.g., Pd-based) Catalyst_System->Reaction DPC This compound Water Water (H₂O) Reaction->DPC Reaction->Water

Caption: Oxidative carbonylation route to this compound.

References

Comparative Guide to the Kinetic Studies of Diphenyl Carbonate Formation via Transesterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of kinetic studies on the formation of diphenyl carbonate (DPC) through the transesterification of dimethyl carbonate (DMC) with phenol. The synthesis of DPC is a critical step in the production of polycarbonates, engineering plastics with widespread applications. Understanding the reaction kinetics is paramount for process optimization, catalyst development, and reactor design. This document summarizes key quantitative data, details experimental methodologies, and visualizes the reaction pathway and experimental workflow.

Reaction Pathway and Mechanism

The transesterification of dimethyl carbonate with phenol to produce this compound is a two-step reversible reaction. The first step involves the formation of an intermediate, methyl phenyl carbonate (MPC). In the second step, MPC reacts with another molecule of phenol to yield DPC and methanol. Alternatively, MPC can undergo disproportionation to form DPC and DMC.

Reaction_Pathway cluster_step1 Step 1: Transesterification cluster_step2a Step 2a: Transesterification cluster_step2b Step 2b: Disproportionation DMC Dimethyl Carbonate (DMC) MPC Methyl Phenyl Carbonate (MPC) DMC->MPC + Phenol Phenol1 Phenol Methanol1 Methanol DPC This compound (DPC) MPC->DPC + Phenol Phenol2 Phenol Methanol2 Methanol DMC_disp Dimethyl Carbonate (DMC) Reaction1 DMC + Phenol <=> MPC + Methanol Reaction2a MPC + Phenol <=> DPC + Methanol MPC_disp 2 MPC DPC_disp DPC MPC_disp->DPC_disp Reaction2b 2 MPC <=> DPC + DMC

Caption: General reaction pathway for the formation of this compound.

Comparative Kinetic Data

The following tables summarize kinetic parameters and catalyst performance data from various studies. These values are crucial for comparing the efficacy of different catalytic systems and reaction conditions.

Table 1: Comparison of Kinetic Parameters for DPC Formation

CatalystReaction StepRate Constant (k)Activation Energy (Ea) (kJ/mol)Pre-exponential Factor (A)Temperature (°C)Reference
Titanium(n-butoxide)DMC + Phenol -> MPC + Methanol-73.52.42 x 10⁸ s⁻¹160-200[1]
Titanium(n-butoxide)MPC + Phenol -> DPC + Methanol-59.96.61 x 10⁶ s⁻¹160-200[1]
LHHW ModelOverall-39.89--[2]
Tetra-n-butyl orthotitanateOverall----[3]

Table 2: Performance of Various Catalysts in DPC Synthesis

CatalystPhenol Conversion (%)DPC Selectivity (%)MPC Selectivity (%)Reaction ConditionsReference
TiCp₂Cl₂46.854.943.4150-180°C, 10 h, Phenol/DMC = 1[4]
Lead acetate trihydrate24.823.576.5Optimized conditions[4]
V₂O₅42.0 (total yield 40.1%)--Catalyst: 1.6 wt%, DMC/Phenol = 1.5, 9 h[4]
MgO nanosheets-95.7 (transesterification selectivity)-180°C, 13 h, Phenol/DMC = 2, Catalyst: 0.2 wt%[4]
15.2 wt% PbO-ZrO₂76.6 (MPC conversion)99.3-200°C, 2.5 h, 1.2 g catalyst[4]
O₂-promoted PbO/MgO-26.6 (yield)10.0 (yield)-[5]
TiO₂/SiO₂-High (liquid phase)--[6]

Experimental Protocols

A typical experimental setup for studying the kinetics of DPC formation involves a batch or continuous reactor system. The following outlines a general methodology.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactant_Prep Reactant & Catalyst Preparation Reactor_Setup Reactor Assembly & Inerting Reactant_Prep->Reactor_Setup Heating Heating to Reaction Temperature Reactor_Setup->Heating Sampling Periodic Sampling Heating->Sampling Quenching Sample Quenching Sampling->Quenching GC_Analysis Gas Chromatography (GC) Analysis Quenching->GC_Analysis Data_Processing Data Processing & Kinetic Modeling GC_Analysis->Data_Processing

Caption: A typical experimental workflow for a kinetic study of DPC formation.

Detailed Methodology
  • Reactor Setup: Experiments are commonly conducted in a stirred batch reactor made of stainless steel or glass, equipped with temperature and pressure controls.[7] For studies involving reactive distillation, a specialized column is used.[3][8] The reactor is typically purged with an inert gas like nitrogen to eliminate air and moisture.

  • Reactant and Catalyst Loading: Dimethyl carbonate, phenol, and the catalyst are charged into the reactor. The molar ratio of reactants and the catalyst concentration are varied depending on the experimental design.[4][7]

  • Reaction Conditions: The reactor is heated to the desired temperature, typically ranging from 160°C to 200°C.[7] The pressure is maintained at a specific level, often autogenous pressure. The reaction mixture is continuously stirred to ensure homogeneity.

  • Sampling and Analysis: Samples are withdrawn from the reactor at regular intervals throughout the experiment. To stop the reaction, the samples are immediately cooled or quenched. The composition of the samples (DMC, phenol, MPC, DPC, and methanol) is analyzed, most commonly by gas chromatography (GC) equipped with a flame ionization detector (FID). An internal standard is often used for accurate quantification.

  • Kinetic Modeling: The concentration-time data obtained from the GC analysis are used to determine the reaction rates. These data are then fitted to a suitable kinetic model (e.g., pseudo-second-order, Langmuir-Hinshelwood-Hougen-Watson) to calculate the rate constants and activation energies.[2][8]

Comparison of Alternatives

The transesterification route for DPC synthesis is considered a "green" alternative to the traditional phosgene process, which involves highly toxic and corrosive phosgene gas. Within the transesterification method, various catalytic systems offer different advantages and disadvantages.

  • Homogeneous Catalysts: Catalysts like titanium alkoxides and organotin compounds show high activity.[1][8] However, their separation from the product mixture can be challenging and may lead to product contamination.

  • Heterogeneous Catalysts: Solid catalysts such as mixed metal oxides (e.g., PbO-ZrO₂, TiO₂/SiO₂) and supported catalysts offer the significant advantage of easy separation and reusability.[4][5][6] Their activity and stability can vary widely depending on the support, active metal, and preparation method. Current research focuses on developing highly active, selective, and stable heterogeneous catalysts to improve the economic viability and environmental footprint of the DPC production process. The use of reactive distillation is another key area of research, as it can enhance conversion by continuously removing the methanol byproduct, thereby shifting the reaction equilibrium towards the products.[3][8]

References

Benchmarking different purification techniques for diphenyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving high-purity diphenyl carbonate (DPC) is critical for the successful synthesis of polycarbonates and other high-performance polymers. The choice of purification technique directly impacts the final product's quality, influencing properties such as color, thermal stability, and molecular weight. This guide provides an objective comparison of common DPC purification methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable technique for your specific needs.

Performance Comparison of Purification Techniques

The selection of a purification method for this compound is a trade-off between desired purity, yield, process complexity, and scalability. Below is a summary of key performance indicators for three widely used techniques: recrystallization, distillation, and fractional melt crystallization.

Purification TechniqueStarting Material Purity (%)Final Purity (%)Yield (%)Key AdvantagesKey Disadvantages
Recrystallization 70.0 - 95.099.5 - 99.793.0 - 95.2Simple setup, effective for removing a wide range of impurities.Solvent removal required, potential for solvent inclusion in crystals.
Distillation (Reactive) (In-situ synthesis)> 99.5(Varies with reaction)Combines synthesis and purification, potentially reducing process steps.High energy consumption, potential for thermal degradation of the product.
Fractional Melt Crystallization > 70.0> 99.9HighNo solvent required, highly effective for achieving ultra-high purity.Requires specialized equipment, may be less effective for eutectic-forming mixtures.

Experimental Protocols

Detailed methodologies for each purification technique are provided below. These protocols are based on established laboratory and industrial practices.

Recrystallization

This method leverages the differences in solubility between this compound and impurities in a selected solvent system at varying temperatures.

Protocol for Watering-Out Recrystallization:

  • Dissolution: Melt crude this compound (e.g., 80.0g with a purity of 70.0-95.0%) at approximately 72°C.[1] To the molten DPC, add a suitable organic solvent, such as absolute ethanol (e.g., 130.0-150.0g), and stir until a homogenous solution is formed.[1] The dissolution can be facilitated by heating in a water bath at around 55°C.[1]

  • Crystallization Induction: To the DPC solution, add a non-solvent, such as water (e.g., 50.0-55.0g), to induce crystallization.[1]

  • Cooling and Crystal Growth: Gradually cool the mixture to a lower temperature, for instance, 5°C, and allow it to stand for approximately 15 minutes to promote complete crystal formation.[1] For optimal results, crystallization should be performed at a temperature below 15°C.[2]

  • Isolation and Drying: Collect the DPC crystals by filtration. The crystals are then dried to remove any residual solvent, yielding needle-shaped crystals.[1]

Distillation

While reactive distillation is common for the synthesis and purification of DPC, vacuum distillation can be employed to purify crude DPC.

General Protocol for Vacuum Distillation:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a distillation flask, a condenser, a receiving flask, and a vacuum source.

  • Charging the Flask: Charge the distillation flask with crude this compound.

  • Vacuum Application: Gradually apply a vacuum to the system.

  • Heating: Heat the distillation flask to the boiling point of this compound under the applied vacuum. The boiling point of DPC is 302°C at atmospheric pressure, but this is significantly reduced under vacuum, which helps to prevent thermal degradation.

  • Fraction Collection: Collect the this compound distillate in the receiving flask. The product specification for DPC is often set at 99.5 mol% for industrial applications.[3]

Fractional Melt Crystallization

This technique relies on the fractional melting of a crystallized mass, where impurities are concentrated in the initial melt fractions.

Protocol for Fractional Melt Crystallization:

  • Melt and Crystallization: Melt the crude this compound (with a DPC content of over 70%) and then cool it in a crystallizer tube.[4][5] The cooling can be performed at a controlled rate, for example, 2.0°C/h.[4] At a temperature slightly below the melting point of pure DPC (e.g., 76.8°C), seed the melt with some DPC crystals to initiate crystallization.[4][5] Continue cooling until a solid crystalline mass is formed.[4][5]

  • Fractional Melting: Begin a slow, controlled heating of the crystallized mass. The heating rate can be in the range of 0.1 to 20°C/h.[5]

  • Impurity Removal: The initial fractions of the melt will be rich in impurities and are collected separately.

  • Pure Fraction Collection: As the temperature increases and approaches the melting point of pure DPC (78-82°C), the subsequent melt fractions will contain highly purified this compound.[4]

Purity Analysis

The purity of the resulting this compound can be determined using High-Performance Liquid Chromatography (HPLC).

General HPLC Protocol:

  • Column: A reverse-phase column such as Newcrom R1 can be used.[6]

  • Mobile Phase: A mixture of acetonitrile, water, and an acid like phosphoric acid is a suitable mobile phase.[6] For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[6]

  • Detection: UV detection is appropriate for this compound.

  • Quantification: The concentration of DPC and any impurities can be determined by comparing the peak areas to those of analytical standards.[7]

Experimental Workflow

The general workflow for the purification of this compound can be visualized as a series of steps starting from the crude product and leading to a highly purified material. The choice of the specific path depends on the desired final purity and the available resources.

DPC_Purification_Workflow cluster_input Starting Material cluster_purification Purification Methods cluster_analysis Quality Control cluster_output Final Product Crude_DPC Crude this compound Recrystallization Recrystallization Crude_DPC->Recrystallization Distillation Distillation Crude_DPC->Distillation Melt_Crystallization Fractional Melt Crystallization Crude_DPC->Melt_Crystallization Analysis Purity Analysis (e.g., HPLC) Recrystallization->Analysis Distillation->Analysis Melt_Crystallization->Analysis Pure_DPC High-Purity this compound Analysis->Pure_DPC

Caption: A generalized workflow for the purification of this compound.

References

A Comparative Guide to Novel Catalysts for the Direct Synthesis of Diphenyl Carbonate from CO2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of catalyst performance with supporting experimental data for the direct synthesis of diphenyl carbonate (DPC) from carbon dioxide (CO2) and phenol.

The direct synthesis of this compound (DPC) from CO2 and phenol is a highly attractive, environmentally friendly alternative to the traditional phosgene-based route. This greener approach utilizes a renewable and non-toxic C1 source, aligning with the principles of sustainable chemistry. The development of efficient and robust catalysts is paramount to the viability of this process. This guide provides a comparative evaluation of several promising novel catalysts, presenting key performance data, detailed experimental protocols, and visual representations of the catalytic process.

Performance Comparison of Novel Catalysts

The following table summarizes the catalytic performance of selected novel catalysts for the direct synthesis of DPC from CO2 and phenol under optimized reaction conditions as reported in recent literature.

CatalystPhenol Conversion (%)DPC Selectivity (%)DPC Yield (%)Reaction Temperature (°C)CO2 Pressure (MPa)Reaction Time (h)Reference
ZnCl2/Cu(OTf)2 -HighHighMild ConditionsAtmospheric-[1]
ZnCeZrOX 47.682.539.31504.06[2]
Ti-(t-butyl)salphen(PPh3)Cl ---1006.0-[3][4]
CeO2 ->99-1305.012[5]

Note: "High" indicates that the source reports high values but does not provide specific quantitative data in the abstract. DPC Yield for ZnCeZrOX is calculated from the provided conversion and selectivity.

Experimental Protocols

Detailed methodologies for the synthesis of the catalysts and the subsequent catalytic reaction for DPC production are crucial for reproducibility and further development.

ZnCeZrOX Ternary Solid Solution

Catalyst Synthesis: The ZnCeZrOX catalyst was synthesized using a dual-metal incorporation method. While the specific details of the synthesis protocol are found within the full research paper, the process generally involves the co-precipitation or sol-gel method using precursors of zinc, cerium, and zirconium, followed by calcination at elevated temperatures to form the mixed oxide solid solution.[2]

Catalytic Reaction for DPC Synthesis:

  • A high-pressure autoclave reactor is charged with the ZnCeZrOX catalyst, phenol, and a suitable solvent (if any).

  • The reactor is sealed and purged with CO2 to remove air.

  • The reactor is then pressurized with CO2 to the desired pressure (e.g., 4.0 MPa).

  • The reaction mixture is heated to the specified temperature (e.g., 150 °C) and stirred for the designated reaction time (e.g., 6 hours).[2]

  • After the reaction, the reactor is cooled to room temperature, and the pressure is carefully released.

  • The product mixture is collected, and the solid catalyst is separated by filtration or centrifugation.

  • The liquid products are analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of phenol and the selectivity to DPC.

CeO2 Catalyst

Catalyst Synthesis: Ceria (CeO2) catalysts can be prepared through various methods, including precipitation, hydrothermal synthesis, and sol-gel methods. The morphology and properties of the CeO2 can be controlled by adjusting synthesis parameters such as pH, temperature, and the choice of precursors and surfactants.

Catalytic Reaction for DPC Synthesis:

  • The CeO2 catalyst, phenol, and a dehydrating agent (e.g., 2-cyanopyridine) are loaded into a high-pressure reactor.[5]

  • The reactor is sealed, purged, and then pressurized with CO2 (e.g., 5.0 MPa).

  • The reaction is carried out at a specific temperature (e.g., 130 °C) for a set duration (e.g., 12 hours) with constant stirring.[5]

  • Post-reaction workup and analysis are performed as described for the ZnCeZrOX catalyst.

Visualizing the Process

To better understand the experimental and logical flow of the direct synthesis of DPC, the following diagrams have been generated.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis Catalyst_Synthesis Catalyst Synthesis Characterization Catalyst Characterization (XRD, BET, etc.) Catalyst_Synthesis->Characterization Reactants Reactants Loading (Phenol, Catalyst) Characterization->Reactants Pressurization Reactor Pressurization (CO2) Reactants->Pressurization Reaction_Execution Heating & Stirring Pressurization->Reaction_Execution Product_Recovery Product Recovery Reaction_Execution->Product_Recovery Analysis Analysis (GC, HPLC) Product_Recovery->Analysis Data_Evaluation Data Evaluation (Conversion, Selectivity, Yield) Analysis->Data_Evaluation

General experimental workflow for catalyst evaluation.

DPC_Synthesis_Pathway CO2 Carbon Dioxide (CO2) Catalyst Catalyst CO2->Catalyst Phenol Phenol Phenol->Catalyst Intermediate Activated Intermediate Species Catalyst->Intermediate Activation DPC This compound (DPC) Intermediate->DPC Reaction Water Water (H2O) Intermediate->Water

References

A Comparative Analysis of Lewis Acid Catalysts in the Green Synthesis of Diphenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of diphenyl carbonate (DPC) is a critical process in the production of polycarbonates, engineering plastics with widespread applications. The traditional phosgene-based route for DPC production is fraught with environmental and safety concerns due to the high toxicity of phosgene. Consequently, the development of greener, phosgene-free alternatives has become a major focus of industrial and academic research. Among the most promising methods is the transesterification of dimethyl carbonate (DMC) with phenol, a reaction often facilitated by Lewis acid catalysts. This guide provides a comparative study of various Lewis acid catalysts employed in this process, supported by experimental data, detailed protocols, and a visual representation of the experimental workflow.

The transesterification of DMC with phenol to produce DPC is a two-step equilibrium reaction. In the first step, DMC reacts with phenol to form methyl phenyl carbonate (MPC) and methanol. In the second step, MPC undergoes disproportionation to yield DPC and DMC. The overall process is thermodynamically limited, necessitating the use of effective catalysts to achieve high yields and selectivity. Lewis acids have been extensively investigated for this purpose, as they can activate the carbonyl group of DMC, thereby facilitating nucleophilic attack by phenol.

Performance Comparison of Lewis Acid Catalysts

A variety of Lewis acid catalysts, both homogeneous and heterogeneous, have been evaluated for the synthesis of DPC. The performance of some of the most prominent catalysts is summarized in the table below. The data highlights the significant impact of the catalyst composition and reaction conditions on the conversion of reactants and the selectivity towards the desired product.

CatalystPhenol Conversion (%)DPC Selectivity (%)MPC Selectivity (%)Temperature (°C)Time (h)Reference
Lead Acetate Trihydrate24.823.576.5Optimized-[1]
Dibutyltin Oxide/Cu2O- (DMC Conversion: 50.8%)High (Transesterification Selectivity: 99.9%)-Optimized-[1]
TiCp2Cl246.854.943.4150-18010[1]
PbO-ZrO2 (15.2 wt% PbO)- (MPC Conversion: 76.6%)99.3-2002.5[1]
V-Cu Composite Oxide (V:Cu = 4:1)37.096.8 (Transesterification Selectivity)-150-1809[1]
MgO Nanosheets-95.7 (Transesterification Selectivity)-18013[1]
ZnCl2/Cu(OTf)2High YieldHigh Selectivity-Mild Conditions-[2]
Zn-Ti-O Nanoplates- (BPC Yield: 51%, DPC Yield: 13%)--205-[3]
Mg-Al-hydrotalcite- (DPC Yield: 14.7%, MPC Yield: 11.6%)82.4 (Total Selectivity for DPC and MPC)-160-18010[4]
Tetrabutyl Titanate47.49.1490.917525[5]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound via the transesterification of dimethyl carbonate with phenol using a Lewis acid catalyst. Specific parameters should be adjusted based on the chosen catalyst as detailed in the cited literature.

General Procedure for Homogeneous Catalysis (e.g., Lead Acetate, Titanates):

  • Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, a heating mantle, a temperature controller, and a sampling valve is used.

  • Reactant Charging: The reactor is charged with phenol, dimethyl carbonate (typically in a molar ratio of 2:1 to 1:1), and the Lewis acid catalyst (catalyst loading is typically in the range of 0.1-1 mol% relative to phenol).

  • Reaction Execution: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air. The mixture is then heated to the desired reaction temperature (typically between 150°C and 220°C) under constant stirring. The reaction is allowed to proceed for a specified duration (ranging from a few hours to over 24 hours). The pressure inside the reactor will increase due to the formation of methanol byproduct. In some setups, a system for the continuous removal of methanol is employed to shift the equilibrium towards product formation.

  • Product Analysis: After the reaction, the reactor is cooled to room temperature. The product mixture is collected and analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of reactants and the selectivity of products (MPC and DPC).

General Procedure for Heterogeneous Catalysis (e.g., Metal Oxides, Supported Catalysts):

  • Catalyst Preparation: The heterogeneous catalyst is prepared according to the specific synthesis method described in the literature (e.g., co-precipitation, impregnation, sol-gel). The catalyst is typically dried and calcined at a specific temperature to achieve the desired crystalline phase and surface properties.

  • Reactor Setup: A fixed-bed reactor or a stirred-tank reactor can be used. For a stirred-tank reactor, the setup is similar to that for homogeneous catalysis.

  • Reaction Execution: The solid catalyst is added to the reactor along with the reactants (phenol and DMC). The reaction is carried out under similar conditions of temperature, pressure, and stirring as in the homogeneous system.

  • Catalyst Separation and Product Analysis: Upon completion of the reaction, the solid catalyst is separated from the liquid product mixture by filtration or centrifugation. The liquid products are then analyzed using GC or HPLC. The recovered catalyst can often be washed, dried, and reused for subsequent reaction cycles to test its stability and reusability.

Experimental Workflow

The general workflow for a comparative study of Lewis acid catalysts in this compound synthesis is depicted in the following diagram.

G Experimental Workflow for DPC Synthesis Catalyst Screening cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_analysis Analysis Stage cluster_evaluation Evaluation Stage Catalyst_Selection Select Lewis Acid Catalysts Reactant_Prep Prepare Phenol and DMC Catalyst_Selection->Reactant_Prep Catalyst_Prep Synthesize/Procure Catalysts Catalyst_Selection->Catalyst_Prep Charging Charge Reactants and Catalyst Reactant_Prep->Charging Catalyst_Prep->Charging Reactor_Setup Set up High-Pressure Reactor Reactor_Setup->Charging Reaction Run Reaction at Set T, P, t Charging->Reaction Product_Collection Cool Reactor and Collect Products Reaction->Product_Collection Catalyst_Recovery Separate Heterogeneous Catalyst Product_Collection->Catalyst_Recovery For Heterogeneous Catalysts Product_Analysis Analyze Products (GC/HPLC) Product_Collection->Product_Analysis Catalyst_Recovery->Product_Analysis Data_Analysis Calculate Conversion and Selectivity Product_Analysis->Data_Analysis Comparison Compare Catalyst Performance Data_Analysis->Comparison Conclusion Draw Conclusions Comparison->Conclusion G General Catalytic Cycle for DPC Synthesis DMC Dimethyl Carbonate (DMC) Activated_DMC Activated DMC-LA Complex DMC->Activated_DMC Coordination Phenol Phenol Phenol->Activated_DMC Nucleophilic Attack LA Lewis Acid (LA) LA->Activated_DMC MPC Methyl Phenyl Carbonate (MPC) Activated_DMC->MPC Methanol Methanol Activated_DMC->Methanol MPC->DMC Disproportionation DPC This compound (DPC) MPC->DPC Disproportionation with another Phenol/MPC Methanol->LA DPC->LA Catalyst Regeneration

References

Safety Operating Guide

Proper Disposal of Diphenyl Carbonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential procedures for the safe handling and disposal of diphenyl carbonate in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.

This compound is classified as a hazardous substance, primarily recognized for its oral toxicity and significant, long-lasting adverse effects on aquatic ecosystems.[1][2][3] Proper disposal is not merely a procedural formality but a critical component of laboratory safety and environmental stewardship.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazard profile. The compound is harmful if swallowed and poses a significant threat to aquatic life.[1][2][3][4]

Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE should be worn at all times when handling this compound:

  • Eye Protection: Safety glasses with side-shields or chemical goggles.[4]

  • Hand Protection: Chemically resistant gloves.[4]

  • Respiratory Protection: In case of dust formation, a particulate respirator is necessary.[1][2]

  • Protective Clothing: A lab coat or other suitable protective clothing to prevent skin contact.[1]

Spill Management Protocol

In the event of a spill, immediate and decisive action is required to contain the substance and prevent its spread.

Minor Spills:

  • Eliminate Ignition Sources: Remove all potential sources of ignition from the immediate area.[1]

  • Ensure Ventilation: If indoors, provide adequate ventilation.[5]

  • Containment: Use dry clean-up procedures and avoid generating dust.[1]

  • Collection: Carefully sweep or shovel the spilled material into a suitable, clearly labeled container for waste disposal.[1][4]

  • Decontamination: Clean the affected area thoroughly.

Major Spills:

  • Evacuate: Alert personnel in the vicinity and evacuate the area if necessary.

  • Emergency Services: Notify emergency responders, providing them with the location and nature of the hazard.[1]

  • Containment: Prevent the substance from entering drains or waterways.[2][4] If it does, inform the relevant authorities.[2]

  • Cleanup: Follow the same collection procedures as for minor spills, utilizing appropriate PPE.

Disposal Procedures

The disposal of this compound must be conducted in strict accordance with all applicable local, regional, and national environmental regulations.[3][6]

Waste Collection and Storage:

  • Collect waste this compound in a designated, well-labeled, and sealed container.[1][4] Polyethylene or polypropylene containers are suitable.[1]

  • Store the waste container in a cool, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6]

Disposal Options:

  • Licensed Disposal Company: The primary and most recommended method is to transfer the waste to a licensed hazardous waste disposal company.[4]

  • Incineration: An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Recycling: In some cases, recycling may be an option. It is advisable to consult the manufacturer for potential recycling programs or further guidance.[1]

Crucially, do not allow wash water from cleaning equipment or the substance itself to enter drains.[1][2][4] All contaminated water should be collected for appropriate treatment before disposal.

Summary of Hazard Information

Hazard ClassificationDescriptionCitations
Acute Oral Toxicity Harmful if swallowed.[1][2][4]
Aquatic Hazard (Chronic) Very toxic to aquatic life with long lasting effects.[1][2][3][6]

This compound Disposal Workflow

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Diphenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides direct, procedural guidance for the use of Diphenyl carbonate, covering essential personal protective equipment (PPE), operational plans, and disposal protocols.

Hazard Identification and Key Data

This compound is a combustible, white crystalline powder that poses several hazards. It is harmful if swallowed, inhaled, or comes into contact with the skin.[1] The dust can form explosive mixtures in the air, and the compound is very toxic to aquatic life with long-lasting effects.[1][2]

For quick reference, the following table summarizes key quantitative safety data for this compound.

MetricValueReference
Oral LD50 (Rat)1500 mg/kg[1]
Dermal LD50 (Rabbit)2000 mg/kg[1]
Flash Point168 °C / 334.4 °F[3][4]
Autoignition Temperature620 °C / 1148 °F[3][4]
Melting Point79-82 °C[5]
Boiling Point301-302 °C[5]

Operational Plan: From Preparation to Disposal

Following a systematic operational plan is crucial for minimizing risks. The workflow below outlines the necessary steps for safely managing this compound in a laboratory setting.

G Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling & Use cluster_post 3. Post-Handling cluster_disposal 4. Storage & Disposal cluster_emergency 5. Emergency Response A Risk Assessment B Don Appropriate PPE A->B C Use in Ventilated Area (e.g., Fume Hood) B->C D Avoid Dust Generation C->D E Keep Away from Oxidizing Agents D->E F Decontaminate Work Area E->F J Collect Waste in Labeled, Approved Containers E->J G Doff PPE Correctly F->G H Wash Hands Thoroughly G->H I Store in Sealed Container in a Cool, Dry Place H->I K Dispose as Hazardous Waste J->K L Spill M Fire N Exposure

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diphenyl carbonate
Reactant of Route 2
Reactant of Route 2
Diphenyl carbonate

試験管内研究製品の免責事項と情報

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